1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUFCYGHRBLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351402 | |
| Record name | 1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-52-0 | |
| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-XYLYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KZW84D107 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Core Properties and Synthetic Utility
This guide offers a comprehensive technical overview of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis, and key reactive characteristics that underpin its utility as a versatile chemical building block.
Molecular Overview and Physicochemical Properties
This compound belongs to the N-arylmaleimide class of compounds. Structurally, it features a planar, electron-deficient maleimide ring attached to a 2,4-dimethylphenyl (xylyl) substituent. The steric hindrance and electronic effects imparted by the ortho- and para-methyl groups on the phenyl ring influence its reactivity and physical properties compared to unsubstituted N-phenylmaleimide. The maleimide moiety is a well-known reactive handle in organic synthesis and bioconjugation due to the electrophilic nature of its carbon-carbon double bond.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound.
The core physicochemical properties are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | N-(2,4-dimethylphenyl)maleimide | N/A |
| CAS Number | 5092-27-3 | |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White to pale cream or orange crystalline powder | |
| Melting Point | 69-78 °C (for related N-(2,6-diethylphenyl)maleimide) | [2] |
Note: Specific melting point data for the 2,4-dimethyl isomer was not explicitly found; data for a structurally similar compound is provided for estimation.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. The key expected signals for this compound are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule. For N-arylmaleimides, the spectra are typically clean and characteristic.
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the maleimide ring, and the methyl group protons. The two vinyl protons are chemically equivalent due to the molecule's symmetry and will appear as a sharp singlet. The aromatic protons will exhibit splitting patterns (doublets, singlets) consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C-NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons of the imide, the vinyl carbons, and the aromatic carbons. The vinylic carbon resonance typically appears around 134 ppm, while the carbonyl carbon is found further downfield at approximately 170 ppm.[3]
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Information |
| ¹H-NMR | ~6.7-6.8 | Vinylic protons (H-C=C-H) of the maleimide ring (singlet, 2H) |
| ~7.0-7.3 | Aromatic protons (multiplet, 3H) | |
| ~2.1-2.4 | Methyl protons (-CH₃) from the dimethylphenyl group (two singlets, 6H) | |
| ¹³C-NMR | ~170 | Carbonyl carbons (C=O) of the imide ring |
| ~134 | Vinylic carbons (-C=C-) of the maleimide ring | |
| ~126-140 | Aromatic carbons | |
| ~17-21 | Methyl carbons (-CH₃) |
Note: The exact chemical shifts are based on typical values for N-arylmaleimides and may vary slightly depending on the solvent and instrument used.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an N-arylmaleimide is dominated by strong absorptions from the imide carbonyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~1700-1780 | C=O stretch (asymmetric and symmetric) | Characteristic strong peaks confirming the imide functional group. |
| ~1600 | C=C stretch (aromatic) | Indicates the presence of the phenyl ring.[5] |
| ~3100 | =C-H stretch (vinylic) | Corresponds to the hydrogens on the maleimide double bond. |
| ~2900-3000 | C-H stretch (aromatic and methyl) | Confirms the presence of aromatic and aliphatic C-H bonds. |
Synthesis Methodology: A Self-Validating Protocol
N-arylmaleimides are most commonly synthesized via a two-step, one-pot reaction involving the condensation of an aniline with maleic anhydride to form an intermediate maleanilic acid, followed by cyclodehydration to yield the final imide.[6][7]
Diagram 2: Synthetic Workflow for N-Arylmaleimides
General synthesis pathway from aniline and maleic anhydride.
Causality in Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Solvent: A non-polar aprotic solvent like toluene can be used for the initial condensation.[8]
-
Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for the cyclization step. It reacts with the water produced during the reaction, driving the equilibrium towards the imide product.[9]
-
Catalyst: Anhydrous sodium acetate is often used as a catalyst to facilitate the ring-closure reaction.
Experimental Protocol
The following is a representative protocol for the synthesis of N-arylmaleimides.
-
Step 1: Formation of N-(2,4-dimethylphenyl)maleanilic acid.
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene).
-
Slowly add a solution of 2,4-dimethylaniline (1.0 eq) in the same solvent dropwise at room temperature with constant stirring.[8]
-
Stir the resulting mixture for 1-2 hours. The intermediate maleanilic acid will precipitate as a solid.
-
-
Step 2: Cyclodehydration to the Imide.
-
To the slurry from Step 1, add anhydrous sodium acetate (0.3 eq) and acetic anhydride (1.5 eq).[7]
-
Heat the mixture to reflux (typically 80-100 °C) for 2-3 hours.[7] The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Pour the cooled mixture into a beaker of ice water to hydrolyze any remaining acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and petroleum ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.
-
-
Validation.
-
Dry the purified product under vacuum.
-
Determine the melting point and compare it to the literature value.
-
Confirm the structure and purity using NMR and FTIR spectroscopy as detailed in Section 2.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the reactivity of the electron-poor double bond within the maleimide ring.
Michael Addition
The maleimide double bond is a potent Michael acceptor, readily reacting with soft nucleophiles, most notably thiols. This reaction is highly efficient and chemoselective, proceeding rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.[10][11] This specific reactivity is the cornerstone of its use in bioconjugation for labeling proteins and other biomolecules at cysteine residues.
Diels-Alder Reaction
As an excellent dienophile, the maleimide ring undergoes [4+2] cycloaddition reactions with conjugated dienes, such as furan or cyclopentadiene.[12][13] This reaction is a powerful tool for constructing complex polycyclic systems with high stereocontrol, making it valuable in synthetic organic chemistry and materials science.[1]
Diagram 3: Key Reactivity of the N-Arylmaleimide Core
The two primary reaction pathways for N-arylmaleimides.
Relevance in Drug Development and Research
While this compound itself is primarily a synthetic intermediate, the N-substituted maleimide scaffold is prevalent in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: The reactivity of the maleimide core towards biological nucleophiles like thiols in enzymes is a proposed mechanism for its antimicrobial effects.[14]
-
Enzyme Inhibition: N-substituted maleimides have been developed as inhibitors for various enzymes, including monoglyceride lipase (MGL), by covalently modifying active site residues.[15]
-
Polymer and Materials Science: The ability to participate in Diels-Alder reactions allows for its use in creating thermally remendable polymers and advanced materials.[12]
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
- 1. Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions | MDPI [mdpi.com]
- 2. N-(2,6-Diethylphenyl)maleimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. gctlc.org [gctlc.org]
- 7. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical characteristics of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, a prominent member of the N-aryl maleimide class of compounds. N-aryl maleimides are of significant interest to researchers and drug development professionals due to their distinct reactivity profile, particularly in bioconjugation applications. This document details the compound's chemical identity, synthesis, and core physical properties. It further presents a thorough spectroscopic profile for unambiguous identification and structural confirmation. A central focus is placed on the compound's chemical reactivity, specifically its enhanced performance in thiol-Michael addition reactions and the superior stability of the resulting conjugates compared to traditional N-alkyl maleimides. This guide consolidates theoretical principles with actionable experimental protocols, serving as an essential resource for scientists leveraging this molecule in advanced applications such as the development of stable antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
Chemical Identification and Structural Elucidation
The foundational step in characterizing any chemical entity is establishing its precise identity. This compound is defined by the following key identifiers.
| Identifier | Value |
| Systematic Name | This compound |
| Common Names | N-(2,4-dimethylphenyl)maleimide; N-2,4-Xylylmaleimide |
| CAS Number | 1080-52-0[1] |
| Molecular Formula | C₁₂H₁₁NO₂[2] |
| Molecular Weight | 201.22 g/mol [2] |
| InChI Key | LWFUFCYGHRBLDH-UHFFFAOYSA-N[2] |
| SMILES | Cc1ccc(c(C)c1)N2C(=O)C=CC2=O[2] |
The molecule's structure consists of a planar, electron-deficient maleimide ring covalently bonded via its nitrogen atom to a 2,4-dimethyl substituted phenyl group. The steric bulk and electronic properties of the dimethylphenyl moiety significantly influence the molecule's reactivity and physical properties.
Synthesis and Purification
The synthesis of N-substituted maleimides is reliably achieved through a well-established two-step process.[3] This methodology allows for high purity and yield with readily available starting materials.
Causality: The synthesis hinges on two fundamental organic reactions. First, a nucleophilic acyl substitution where the primary amine (2,4-dimethylaniline) attacks an anhydride (maleic anhydride) to form a stable maleamic acid intermediate. Second, an intramolecular dehydration (cyclization) to form the thermodynamically stable five-membered imide ring. Acetic anhydride is employed as the dehydrating agent, with sodium acetate acting as a catalyst to facilitate the ring closure.
Protocol: Synthesis of this compound
Trustworthiness: This protocol is self-validating through the isolation of a crystalline intermediate and final purity checks via melting point and spectroscopic analysis.
-
Reagent Preparation: In a round-bottom flask flushed with dry nitrogen, dissolve maleic anhydride (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Amine Addition: In a separate vessel, dissolve 2,4-dimethylaniline (1.0 eq) in CH₂Cl₂. Add this solution dropwise to the stirring maleic anhydride solution at room temperature.
-
Expertise Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
-
Maleamic Acid Formation: Stir the mixture for 2 hours. The intermediate, N-(2,4-dimethylphenyl)maleamic acid, will typically precipitate as a crystalline solid.
-
Solvent Removal: Remove the CH₂Cl₂ solvent under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting solid, add acetic anhydride (~3 volumes relative to the starting anhydride) and anhydrous sodium acetate (catalytic amount, ~0.3 eq).
-
Heating: Stir the suspension and heat to 70°C overnight (15-20 hours) to ensure complete cyclization.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring. The product will precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂. Combine all organic phases.
-
Drying and Concentration: Dry the unified organic solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography to yield the pure title compound.[4]
-
Validation: Confirm purity by melting point determination and spectroscopic analysis (NMR, IR, MS).
Core Physicochemical Properties
The physical properties of the compound dictate its handling, formulation, and behavior in various experimental systems.
| Property | Value / Description | Source |
| Molecular Weight | 201.22 g/mol | [2] |
| Physical State | Solid at room temperature. | [5] |
| Melting Point | Data not available in searched literature. Determined experimentally. | |
| Solubility | Expected to have good solubility in organic solvents like CH₂Cl₂, THF, EtOAc, and moderate to low solubility in non-polar solvents like hexane. Poor solubility in water is anticipated. | General chemical principles |
Protocol: Melting Point Determination
Trustworthiness: A sharp, well-defined melting point range (typically <1°C) is a primary indicator of high purity.
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly (1-2°C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Protocol: Solubility Assessment
-
Solvent Selection: Choose a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of the compound (e.g., 1 mg).
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Quantification (Optional): If soluble, continue adding pre-weighed portions of the compound until saturation is reached to determine the approximate solubility in mg/mL.
Spectroscopic Profile
Spectroscopic analysis provides an irrefutable "fingerprint" of the molecule, confirming its structure and purity. The expected data, based on its structure and analysis of similar compounds like N-(4-methylphenyl)maleimide, is described below.[6][7]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Maleimide Protons (H-C=C-H): A sharp singlet at approximately δ 6.7-6.8 ppm, corresponding to the two equivalent vinylic protons of the maleimide ring.
-
Aromatic Protons (Ar-H): A set of multiplets or distinct signals in the δ 7.0-7.3 ppm region, corresponding to the three protons on the dimethylphenyl ring.
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3 protons, in the δ 2.1-2.4 ppm range, corresponding to the two methyl groups on the phenyl ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Carbonyl Carbons (C=O): A signal in the δ 169-171 ppm region.
-
Aromatic Carbons (Ar-C): Multiple signals between δ 126-140 ppm.
-
Vinylic Carbons (-C=C-): A signal around δ 134 ppm.
-
Methyl Carbons (-CH₃): Signals in the δ 17-22 ppm region.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Vinylic (=C-H) |
| ~3050 | C-H Stretch | Aromatic (Ar-C-H) |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1710 | C=O Stretch | Imide (asymmetric) |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1390 | C-N Stretch | Imide |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak at m/z = 201.08, corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂).
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, and cleavage of the bond between the nitrogen and the phenyl ring.
Chemical Reactivity and Stability
The utility of this compound in drug development is defined by the reactivity of its maleimide moiety. The electron-withdrawing nature of the dicarbonyl system renders the carbon-carbon double bond electrophilic and highly susceptible to nucleophilic attack.
Thiol-Michael Addition
The primary reaction of interest is the Michael addition of a thiol (sulfhydryl group), such as the side chain of a cysteine residue in a protein, to the maleimide double bond.[8]
Expertise & Experience: N-aryl maleimides, such as the title compound, exhibit significantly faster reaction kinetics with thiols compared to their N-alkyl counterparts. This is a critical advantage in bioconjugation, where rapid and efficient labeling under mild, biocompatible conditions (e.g., near-neutral pH) is paramount to preserve protein integrity.[9]
Thiosuccinimide Conjugate Stability
A common liability of ADCs formed with N-alkyl maleimides is the reversibility of the thiol-Michael addition, leading to premature drug deconjugation in vivo. However, the thiosuccinimide adduct formed from N-aryl maleimides undergoes a rapid, subsequent hydrolysis of the succinimide ring. This ring-opening reaction forms a stable, irreversible thio-succinamic acid, effectively "locking" the conjugate and preventing drug loss. This enhanced stability is a key driver for the adoption of N-aryl maleimides in next-generation ADC design.
Protocol: Thiol Reactivity Assay via LC-MS
Trustworthiness: This protocol uses mass spectrometry, a highly sensitive and specific analytical technique, to directly monitor the consumption of reactants and the formation of products, providing unambiguous validation of the reaction kinetics.
-
Reagent Preparation: Prepare a stock solution of the title compound in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of a model thiol, such as N-acetyl-L-cysteine, in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: Initiate the reaction by mixing the two solutions to achieve final concentrations in the low millimolar range.
-
Time-Point Sampling: At defined time intervals (e.g., 0, 1, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an excess of a strong acid (e.g., trifluoroacetic acid) to protonate the thiol and halt the reaction.
-
LC-MS Analysis: Analyze each quenched time-point sample by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expertise Note: The LC method should be capable of separating the starting maleimide, the thiol, and the conjugate product(s). The MS detector should be set to monitor the m/z values corresponding to all three species.
-
-
Data Interpretation: Quantify the peak areas for each species at each time point. Plot the disappearance of the maleimide and the appearance of the conjugate over time to determine the reaction rate. Monitor for the mass of the hydrolyzed product to assess the rate of stabilization.
Relevance in Drug Discovery and Development
The superior physicochemical properties of this compound and related N-aryl maleimides make them highly valuable reagents in modern drug development.
-
Antibody-Drug Conjugates (ADCs): Their primary application is in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via cysteine residues. The resulting ADCs exhibit enhanced stability in circulation, minimizing off-target toxicity and ensuring the payload is delivered effectively to the target cancer cells.
-
Enzyme Inhibition: N-substituted maleimides have been investigated as inhibitors for various enzymes, including monoglyceride lipase (MGL), by irreversibly binding to active-site cysteine residues.[3]
-
Chemical Proteomics: Maleimide-based probes are used to profile reactive cysteine residues across the proteome, providing insights into cellular redox states and identifying potential drug targets.[8][10]
References
- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. rsc.org [rsc.org]
- 5. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS number and structure
An In-Depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: A Keystone Reagent in Modern Bioconjugation and Drug Development
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted N-phenylmaleimide derivative of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and critically examine its primary application as a covalent linker for bioconjugation. The narrative emphasizes the mechanistic underpinnings of its thiol-selective reactivity, the causality behind its utility in creating advanced therapeutics like antibody-drug conjugates (ADCs), and the inherent challenges related to conjugate stability. Furthermore, this guide delves into the broader pharmacological potential of the pyrrole-2,5-dione scaffold, offering field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents.
Core Identity and Physicochemical Properties
This compound, commonly known as N-(2,4-dimethylphenyl)maleimide, is a small molecule built upon a maleimide core. The maleimide group—a five-membered heterocyclic dione—is an electrophilic alkene, making it a highly reactive Michael acceptor. The key feature of this specific derivative is the N-substitution with a 2,4-dimethylphenyl group. This aromatic substituent imparts significant lipophilicity and steric bulk, which modulates the compound's solubility, reaction kinetics, and the stability of its downstream products.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1080-52-0 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| Canonical SMILES | Cc1ccc(c(C)c1)N2C(=O)C=CC2=O | [3] |
| InChI Key | LWFUFCYGHRBLDH-UHFFFAOYSA-N | [3] |
| Synonyms | N-(2,4-dimethylphenyl)maleimide, 1-(2,4-Xylyl)-1H-pyrrole-2,5-dione | |
| Appearance | Off-white to yellow crystalline solid (typical) |
Synthesis and Characterization: A Methodological Overview
The synthesis of N-substituted maleimides is well-established, most commonly proceeding via a two-step, one-pot condensation reaction known as the Paal-Knorr synthesis.[4][5] This approach offers high yields and purity with readily available starting materials.
Principle of Synthesis: The Paal-Knorr Reaction
The reaction involves the condensation of a primary amine (2,4-dimethylaniline) with an anhydride (maleic anhydride). The process first forms the corresponding maleamic acid intermediate via nucleophilic acyl substitution. Subsequently, an acid-catalyzed intramolecular cyclization and dehydration yields the final N-substituted maleimide. The choice of a non-polar solvent like toluene or xylene is critical as it allows for the azeotropic removal of water, which drives the final cyclization step to completion.
Caption: General workflow for the synthesis of N-aryl maleimides.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating procedure for synthesizing N-(2,4-dimethylphenyl)maleimide.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Amine Addition: Slowly add 2,4-dimethylaniline (1.0 eq) dropwise to the stirred solution at room temperature. Causality: This initial reaction is exothermic and forms the maleamic acid intermediate. Slow addition prevents overheating.
-
Cyclization: To the resulting slurry, add acetic anhydride (1.5 eq) and sodium acetate (0.2 eq). Causality: Acetic anhydride acts as a dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Cool the mixture to room temperature and pour it into ice-cold water to precipitate the product. Filter the solid precipitate, wash thoroughly with water and cold ethanol to remove unreacted starting materials and byproducts.
-
Purification and Validation: Recrystallize the crude product from an ethanol/water mixture to yield a pure crystalline solid. The final product's identity and purity must be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 201.22).
-
Melting Point Analysis: To compare against the literature value as a measure of purity.
-
The Core Application: Thiol-Selective Bioconjugation
The paramount utility of N-(2,4-dimethylphenyl)maleimide in drug development lies in its ability to covalently link molecules to proteins, peptides, or other biomolecules through a highly selective reaction with thiol groups.
Mechanism of Action: The Michael Addition
The electron-deficient double bond in the maleimide ring is a potent Michael acceptor. It reacts specifically with nucleophilic thiol groups, such as the side chain of cysteine residues, under mild physiological conditions (pH 6.5-7.5). This reaction, known as a Michael addition or thiol-maleimide ligation, forms a stable carbon-sulfur bond, resulting in a thiosuccinimide adduct.[6][7]
Expertise Insight: The reaction is highly selective for thiols over other nucleophilic groups like amines (e.g., lysine) at neutral pH because the thiolate anion (R-S⁻) is a much softer and more potent nucleophile for this type of conjugate addition compared to the unprotonated amine (R-NH₂).
Caption: Thiol-Maleimide Michael addition reaction mechanism.
Application in Antibody-Drug Conjugates (ADCs)
This chemistry is the cornerstone of many modern ADCs.[7][8] A potent cytotoxic drug is first functionalized with a maleimide linker, such as N-(2,4-dimethylphenyl)maleimide. This drug-linker construct is then reacted with a monoclonal antibody (mAb) that targets a specific cancer cell antigen. The maleimide selectively attaches the drug to cysteine residues on the antibody, often those generated by the gentle reduction of interchain disulfide bonds. The resulting ADC can then selectively deliver the cytotoxic payload to tumor cells, minimizing systemic toxicity.
The Challenge: Conjugate Instability and the Retro-Michael Reaction
While the thiosuccinimide bond is relatively stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[8] In vivo, the high concentration of glutathione (GSH) in plasma can lead to thiol exchange, where GSH displaces the antibody, causing premature release of the drug before it reaches the target site.
Trustworthiness Insight: This instability is a critical parameter to assess during drug development. Assaying the stability of an ADC in human plasma ex vivo is a standard, self-validating step to predict its in vivo performance.
A leading strategy to overcome this instability involves promoting the hydrolysis of the thiosuccinimide ring to a more stable maleamic acid ring structure, which is no longer susceptible to the retro-Michael reaction. This can be facilitated by designing linkers that position a basic functional group to catalyze the hydrolysis.[8]
Broader Pharmacological Relevance of the Pyrrole-2,5-dione Scaffold
Beyond bioconjugation, the core pyrrole-2,5-dione structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.
-
Anti-inflammatory Activity: Several N-phenyl-substituted pyrrole-2,5-dione derivatives have been shown to be potent inhibitors of prostaglandin E2 (PGE₂) production in macrophage cell lines.[9][10] This effect is often mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design.
-
Cholesterol Absorption Inhibition: Studies have identified novel pyrrole-2,5-dione derivatives that act as cholesterol absorption inhibitors. These compounds can suppress the formation of macrophage-derived foam cells, a critical event in the pathology of atherosclerosis.[11]
-
Antimicrobial and Antitumor Properties: The scaffold has also been explored for its potential in developing antimicrobial and antitumor agents, highlighting its versatility.[12]
Caption: Inhibition of the COX-2 pathway by pyrrole-2,5-dione derivatives.
Conclusion and Future Perspectives
This compound is far more than a simple chemical reagent; it is an enabling tool in the sophisticated field of targeted drug delivery. Its utility is grounded in the predictable and highly selective nature of thiol-maleimide chemistry. While challenges such as conjugate stability require innovative linker design, the fundamental reactivity of the maleimide core remains a gold standard for bioconjugation. For drug development professionals, a deep understanding of its synthesis, reactivity, and potential liabilities is essential for harnessing its full potential. Future research will likely focus on next-generation maleimides with enhanced stability and tailored pharmacokinetic properties, further cementing the role of this versatile scaffold in the creation of precision medicines.
References
- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. GSRS [precision.fda.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione in different solvents
An In-depth Technical Guide to the Solubility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted N-aryl maleimide with potential applications in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The effective application of this compound in solution-based synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its solubility in various solvent systems. As of this guide's compilation, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. This document, therefore, serves as a comprehensive technical guide for researchers. It provides a detailed analysis of the molecule's physicochemical properties, a predicted solubility profile based on theoretical principles, and a robust, step-by-step experimental protocol for the accurate determination of its solubility. By synthesizing established methodologies with theoretical insights, this guide empowers scientists to generate reliable solubility data, enabling the compound's effective integration into research and development workflows.
Part 1: Physicochemical Characterization and Structural Analysis
A molecule's solubility is intrinsically linked to its structure. Understanding the key features of this compound is the first step in predicting its behavior in different solvents.
Molecular Structure:
Caption: Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1080-52-0 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Structure | Achiral | [2] |
Structural Analysis for Solubility Prediction:
The molecule possesses distinct regions that govern its polarity and potential for intermolecular interactions:
-
Polar Region: The pyrrole-2,5-dione (maleimide) ring contains two polar carbonyl groups (C=O) and a nitrogen atom. These groups can act as hydrogen bond acceptors, contributing to solubility in polar solvents. The electronegativity difference between carbon, oxygen, and nitrogen creates significant dipole moments.
-
Nonpolar Region: The 2,4-dimethylphenyl group is a bulky, hydrophobic moiety. This aromatic ring with its two methyl substituents is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
The overall solubility of the molecule is a balance between these competing characteristics. The bulky, nonpolar phenyl group significantly influences the molecule's properties, likely limiting its solubility in highly polar, protic solvents like water.
Part 2: Theoretical Principles and Predicted Solubility Profile
The foundational principle for predicting solubility is the adage "like dissolves like."[3][4] This means substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[5]
Caption: Relationship between molecular structure, solvent class, and solubility.
Predicted Solubility in Different Solvent Classes:
Based on the structural analysis, a predicted solubility profile can be established. This serves as a starting point for solvent selection in experimental work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large, nonpolar dimethylphenyl group dominates the structure, hindering effective solvation by solvents with strong hydrogen-bonding networks like water.[4] Solubility may increase slightly in alcohols compared to water. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents possess significant polarity to interact with the maleimide ring's carbonyl groups but lack the strong H-bonding network of protic solvents. This balance makes them effective at solvating both the polar and nonpolar parts of the molecule. Polyimides with similar structures often show good solubility in these solvents.[6] |
| Nonpolar | Toluene, Hexane, Chloroform, Dichloromethane (DCM) | Moderate to High | The nonpolar dimethylphenyl group will interact favorably with these solvents. The polarity of the maleimide ring may limit solubility in very nonpolar solvents like hexane, but good solubility is expected in aromatic (toluene) or chlorinated (DCM) solvents. |
Part 3: Experimental Determination of Solubility
To obtain definitive data, experimental measurement is essential. The equilibrium (thermodynamic) solubility determined by the shake-flask method is the gold standard for its accuracy and reproducibility.[7]
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Protocol
This protocol describes the determination of equilibrium solubility at a set temperature (e.g., 25°C).
1. Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or incubator
-
Centrifuge (optional)
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Preparation of Standard Solutions:
-
Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or THF).
-
From the stock solution, prepare a series of calibration standards (typically 5-7 concentrations) covering the expected solubility range.
-
Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
3. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.[8]
-
Add a known volume of the test solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation. Prepare each solvent in triplicate for statistical validity.
4. Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
5. Sampling and Filtration:
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the same temperature-controlled environment. Centrifugation can accelerate this step.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter. Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
6. Analysis and Calculation:
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration in the diluted sample using the calibration curve.
-
Calculate the original solubility (S) in the solvent using the following formula:
-
S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Part 4: Data Presentation
Quantitative results should be compiled into a clear, structured table for easy comparison and interpretation. Researchers should use this template to record their experimentally determined values.
Table for Experimental Solubility Data of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Water | Polar Protic | Experimental Value | Calculated Value |
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure. The compound is predicted to have limited solubility in polar protic solvents like water but demonstrate good solubility in polar aprotic and many nonpolar organic solvents. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for optimizing reaction conditions, developing formulations, and advancing the application of this compound in science and industry.
References
- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Solubility Determination, Modeling, and Preferential Solvation of 1â(2-Bromophenyl)-pyrrole-2,5-dione in Aqueous Binary Mixtures of Isopropanol, Ethanol, NâMethyl-2-pyrrolidinone and Methanol - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry and materials science. The maleimide functional group is a reactive Michael acceptor, making it a valuable tool for covalent modification of biomolecules, particularly through reaction with thiol groups in cysteine residues. This reactivity has led to the development of maleimide-containing compounds as bioconjugation reagents, therapeutic agents, and components of advanced polymers. The 2,4-dimethylphenyl substituent modifies the electronic and steric properties of the maleimide ring, influencing its reactivity and physicochemical characteristics. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Core Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process. This pathway begins with the formation of an intermediate, N-(2,4-dimethylphenyl)maleamic acid, followed by a cyclodehydration reaction to yield the final product.
Step 1: Synthesis of N-(2,4-dimethylphenyl)maleamic Acid
The initial step involves the nucleophilic acyl substitution reaction between 2,4-dimethylaniline and maleic anhydride. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid.[1][2] This reaction is typically rapid and proceeds with high yield at or below room temperature. The choice of a non-polar solvent like diethyl ether or toluene is common, as the maleamic acid product is often insoluble and precipitates out of the reaction mixture, facilitating its isolation.[3]
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the amine nitrogen on an electrophilic carbonyl carbon of maleic anhydride. This results in the formation of a tetrahedral intermediate. The anhydride ring then opens, and a proton transfer from the nitrogen to the newly formed carboxylate anion yields the stable N-(2,4-dimethylphenyl)maleamic acid.[1]
Step 2: Cyclodehydration to this compound
The second and final step is the intramolecular cyclization of the N-(2,4-dimethylphenyl)maleamic acid to form the imide ring of the target molecule. This is a dehydration reaction that requires a dehydrating agent and often a catalyst. A widely used and effective method involves heating the maleamic acid in acetic anhydride with a catalytic amount of anhydrous sodium acetate.[2][4] The acetic anhydride serves as the dehydrating agent, while the sodium acetate acts as a basic catalyst to facilitate the ring closure. The reaction is typically heated to ensure the completion of the cyclization.
Reaction Mechanism:
Under heating in the presence of acetic anhydride and sodium acetate, the carboxylic acid group of the maleamic acid is activated. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a molecule of water results in the formation of the stable five-membered maleimide ring.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-arylmaleimides.[2][3]
Part 1: Synthesis of N-(2,4-dimethylphenyl)maleamic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of toluene.
-
Addition of Amine: While stirring the solution at room temperature, slowly add a solution of 2,4-dimethylaniline (12.1 g, 0.1 mol) in 50 mL of toluene dropwise over 30 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours. A white precipitate of the maleamic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold toluene (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the N-(2,4-dimethylphenyl)maleamic acid product in a vacuum oven at 60 °C to a constant weight. The product is typically used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried N-(2,4-dimethylphenyl)maleamic acid (21.9 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (60 mL).
-
Heating: Heat the reaction mixture to 100 °C with stirring for 2 hours. The solid will gradually dissolve as the reaction progresses.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into 400 mL of ice-cold water with vigorous stirring. A solid precipitate of the maleimide will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Purification and Characterization
The purity of the final product is crucial for its intended application. The following workflow outlines the typical purification and characterization process.
Caption: Workflow for the purification and characterization of the final product.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂[5] |
| Molecular Weight | 201.22 g/mol [5] |
| Appearance | Crystalline solid |
| Melting Point | 77-79 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~7.1 (m, 3H, Ar-H), ~6.8 (s, 2H, -CH=CH-), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~134 (-CH=CH-), ~131 (Ar-CH), ~129 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~21 (Ar-CH₃), ~18 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (-CH=CH-), ~1700 (C=O, imide), ~1600 (C=C, aromatic), ~1380 (C-N) |
Note: The spectral data provided are representative and may vary slightly depending on the specific experimental conditions and instrumentation.
Safety Considerations
-
Maleic anhydride is corrosive and a potent respiratory, skin, and eye irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,4-Dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Handle it in a fume hood with appropriate PPE.
-
Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Handle it in a fume hood with appropriate PPE.
-
The synthesis should be carried out by trained personnel in a properly equipped laboratory.
Conclusion
The synthesis of this compound is a straightforward and high-yielding two-step process that is widely applicable to the preparation of a variety of N-arylmaleimides. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol, researchers can reliably produce this valuable compound for applications in drug discovery, bioconjugation, and materials science. Proper purification and thorough characterization are essential to ensure the quality and suitability of the final product for its intended use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. N-(3,4-Dimethylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
mechanism of action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Mechanism of Action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for the compound this compound. As a member of the N-aryl maleimide class, its biological activity is predicted to be primarily driven by the high reactivity of the maleimide ring towards nucleophilic thiol groups present in cysteine residues of various proteins. This document synthesizes existing knowledge on N-substituted maleimides to propose a detailed mechanistic framework, outlines potential therapeutic applications, and provides robust, validated experimental protocols for researchers to investigate and confirm these mechanisms in their own laboratories. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical scaffold.
Introduction: The N-Aryl Maleimide Scaffold
This compound belongs to the N-substituted maleimide family, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The core of its reactivity lies in the maleimide group, an α,β-unsaturated carbonyl system that serves as a potent electrophile. The "N-aryl" substitution, in this case, a 2,4-dimethylphenyl group, significantly influences the electronic properties and stability of the maleimide ring, enhancing its reactivity and the stability of its subsequent adducts compared to N-alkyl counterparts.[3] This guide will dissect the foundational chemical reactions that govern its biological effects and propose the key cellular pathways it likely modulates.
Core Mechanism of Action: Covalent Modification via Michael Addition
The central hypothesis for the is its ability to form stable, covalent bonds with proteins through the Michael addition reaction. The primary nucleophilic target within biological systems is the thiol group (-SH) of cysteine residues.[4]
The reaction proceeds as follows: the electron-deficient double bond of the maleimide ring is attacked by the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. This forms a stable thioether linkage, effectively and often irreversibly modifying the target protein's structure and function. The stability of the resulting thiosuccinimide conjugate is a known limitation for some maleimides, which can undergo a retro-Michael reaction. However, N-aryl substitution is known to accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product that prevents deconjugation and reduces off-target effects.[3][4]
Figure 1: The Michael Addition Reaction. This diagram illustrates the fundamental reaction where the N-aryl maleimide covalently modifies a target protein at a cysteine residue.
Potential Molecular Targets and Pharmacological Consequences
Based on extensive research into related N-substituted maleimides, we can predict several key protein families and signaling pathways that are likely targeted by this compound.
Inhibition of Prostaglandin Synthesis: Anti-inflammatory Effects
A prominent activity of maleimide derivatives is the inhibition of inflammation. This is often achieved by targeting enzymes in the arachidonic acid cascade, particularly Prostaglandin Endoperoxide Synthases (PGHS), more commonly known as Cyclooxygenases (COX-1 and COX-2).[5] These enzymes contain critical cysteine residues susceptible to covalent modification. By inhibiting COX enzymes, the synthesis of prostaglandins, such as PGE₂, is blocked. Prostaglandins are key mediators of inflammation, pain, and fever.[6][7]
Figure 2: Proposed Anti-inflammatory Pathway. The compound is hypothesized to inhibit COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.
Broad-Spectrum Antimicrobial and Antifungal Activity
N-aryl maleimides have demonstrated efficacy against various pathogenic bacteria and fungi.[1][8] The proposed mechanism is the covalent inactivation of essential microbial enzymes that rely on cysteine residues for their catalytic function. These can include enzymes involved in metabolism, cell wall synthesis, or virulence. The broad reactivity of the maleimide group allows it to target multiple essential proteins, potentially reducing the likelihood of rapid resistance development.
Experimental Validation: Protocols and Methodologies
To validate the proposed mechanisms of action, a series of well-established in vitro and cell-based assays are recommended. These protocols are designed to be self-validating and provide clear, interpretable data.
Experiment 1: Thiol Reactivity Assay
Objective: To confirm the direct reactivity of this compound with a model thiol compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM solution of N-acetyl-L-cysteine in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
-
Reaction Setup:
-
In a 96-well plate, combine the N-acetyl-L-cysteine solution with varying concentrations of the test compound (final concentrations ranging from 1 µM to 100 µM).
-
Include a vehicle control (DMSO) and a no-thiol control.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Analyze the reaction mixture using LC-MS to identify the mass of the expected conjugate (Mass of N-acetyl-L-cysteine + Mass of test compound).
-
Alternatively, monitor the depletion of the free thiol using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measurable at 412 nm.
-
-
Data Analysis: Quantify the formation of the adduct or the depletion of the free thiol to determine the reactivity profile.
Figure 3: Workflow for Thiol Reactivity Assay. A straightforward protocol to confirm the fundamental reactivity of the maleimide compound.
Experiment 2: Cellular PGE₂ Inhibition Assay
Objective: To determine if the compound inhibits COX-mediated PGE₂ production in a cellular context.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
-
Assay Setup:
-
Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE₂ production.
-
Include a non-stimulated control group.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection & Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize PGE₂ levels to the vehicle-treated, LPS-stimulated control.
-
Calculate the IC₅₀ value for PGE₂ inhibition.
-
| Treatment Group | Compound Conc. (µM) | LPS (1 µg/mL) | PGE₂ Concentration (pg/mL) | % Inhibition |
| Untreated Control | 0 | - | 50 ± 8 | N/A |
| Vehicle Control | 0 | + | 1500 ± 120 | 0% |
| Test Compound | 1 | + | 1100 ± 95 | 26.7% |
| Test Compound | 10 | + | 450 ± 50 | 70.0% |
| Test Compound | 50 | + | 150 ± 20 | 90.0% |
| Table 1: Representative Data for PGE₂ Inhibition Assay. This table shows expected results demonstrating a dose-dependent inhibition of PGE₂ production. |
Conclusion and Future Directions
The mechanism of action for this compound is strongly predicted to be centered on the covalent modification of protein cysteine residues via a Michael addition reaction. This reactivity likely underlies its potential as an anti-inflammatory and antimicrobial agent through the inhibition of key enzymes like cyclooxygenases. The experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses and further characterize the compound's biological activity.
Future research should focus on identifying the specific protein targets in various cell types through proteomic approaches, such as activity-based protein profiling. Furthermore, evaluating the compound's selectivity for COX-2 over COX-1 would be a critical step in assessing its potential as a safer anti-inflammatory drug.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activity of N-substituted maleimides
N-Substituted Maleimides: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-substituted maleimides represent a class of compounds with significant and varied biological activity, largely stemming from their inherent reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity, governed by a Michael addition mechanism, allows maleimides to act as potent and often irreversible inhibitors of key cellular enzymes and signaling proteins. Their diverse applications span from anticancer and antimicrobial agents to neuroprotective and anti-inflammatory compounds. This guide provides an in-depth exploration of the core mechanisms, therapeutic applications, and essential experimental protocols for evaluating the biological activity of N-substituted maleimides, offering a technical resource for researchers aiming to harness the therapeutic potential of this versatile chemical scaffold.
The Maleimide Moiety: A Privileged Scaffold in Medicinal Chemistry
The maleimide is a five-membered heterocyclic ring system containing an imide functional group. The defining feature of this scaffold is the electrophilic carbon-carbon double bond within the ring. This double bond is highly susceptible to nucleophilic attack, a reaction known as Michael or conjugate addition. In a biological context, the most relevant nucleophile is the sulfhydryl (thiol) group of cysteine residues found in proteins. The versatility of this scaffold lies in the N-substituent, which can be readily modified to tune the compound's steric and electronic properties, thereby influencing its reactivity, selectivity, and pharmacokinetic profile.
Core Mechanism of Action: Covalent Modification of Thiol-Containing Proteins
The primary mechanism by which N-substituted maleimides exert their biological effects is through the covalent and often irreversible modification of cysteine residues on target proteins. This occurs via a Michael addition reaction where the thiol group of cysteine acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond.
This covalent modification can have several profound effects on protein function:
-
Direct Enzyme Inhibition: If the modified cysteine is part of the enzyme's active site, the covalent bond can block substrate access, rendering the enzyme inactive.
-
Allosteric Modulation: Modification of a cysteine residue outside the active site can induce a conformational change that alters the protein's activity.
-
Disruption of Protein-Protein Interactions: Covalent modification can interfere with the binding interfaces between proteins, disrupting essential cellular signaling complexes.
The specificity of a particular N-substituted maleimide for a target protein over the multitude of other cysteine-containing proteins in a cell is a critical aspect of its drug-like properties and is influenced by the nature of the N-substituent.
Figure 1: Covalent modification of a protein cysteine residue by an N-substituted maleimide via Michael addition.
Diverse Biological Activities and Therapeutic Potential
The ability of N-substituted maleimides to target key proteins has led to their investigation in a wide range of therapeutic areas.
Anticancer Activity
Many N-substituted maleimides exhibit potent anticancer and cytostatic (cell growth inhibiting) activities.[1][2] Their mechanisms are often multifaceted and target key pathways involved in cancer cell proliferation and survival.
-
Inhibition of Kinases: Several maleimide derivatives are potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For example, bisindolylmaleimides are well-known inhibitors of Protein Kinase C (PKC).[3] Glycogen Synthase Kinase-3β (GSK-3β), another kinase implicated in cancer, is also a target of maleimide-based inhibitors.[4][5]
-
Modulation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[6] In many cancers, this pathway is hijacked to promote cell survival. Some maleimides can modulate this pathway, although both Nrf2 activators and inhibitors have been explored for their therapeutic potential in different contexts.[7][8][9]
-
General Cytotoxicity: Due to their reactive nature, many maleimides exhibit broad cytotoxic effects against cancer cell lines, making them valuable lead compounds in drug discovery.[10][11][12][13]
Neuroprotective Effects
Dysregulation of kinase activity and oxidative stress are also hallmarks of neurodegenerative diseases like Alzheimer's.[14] Consequently, N-substituted maleimides have emerged as promising neuroprotective agents.
-
GSK-3β Inhibition: Overactivity of GSK-3β is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[14] Maleimide derivatives have been designed as potent and selective GSK-3β inhibitors, showing potential to halt this pathological process.[4][15][16]
-
Antioxidant and Anti-inflammatory Activity: Some maleimide compounds exert neuroprotective effects by reducing oxidative stress and neuroinflammation, key contributors to neuronal cell death.[17][18] This can involve activating protective signaling pathways like the ERK-CREB pathway.[17]
Antimicrobial and Antiviral Activity
N-substituted maleimides have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][19]
-
Antifungal Mechanism: In fungi like Candida albicans, maleimides have been shown to inhibit essential enzymes involved in cell wall biosynthesis, such as β(1,3)-glucan synthase.[1][2] This disruption of cell wall integrity leads to fungal cell death.
-
Antibacterial Activity: The antibacterial effects are often dependent on the specific N-substituent, which influences properties like lipophilicity and chemical reactivity, allowing the compounds to effectively penetrate bacterial cells and inhibit crucial enzymes.[1][20]
Methodologies for Evaluating Biological Activity
Assessing the biological activity of novel N-substituted maleimides requires robust and validated experimental protocols. Here, we detail two fundamental assays.
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It is a cornerstone for initial screening of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[22] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the N-substituted maleimide compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23][24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22][24]
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Standard workflow for determining cytotoxicity using the MTT assay.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the ability of N-substituted maleimides to inhibit a specific target enzyme.[25][26] The example here is a generic kinase assay, but the principles can be adapted.
Principle: The assay measures the activity of a purified enzyme in the presence and absence of an inhibitor.[25] Kinase activity is often detected by measuring the consumption of ATP or the phosphorylation of a substrate, frequently using luminescence- or fluorescence-based detection methods.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all necessary reagents: purified enzyme, substrate (e.g., a specific peptide), ATP, and the test inhibitors (N-substituted maleimides) in a suitable assay buffer.[25]
-
Inhibitor Pre-incubation: In a microplate (e.g., 96- or 384-well), add the purified enzyme to wells containing serial dilutions of the test compounds or a vehicle control. Allow them to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This step is crucial for covalent inhibitors to allow time for the reaction to occur.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrate and ATP to each well.[25]
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time, ensuring the reaction proceeds within the linear range.
-
Stop and Detect: Terminate the reaction (e.g., by adding a stop solution like EDTA). Add the detection reagent (e.g., a reagent that produces a luminescent signal in proportion to the remaining ATP).
-
Signal Measurement: Read the plate using a luminometer or fluorometer.
-
Data Analysis: The signal will be inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Figure 3: General workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of N-substituted maleimides is highly dependent on the nature of the substituent attached to the nitrogen atom. This substituent can influence the compound's solubility, cell permeability, and intrinsic reactivity, as well as its specific interactions with the target protein. Below is a table summarizing the activities of representative N-substituted maleimides against various targets.
| Compound Class | N-Substituent Example | Target/Activity | Reported IC50 |
| Aryl Maleimides | 3-Anilino-4-phenyl | GSK-3β Inhibition | 34 nM[4] |
| Indolyl Maleimides | 5-Fluoro-indole with ethyl group | GSK-3β Inhibition | 1.70 nM[16] |
| Indolyl Maleimides | 5-Bromo-indole with hydroxyethyl | GSK-3β Inhibition | 82 nM[5] |
| Bisindolyl Maleimides | Varies | Protein Kinase C (PKC) | Low nM range[3] |
| Neutral Maleimides | Alkyl or Aryl groups | Cytostatic (HeLa cells) | <0.1 µg/mL[1][2] |
Challenges and Future Perspectives
The primary challenge in developing N-substituted maleimides as therapeutic agents is managing their reactivity. The same Michael addition reaction that confers their potent activity can also lead to off-target effects through reactions with unintended cysteine residues, such as on glutathione or other abundant proteins.
Future research directions will focus on:
-
Improving Selectivity: Designing N-substituents that form specific, non-covalent interactions with the target protein's binding pocket, ensuring that the covalent reaction only occurs with the intended target.
-
Tunable Reactivity: Modifying the electronics of the maleimide ring to fine-tune its reactivity, balancing potency with a reduced risk of off-target modifications.
-
Targeted Delivery: Conjugating maleimide warheads to targeting moieties like antibodies or peptides to deliver them specifically to diseased cells or tissues, thereby minimizing systemic exposure and toxicity.[27]
Conclusion
N-substituted maleimides are a powerful and versatile class of biologically active compounds. Their ability to form stable, covalent bonds with cysteine residues in key proteins makes them highly effective modulators of cellular processes. With a deep understanding of their mechanism of action and careful chemical design to optimize selectivity, this scaffold holds immense promise for the development of novel therapeutics to address a wide range of diseases, from cancer to neurodegeneration.
References
- 1. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical reactivity and antimicrobial activity of N-substituted maleimides | Semantic Scholar [semanticscholar.org]
- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives-A Review of Their Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule modulators of Keap1-Nrf2-ARE pathway as potential preventive and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ajchem-a.com [ajchem-a.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. superchemistryclasses.com [superchemistryclasses.com]
- 26. blog.biobide.com [blog.biobide.com]
- 27. pubs.acs.org [pubs.acs.org]
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione derivatives and analogs
An In-Depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione Derivatives and Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique reactivity and biological significance. When substituted with an N-aryl group, specifically the 2,4-dimethylphenyl moiety, a class of compounds emerges with a distinct profile of steric and electronic properties that influence their synthesis, reactivity, and therapeutic potential. This technical guide provides an in-depth exploration of this compound and its analogs, intended for researchers, chemists, and drug development professionals. We will dissect the synthetic methodologies, delve into the fundamental reactivity that governs their biological interactions, survey their diverse pharmacological activities, and elucidate the critical structure-activity relationships (SAR) that guide the design of next-generation derivatives. This document is structured to serve not merely as a repository of information but as a practical guide, complete with detailed experimental protocols and data-driven insights to facilitate research and development in this promising area.
Introduction: The N-(2,4-Dimethylphenyl)maleimide Core Structure
The compound this compound, also known as N-(2,4-dimethylphenyl)maleimide, belongs to the N-aryl maleimide class of heterocyclic compounds.[1] The core structure consists of a five-membered pyrrole-2,5-dione ring, which is an unsaturated cyclic imide. This ring is attached via its nitrogen atom to a 2,4-dimethylphenyl group.
The significance of this scaffold lies in the convergence of two key features:
-
The Electrophilic Maleimide Ring: The double bond within the maleimide ring is electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it a highly effective Michael acceptor, prone to covalent reaction with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[2][3] This reactivity is the foundation of its use in bioconjugation and its mechanism of action as an enzyme inhibitor.
-
The N-Aryl Substituent: The 2,4-dimethylphenyl group imparts specific characteristics to the molecule. The methyl groups provide steric bulk that can influence binding orientation within protein active sites and modulate the planarity between the phenyl and maleimide rings.[4] This dihedral angle is a critical determinant of the molecule's conformational properties. Furthermore, the electronic nature of the aryl substituent can fine-tune the reactivity of the maleimide double bond.[2]
This unique combination of a reactive warhead and a tunable N-aryl group has positioned these derivatives as versatile platforms for developing therapeutics across a wide range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders.[5][6]
Synthetic Strategies and Methodologies
The synthesis of N-aryl maleimides is typically robust and high-yielding, proceeding through a well-established two-step sequence. The causality behind this approach is the need to first form an amide bond before the less favorable imide ring closure can be induced.
General Two-Step Synthesis Pathway
The most prevalent method involves the initial formation of an N-arylmaleamic acid intermediate, followed by a cyclodehydration step to yield the target maleimide.[2][7][8]
-
Step 1: Maleamic Acid Formation: This step is an acylation reaction where the primary aromatic amine (2,4-dimethylaniline) acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically fast and proceeds at room temperature in a suitable solvent like diethyl ether or tetrahydrofuran (THF), leading to the precipitation of the maleamic acid intermediate.[7][8]
-
Step 2: Cyclodehydration: The formed maleamic acid is then cyclized to the imide. This is an intramolecular condensation reaction that requires the removal of a water molecule. The standard and field-proven method for this is heating the maleamic acid in acetic anhydride with a catalytic amount of sodium acetate.[2][8] The acetic anhydride acts as both the solvent and a dehydrating agent, while the sodium acetate facilitates the ring closure.
Caption: General two-step synthesis of N-(2,4-dimethylphenyl)maleimide.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where successful isolation of the intermediate in Step 1 confirms the initial reaction before proceeding to the final, energy-intensive cyclization.
Part A: Synthesis of N-(2,4-Dimethylphenyl)maleamic Acid
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of diethyl ether. Stir at room temperature until fully dissolved.
-
Amine Addition: Prepare a solution of 2,4-dimethylaniline (12.1 g, 0.1 mol) in 50 mL of diethyl ether. Add this solution dropwise to the stirring maleic anhydride solution over 30 minutes. The choice of dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Precipitation and Isolation: A white precipitate of the maleamic acid will form during the addition. Continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, N-(2,4-dimethylphenyl)maleamic acid, under vacuum. The yield should be nearly quantitative. Characterization via FT-IR should show characteristic peaks for carboxylic acid (broad O-H stretch) and amide functionalities.
Part B: Cyclodehydration to this compound [8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried N-(2,4-dimethylphenyl)maleamic acid (21.9 g, 0.1 mol) and anhydrous sodium acetate (4.1 g, 0.05 mol) in acetic anhydride (100 mL).
-
Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of ice-cold water. This step hydrolyzes the excess acetic anhydride and precipitates the crude product.
-
Purification: Stir the aqueous mixture vigorously for 1 hour. Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield colorless or pale yellow crystals.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and melting point determination.[2][9]
Core Reactivity and Mechanism of Action
The biological activity of N-aryl maleimides is inextricably linked to the reactivity of the dione ring system. Understanding this reactivity provides a clear rationale for their efficacy as covalent inhibitors and probes.
Michael Addition with Thiols
The primary reaction pathway is the covalent Michael-type conjugate addition of nucleophiles, particularly thiols from cysteine residues in proteins, across the activated double bond of the maleimide.[3]
References
- 1. GSRS [precision.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione from maleic anhydride
An in-depth guide to the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, a valuable intermediate in drug discovery and bioconjugation, is presented. This document provides a detailed protocol, explains the underlying chemical principles, and highlights the significance of this compound class for researchers, scientists, and drug development professionals.
Introduction: The Versatility of N-Substituted Maleimides
N-substituted maleimides are a class of compounds of significant interest in medicinal chemistry and materials science.[1] Their importance stems from the electrophilic nature of the carbon-carbon double bond within the maleimide ring, which makes them highly reactive as Michael acceptors, particularly towards thiol groups found in cysteine residues of proteins.[2][3] This specific reactivity allows for the precise covalent modification of biomolecules, a cornerstone of modern drug development strategies such as the creation of antibody-drug conjugates (ADCs).[4] The compound this compound, the focus of this guide, is a member of this versatile family, offering a lipophilic N-aryl substituent that can influence the pharmacological properties of the final conjugate.
Reaction Mechanism and Scientific Rationale
The and 2,4-dimethylaniline is a well-established two-step process.[5][6] Understanding the mechanism of each step is crucial for optimizing reaction conditions and ensuring a high yield of the pure product.
Step 1: Formation of the Maleanilic Acid Intermediate
The first step is the acylation of 2,4-dimethylaniline with maleic anhydride to form the intermediate, N-(2,4-dimethylphenyl)maleanilic acid.[6][7] This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the maleic anhydride.[7][8] This leads to the opening of the anhydride ring, followed by a proton transfer to yield the carboxylic acid and amide functionalities of the maleanilic acid.[7] This step is typically rapid and can be performed at room temperature.[6]
Step 2: Cyclodehydration to the Maleimide
The second and final step is the intramolecular cyclization of the maleanilic acid intermediate to form the stable five-membered imide ring of this compound.[6][9] This is a dehydration reaction that requires a chemical dehydrating agent and often a catalyst. A classic and effective method involves heating the maleanilic acid in the presence of acetic anhydride and a catalytic amount of anhydrous sodium acetate.[5][10] The acetic anhydride acts as the dehydrating agent, while the sodium acetate facilitates the reaction. Careful temperature control is necessary during this step, as overheating can lead to side reactions and lower yields.[5][9]
Experimental Workflow Diagram
The overall synthetic process can be visualized as a two-step sequence.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted maleimides.[5][10]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Maleic Anhydride | 98.06 | 5.88 g | 60 |
| 2,4-Dimethylaniline | 121.18 | 7.27 g | 60 |
| Ethyl Acetate | 88.11 | ~100 mL | - |
| Acetic Anhydride | 102.09 | 30 mL | 317 |
| Anhydrous Sodium Acetate | 82.03 | 1.50 g | 18.3 |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure
Part 1: Synthesis of N-(2,4-dimethylphenyl)maleanilic acid
-
In separate beakers, dissolve 60 mmol (5.88 g) of maleic anhydride in 50 mL of ethyl acetate and 60 mmol (7.27 g) of 2,4-dimethylaniline in 50 mL of ethyl acetate.
-
While stirring the 2,4-dimethylaniline solution vigorously with a magnetic stir bar, slowly add the maleic anhydride solution.
-
A precipitate will form. Continue stirring for approximately 5-10 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.
-
Air-dry the resulting white to off-white solid, which is the N-(2,4-dimethylphenyl)maleanilic acid intermediate. The yield should be high, typically over 90%.
Part 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, create a slurry by combining the dried N-(2,4-dimethylphenyl)maleanilic acid (assuming a quantitative yield from the previous step, ~13.15 g, 56.4 mmol), 1.50 g (18.3 mmol) of anhydrous sodium acetate, and 30 mL (317 mmol) of acetic anhydride.[5]
-
Heat the reaction mixture in a water bath maintained at 60-70°C for 60 minutes.[5][6] It is crucial to monitor the temperature to prevent overheating, which can reduce the yield.[9]
-
After one hour, allow the reaction mixture to cool slightly before pouring it into a beaker containing approximately 500 mL of ice-cold deionized water. Stir the mixture vigorously to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the final product in a vacuum oven. The expected yield is typically in the range of 55-75%.[5][10]
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₂H₁₁NO₂, Molecular Weight: 201.22 g/mol ) can be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.[11][12]
Applications in Drug Development and Research
The maleimide functional group is a key player in the field of bioconjugation. Its high reactivity and specificity towards thiols under mild physiological conditions make it an ideal linker for attaching small molecule drugs, imaging agents, or other payloads to proteins and antibodies.[2][4]
-
Antibody-Drug Conjugates (ADCs): Maleimides are frequently used to link cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their pharmacokinetic properties.
-
Fluorescent Labeling: Maleimide derivatives of fluorescent dyes are used to label proteins for imaging and tracking studies.[13]
-
Enzyme Inhibition: Some N-substituted maleimides have been investigated as inhibitors for enzymes that have a critical cysteine residue in their active site.[14]
The 2,4-dimethylphenyl substituent of the title compound can modulate properties such as solubility, stability, and binding interactions of the resulting bioconjugate, making it a valuable building block for the development of new therapeutic and diagnostic agents.
References
- 1. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. homework.study.com [homework.study.com]
- 8. Solved 1.) Write a mechanism for the reaction of aniline | Chegg.com [chegg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. GSRS [precision.fda.gov]
- 12. Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
Protocol for the Synthesis of N-Aryl Maleimides: From Fundamental Principles to Advanced Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Aryl maleimides are a cornerstone class of reagents with extensive applications ranging from polymer science to bioconjugation for the development of antibody-drug conjugates (ADCs).[1][2] Their utility stems from the reactive carbon-carbon double bond, which readily participates in Michael additions with thiols and Diels-Alder cycloadditions.[3] This application note provides a comprehensive guide to the synthesis of N-aryl maleimides, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key experimental choices. We present detailed, field-proven protocols for both classical and modern synthetic routes, complete with purification strategies, characterization data, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Chemical Rationale for N-Aryl Maleimide Synthesis
The synthesis of N-aryl maleimides is most commonly achieved via a robust and reliable two-step process commencing from readily available starting materials: an aromatic amine (aniline) and maleic anhydride.[4][5][6] The overall transformation involves two fundamental organic reactions:
-
Amine Acylation: A nucleophilic acyl substitution reaction to form an intermediate N-arylmaleamic acid.[7]
-
Cyclodehydration: An intramolecular condensation to form the final imide ring.[4]
While this classical approach is widely used, alternative methods, including one-pot procedures and microwave-assisted syntheses, have been developed to improve efficiency, reduce reaction times, and embrace principles of green chemistry.[1][8][9][10] This guide will detail the classical two-step method as the foundational protocol and then explore a microwave-assisted variation as a modern alternative.
Foundational Protocol: The Classical Two-Step Synthesis
This method remains the gold standard for its reliability and scalability. It involves the initial formation and isolation of the N-arylmaleamic acid, followed by its cyclization.
Part A: Synthesis of the N-Arylmaleamic Acid Intermediate
Principle of the Reaction: This step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of maleic anhydride.[7] This opens the anhydride ring to form the N-arylmaleamic acid, which contains both an amide and a carboxylic acid functional group.[7] The reaction is typically exothermic and proceeds readily without a catalyst.[7]
Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleamic acid
-
Equipment Setup: Place a 250 mL Erlenmeyer flask equipped with a magnetic stir bar on a magnetic stir plate in a fume hood.
-
Reagent Preparation: In the flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of diethyl ether. Stir until the anhydride is completely dissolved.[7]
-
Amine Addition: Separately, prepare a solution of 12.8 g (0.100 mol) of 4-chloroaniline in 50 mL of diethyl ether. Transfer this solution to an addition funnel.
-
Reaction Execution: Add the 4-chloroaniline solution dropwise to the stirring maleic anhydride solution over approximately 20-30 minutes. Causality Note: This controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products. A precipitate of the N-arylmaleamic acid will begin to form almost immediately.
-
Reaction Completion: After the addition is complete, gently warm the reaction mixture to 40-45 °C and continue stirring for 90 minutes to ensure the reaction goes to completion.[7]
-
Product Isolation: Cool the flask in an ice bath for 15 minutes. Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The N-(4-chlorophenyl)maleamic acid is typically obtained in high purity and yield (>90%) and can be used in the next step without further purification.
Part B: Cyclodehydration to the N-Aryl Maleimide
Principle of the Reaction: This step is an intramolecular cyclization driven by the removal of a water molecule. Acetic anhydride serves as both a dehydrating agent and the solvent, while anhydrous sodium acetate acts as a basic catalyst to facilitate the ring closure.[4][5][6] The maleamic acid is converted into the corresponding N-aryl maleimide.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleimide
-
Equipment Setup: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube. Place the flask in a heating mantle or an oil bath.
-
Reagent Addition: To the flask, add 5.0 g of the dried N-(4-chlorophenyl)maleamic acid from Part A, 3.0 g of anhydrous sodium acetate, and 30 mL of acetic anhydride.[4] Trustworthiness Note: The use of anhydrous sodium acetate is crucial; the presence of water can lead to hydrolysis and reduced yields.
-
Reaction Execution: Heat the stirring mixture to 100 °C (oil bath temperature) and maintain this temperature for 45-60 minutes.[1][4] The slurry will gradually dissolve as the reaction proceeds.
-
Product Precipitation: After the heating period, remove the flask from the heat source and allow it to cool to room temperature. In a separate large beaker (e.g., 600 mL), prepare a mixture of approximately 200 mL of crushed ice and 100 mL of water.
-
Work-up: Slowly and carefully pour the reaction mixture into the ice-water slurry while stirring vigorously with a glass rod.[1][4] A solid yellow precipitate of the N-aryl maleimide will form. Causality Note: This step serves two purposes: it quenches the reaction by hydrolyzing the excess acetic anhydride and precipitates the water-insoluble product.
-
Isolation and Washing: Allow the slurry to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the scent of acetic acid is no longer apparent.
-
Drying: Transfer the crude product to a pre-weighed watch glass and dry in an oven at 75 °C for at least 1 hour.[4] Weigh the final product to calculate the yield.
Advanced Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating by dramatically reducing reaction times, often from hours to minutes, and frequently improving yields.[1][10][11]
Principle of the Reaction: Microwave irradiation directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer accelerates the rate of the cyclodehydration reaction. This protocol modifies the classical cyclization step for execution in a dedicated microwave reactor.
Experimental Protocol: Microwave Synthesis of N-(4-chlorophenyl)maleimide
-
Equipment Setup: Use a 10 mL borosilicate glass reaction vial suitable for a laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover). Add a PTFE-coated magnetic stir bar.
-
Reagent Addition: In the vial, combine 1.32 g (5.85 mmol) of N-(4-chlorophenyl)maleamic acid, 0.3 g (3.65 mmol) of anhydrous sodium acetate, and 3.0 mL (31.7 mmol) of acetic anhydride.[1]
-
Microwave Parameters: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Program the reactor to heat to 90 °C and hold for 30 seconds with continuous stirring (e.g., 1200 rpm).[1] Expertise Note: The short reaction time is a key advantage. Initial optimization runs may be necessary to determine the ideal time and temperature for different substrates.
-
Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, perform the same work-up procedure as described in the classical protocol (Part B, steps 5-7) by pouring the mixture into an ice-water slurry to precipitate and isolate the product.
Data Summary & Visualization
Workflow Diagrams
A visual representation of the experimental processes ensures clarity and reproducibility.
Caption: Workflow for the classical two-step synthesis of N-aryl maleimides.
Caption: General workflow for purification by recrystallization.
Table 1: Representative Yields for Two-Step Synthesis
| Aniline Derivative | Intermediate (Maleamic Acid) Yield | Final Product (Maleimide) Yield | Reference |
| Aniline | ~95% | ~85% | [6] |
| 4-Chloroaniline | ~94% | ~93% | [1][6] |
| 4-Bromoaniline | ~92% | ~88% | [6] |
| 4-Methylaniline | ~95% | ~90% | [6] |
| 4-Methoxyaniline | ~87% | ~79% | [6] |
Yields are approximate and can vary based on reaction scale and specific conditions.
Purification and Characterization
Purification: While the precipitation method often yields a product of sufficient purity, recrystallization is the standard method for obtaining high-purity material.[4]
-
Recrystallization Protocol: Dissolve the crude N-aryl maleimide in a minimum amount of boiling ethanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.[1]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A typical eluent system is a mixture of hexane and ethyl acetate or dichloromethane.[2][4]
Characterization: Confirmation of the product's identity and purity is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. For a typical N-aryl maleimide, the two vinyl protons on the maleimide ring will appear as a characteristic singlet in the ¹H NMR spectrum around 7.0 ppm.[4]
-
Infrared (IR) Spectroscopy: Successful formation of the imide ring can be confirmed by the appearance of characteristic C=O stretching bands for the imide group.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. kinampark.com [kinampark.com]
- 3. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 10. Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay [morressier.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione as a Monomer in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of N-(2,4-dimethylphenyl)maleimide in Advanced Polymer Synthesis
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide, is a versatile monomer that holds significant promise for the development of advanced polymers with tailored thermal and mechanical properties. The incorporation of the rigid maleimide ring and the substituted aromatic group into a polymer backbone can lead to materials with high glass transition temperatures (Tg), enhanced thermal stability, and specific solubility characteristics. These attributes make polymers derived from this monomer attractive for a range of applications, from high-performance engineering plastics to functional materials in drug delivery and biomedical devices.
This technical guide provides a comprehensive overview of the use of this compound in polymerization. We will delve into detailed protocols for both homopolymerization and copolymerization via free radical methods, discuss the underlying chemical principles, and provide a thorough guide to the characterization of the resulting polymers. The information presented herein is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this monomer in their polymer synthesis endeavors.
Monomer Overview and Key Properties
This compound is a crystalline solid with a molecular weight of 201.22 g/mol . Its chemical structure, featuring a reactive carbon-carbon double bond within the maleimide ring, makes it amenable to various polymerization techniques. The 2,4-dimethylphenyl substituent influences the monomer's reactivity and the properties of the resulting polymer, such as solubility and thermal characteristics.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-(2,4-dimethylphenyl)maleimide |
| CAS Number | Not readily available |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in many organic solvents such as THF, DMF, and acetone |
Homopolymerization of this compound via Free Radical Polymerization
Free radical polymerization is a common and robust method for polymerizing N-substituted maleimides. The process is initiated by the decomposition of a radical initiator, which then propagates by adding to the double bond of the monomer.
Causality Behind Experimental Choices
The choice of initiator, solvent, temperature, and reaction time are critical parameters that dictate the outcome of the polymerization. Azobisisobutyronitrile (AIBN) is a widely used initiator due to its predictable decomposition kinetics and the fact that it does not readily participate in side reactions like chain transfer. Tetrahydrofuran (THF) is an appropriate solvent as it effectively dissolves both the monomer and the resulting polymer, and it has a relatively low chain transfer constant. The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition and polymerization.
Detailed Experimental Protocol
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g (24.8 mmol) of this compound in 50 mL of anhydrous THF.
-
Initiator Addition: Add 0.082 g (0.5 mmol, 2 mol% relative to monomer) of AIBN to the solution.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 65°C and stir the reaction mixture under a positive pressure of nitrogen.
-
Reaction Monitoring: Allow the polymerization to proceed for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into 500 mL of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer with fresh methanol (2 x 100 mL) to remove any unreacted monomer and initiator residues.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Caption: Workflow for the homopolymerization of N-(2,4-dimethylphenyl)maleimide.
Expected Polymer Properties (Analogous Data)
| Property | Expected Range | Characterization Method |
| Number-Average Molecular Weight (Mn) | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 200 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 300 °C | Thermogravimetric Analysis (TGA) |
Copolymerization of this compound
Copolymerization allows for the fine-tuning of polymer properties by incorporating a second, different monomer unit into the polymer chain. Styrene and methyl methacrylate (MMA) are common comonomers that can be used to modify the properties of polymaleimides.
Copolymerization with Styrene
Rationale: The copolymerization of N-arylmaleimides with electron-donating monomers like styrene often proceeds in a nearly alternating fashion. This is due to the formation of a charge-transfer complex between the electron-deficient maleimide and the electron-rich styrene. The resulting copolymers typically exhibit enhanced thermal stability compared to polystyrene.[3]
Protocol:
The protocol is similar to the homopolymerization, with the addition of styrene to the initial reaction mixture.
-
In a 100 mL round-bottom flask, dissolve 2.5 g (12.4 mmol) of this compound and 1.3 g (12.4 mmol) of freshly distilled styrene in 50 mL of anhydrous THF.
-
Add 0.041 g (0.25 mmol, 1 mol% relative to total monomers) of AIBN.
-
Follow steps 3-8 from the homopolymerization protocol.
Copolymerization with Methyl Methacrylate (MMA)
Rationale: Copolymerization with MMA can improve the processability and modify the mechanical properties of the resulting polymer. The reactivity ratios of N-arylmaleimides and MMA generally favor the incorporation of both monomers, leading to random copolymers.[4]
Protocol:
-
In a 100 mL round-bottom flask, dissolve 2.5 g (12.4 mmol) of this compound and 1.24 g (12.4 mmol) of freshly distilled MMA in 50 mL of anhydrous THF.
-
Add 0.041 g (0.25 mmol, 1 mol% relative to total monomers) of AIBN.
-
Follow steps 3-8 from the homopolymerization protocol.
Caption: General scheme for the copolymerization of N-(2,4-dimethylphenyl)maleimide.
Characterization of the Synthesized Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the polymer structure and, in the case of copolymers, to determine the monomer incorporation ratio.
¹H NMR Spectroscopy Protocol:
-
Prepare a 5-10 mg/mL solution of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Expected Observations:
-
The disappearance of the vinyl protons of the maleimide ring (around 6.8-7.2 ppm) indicates successful polymerization.
-
Broadening of the peaks in the aromatic and aliphatic regions is characteristic of a polymer.
-
For copolymers, the integration of characteristic peaks from each monomer can be used to calculate the copolymer composition.
-
Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
GPC Protocol:
-
Prepare a 1-2 mg/mL solution of the polymer in a suitable mobile phase (e.g., THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards of known molecular weights.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Thermal Analysis: DSC and TGA
Purpose: To evaluate the thermal properties of the polymer, including the glass transition temperature (Tg) and the thermal decomposition temperature (Td).
Differential Scanning Calorimetry (DSC) Protocol:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg.
-
Cool the sample at the same rate.
-
Perform a second heating scan at the same rate. The Tg is determined from the inflection point of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA) Protocol:
-
Accurately weigh 5-10 mg of the dry polymer into a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).
-
The TGA thermogram will show the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Conclusion and Future Perspectives
This application note has provided a detailed guide to the polymerization of this compound. The protocols for homopolymerization and copolymerization, along with the characterization techniques described, offer a solid foundation for researchers to explore the potential of this monomer. The resulting polymers, with their anticipated high thermal stability, are promising candidates for a variety of high-performance applications.
Future research could focus on exploring other polymerization techniques, such as anionic or controlled radical polymerization, to achieve better control over the polymer architecture and molecular weight distribution. Furthermore, the synthesis of copolymers with a wider range of functional monomers could lead to novel materials with tailored properties for specific applications in fields such as drug delivery, where the polymer's properties can be precisely tuned for controlled release and biocompatibility.
References
Application Notes and Protocols: The Strategic Use of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione in Michael Addition Reactions
Introduction: A Versatile and Tunable Michael Acceptor
In the landscape of modern organic synthesis and drug development, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. Within this reaction class, N-substituted maleimides have emerged as exceptionally valuable electrophiles due to their high reactivity and the stability of the resulting succinimide adducts.[1][2] Among these, 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione , also known as N-(2,4-dimethylphenyl)maleimide, offers a unique combination of steric and electronic properties that make it a strategic choice for a range of applications, from the synthesis of complex small molecules to the construction of sophisticated bioconjugates like antibody-drug conjugates (ADCs).[3][4][5]
The 2,4-dimethylphenyl substituent provides steric bulk that can influence the stereochemical outcome of reactions, a feature exploited in asymmetric synthesis.[6][7] Furthermore, the electronic nature of the aryl group can modulate the reactivity of the maleimide's double bond, allowing for fine-tuning of reaction kinetics. These characteristics, coupled with the inherent reactivity of the maleimide core, make this compound a powerful tool for researchers. This guide provides an in-depth exploration of its applications in Michael addition reactions, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Underpinnings: The Thiol-Maleimide Michael Addition
The reaction between a thiol and a maleimide, such as this compound, proceeds via a nucleophilic conjugate addition, a classic Michael reaction.[2] The process is highly efficient and selective for thiols, particularly under physiological pH conditions (6.5-7.5).[1][3]
The reaction is initiated by the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).[8] This thiolate then attacks one of the electrophilic sp² carbons of the maleimide's α,β-unsaturated system. This attack forms a transient enolate intermediate, which is rapidly protonated by a proton source in the medium (often another thiol molecule or the solvent) to yield the stable thioether-succinimide adduct.[9][10] The high reactivity of maleimides is attributed to the electron-withdrawing effect of the two carbonyl groups, which polarizes the double bond, and the release of ring strain upon conversion of the double bond to a single bond.[2]
Caption: Mechanism of the Thiol-Maleimide Michael Addition.
Applications in Bioconjugation
The high chemoselectivity and rapid kinetics of the thiol-maleimide reaction make it a cornerstone of bioconjugation chemistry.[3][5] It is widely used for site-specific labeling of proteins and peptides at cysteine residues.[11] this compound, when functionalized with a payload such as a drug or a fluorescent dye, can be effectively conjugated to biomolecules.
A critical consideration in bioconjugation is the stability of the resulting linkage. While the thioether bond itself is stable, the succinimide ring can undergo hydrolysis, particularly at higher pH.[5] Additionally, the initial Michael addition can be reversible, leading to potential exchange of the maleimide-linked payload with other thiols in a biological environment.[11] The substitution on the N-aryl ring can influence the stability of the thiosuccinimide linkage, with certain substitution patterns potentially leading to more robust conjugates.[4]
Asymmetric Michael Additions
The steric hindrance provided by the 2,4-dimethylphenyl group can be leveraged to achieve high levels of stereocontrol in Michael additions. In the presence of a chiral catalyst, the desymmetrization of the prochiral maleimide can lead to the formation of enantiomerically enriched succinimides.[6][7] These chiral succinimide building blocks are valuable intermediates in the synthesis of biologically active compounds.
For example, the catalytic asymmetric Michael addition of 3-substituted-2-oxindoles to N-arylmaleimides using a chiral N,N'-dioxide-Sc(III) complex has been shown to produce succinimides with excellent yields and high enantioselectivity.[6][7] Similarly, organocatalysts such as chiral primary amines and dipeptides have been successfully employed for the enantioselective conjugate addition of aldehydes and ketones to N-arylmaleimides.[12][13][14]
Experimental Protocols
The following protocols are representative examples of Michael addition reactions using this compound. Researchers should adapt these protocols based on the specific nucleophile and desired outcome.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol describes a general method for the conjugation of a thiol-containing molecule to this compound.
Materials and Reagents:
-
This compound
-
Thiol-containing substrate
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in proteins)
-
Desalting column or appropriate chromatography system for purification
Procedure:
-
Preparation of Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Thiol Substrate Solution: Dissolve the thiol-containing substrate (e.g., a peptide or small molecule) in PBS to a final concentration of 1-5 mg/mL. If the substrate is a protein with disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the maleimide stock solution to the thiol substrate solution to achieve a 10-20 fold molar excess of the maleimide. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if the maleimide is functionalized with a fluorescent dye.
-
Purification: Remove the excess, unreacted maleimide and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion or affinity chromatography, depending on the nature of the conjugate.
-
Characterization: Characterize the purified conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).
Caption: General Experimental Workflow for Thiol-Maleimide Conjugation.
Protocol 2: Asymmetric Michael Addition of a Ketone
This protocol is adapted from procedures for the organocatalyzed asymmetric conjugate addition of ketones to N-arylmaleimides.[13]
Materials and Reagents:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Chiral primary amine-based organocatalyst
-
Organic base (e.g., DABCO)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol), the chiral organocatalyst (10-20 mol%), and the organic base (10 mol%).
-
Addition of Reactants: Dissolve the solids in anhydrous CH₂Cl₂ (1 mL) and cool the mixture to the desired temperature (e.g., 5°C). Add the ketone (0.2 mmol, 2 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the product using NMR spectroscopy and chiral HPLC analysis.
Data Summary
The following table summarizes representative results for Michael addition reactions involving N-arylmaleimides, highlighting the versatility of these acceptors with different nucleophiles and catalytic systems.
| Nucleophile | N-Aryl Maleimide Substituent | Catalyst/Conditions | Solvent | Yield (%) | d.r. | e.e. (%) | Reference |
| 3-Phenyl-2-oxindole | N-(2-tert-butylphenyl) | Chiral N,N'-dioxide-Sc(III) complex, K₂HPO₄ | DCM | 99 | >19:1 | 99 | [6][7] |
| Cyclohexanone | N-(4-methoxyphenyl) | Chiral primary amine-salicylamide, DABCO | CH₂Cl₂ | 95 | 88:12 | 70 | [13] |
| Isobutyraldehyde | N-phenyl | α,β-dipeptide, aq. NaOH | neat | 92 | - | 88 | [12] |
| N-acetyl-L-cysteine | N-(4-(pentafluorosulfanyl)phenyl) | pH 7.4 buffer | aq. media | 80-96 | N/A | N/A | [11][15] |
Conclusion and Future Outlook
This compound is a highly effective and versatile Michael acceptor with significant applications in both synthetic organic chemistry and bioconjugation. Its unique steric and electronic properties allow for its use in stereoselective transformations and the construction of stable bioconjugates. The straightforward and robust nature of the Michael addition to this maleimide ensures its continued use in the development of novel therapeutics, diagnostics, and functional materials. Future research will likely focus on the development of new catalytic systems to further enhance the stereoselectivity of these reactions and the design of novel N-substituted maleimides with improved stability and reactivity profiles for advanced bioconjugation applications.
References
- 1. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric desymmetrization of N-arylmaleimides: efficient construction of both atom chirality and axial chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic asymmetric desymmetrization of N-arylmaleimides: efficient construction of both atom chirality and axial chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
Application Notes and Protocols for the Biological Screening of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Introduction: Unveiling the Therapeutic Potential of a Covalent Modifier
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class, represents a compelling starting point for drug discovery endeavors. The maleimide moiety is a well-known electrophilic "warhead" that can form stable covalent bonds with nucleophilic residues on proteins, most notably cysteine. This irreversible or slowly reversible mode of action can lead to prolonged target engagement and enhanced potency, offering potential advantages over non-covalent inhibitors. The N-aryl substitution, in this case, a 2,4-dimethylphenyl group, provides a scaffold for optimizing selectivity and physicochemical properties.
While specific biological targets for this particular molecule are not yet extensively documented in public literature, the broader class of N-aryl maleimides has been shown to modulate key signaling pathways implicated in a range of diseases, including cancer, inflammation, and neurodegeneration. Their ability to covalently modify cysteine residues makes them prime candidates for targeting proteins involved in redox signaling and enzymatic catalysis.
This guide provides a comprehensive framework for the biological screening of this compound. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's biological activity, identify its molecular targets, and characterize its mechanism of action. The proposed screening cascade is logically structured, beginning with broad primary screens to identify initial areas of biological activity, followed by more focused secondary and mechanistic assays to validate hits and delineate the underlying molecular events.
Section 1: The Rationale for a Covalent-Targeted Screening Approach
The defining chemical feature of this compound is the electrophilic maleimide ring. This functionality readily undergoes a Michael addition reaction with the thiol group of cysteine residues in proteins. N-aryl maleimides are known to form stable conjugates, and the rate of this reaction can be influenced by the electronic properties of the aryl substituent.[1] This covalent and often irreversible interaction necessitates a screening strategy that differs from that for traditional, reversible small molecule inhibitors.
Key considerations for screening covalent modifiers include:
-
Time-dependent inhibition: The inhibitory effect will increase with incubation time as more of the target protein becomes covalently modified.
-
Potential for off-target reactivity: The electrophilic nature of the maleimide can lead to reactions with unintended cysteine-containing proteins.
-
Irreversibility or slow reversibility: Standard equilibrium-based assays may not accurately reflect the compound's potency.
Based on these characteristics and the known activities of related compounds, we hypothesize that this compound is likely to modulate signaling pathways that are regulated by cysteine-dependent mechanisms. Two such pathways of high therapeutic relevance are the Keap1-Nrf2 and NF-κB pathways. Both are central to the cellular stress response and inflammation and are known to be targeted by electrophilic compounds.[2][3][4]
Therefore, the proposed screening cascade will focus on:
-
Primary Screening: Assessing general cytotoxicity and broad enzymatic inhibition to identify initial "hit" activities.
-
Secondary Screening & Target Validation: Investigating the compound's effect on the Keap1-Nrf2 and NF-κB signaling pathways.
-
Mechanistic & Specificity Studies: Characterizing the covalent nature of the interaction and assessing target engagement and selectivity.
Figure 1: A proposed screening cascade for this compound.
Section 2: Primary Screening Protocols
The initial screening phase aims to cast a wide net to identify any significant biological activity of the compound. This includes assessing its general toxicity to cells and its potential to inhibit a broad range of enzymes.
Cell Viability and Cytotoxicity Assays
Assessing the cytotoxic potential of a new compound is a critical first step. We recommend employing two mechanistically distinct assays to obtain a more complete picture of the compound's effect on cell health.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line relevant to a specific disease area) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.[5][6]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum LDH release (lysed cells).
| Assay | Principle | Endpoint Measurement | Typical IC₅₀ Range (for active compounds) |
| MTT | Mitochondrial reductase activity | Colorimetric (570 nm) | 1 - 50 µM |
| LDH | Cell membrane integrity (LDH release) | Colorimetric (490 nm) | 1 - 50 µM |
Table 1: Summary of primary cytotoxicity assays.
Section 3: Secondary Screening & Target Pathway Validation
Based on the established reactivity of N-aryl maleimides with cysteine residues, we propose investigating the compound's effect on two key signaling pathways known to be regulated by electrophiles: the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Pathway Activation
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Electrophiles can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. This, in turn, drives the expression of antioxidant and cytoprotective genes.[2][3][7]
Protocol: ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[8][9]
-
Cell Seeding: Seed HepG2-ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for 16-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein content. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ for Nrf2 activation.
NF-κB Pathway Inhibition
The NF-κB pathway is a central mediator of inflammation. The activity of several components of this pathway, including the IκB kinase (IKK) and NF-κB itself, is regulated by cysteine residues, making it a potential target for covalent inhibitors.[4][10]
Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.[6][11][12][13]
-
Cell Transfection and Seeding: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. Seed the transfected cells into a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activity. Determine the IC₅₀ for NF-κB inhibition.
Figure 2: Potential modulation of Keap1-Nrf2 and NF-κB pathways.
Section 4: Mechanistic and Specificity Studies
Once activity in a particular pathway is confirmed, the next step is to delve into the mechanism of action and assess the covalent nature of the interaction.
Western Blot Analysis of Pathway Modulation
Western blotting can be used to confirm the effects observed in the reporter assays by examining the levels and post-translational modifications of key proteins in the signaling cascade.[14][15]
Protocol: Western Blot for Nrf2 Translocation and MAPK Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and treat with this compound at concentrations around its EC₅₀ or IC₅₀ for various time points.
-
Protein Extraction: For Nrf2 translocation, prepare nuclear and cytoplasmic extracts using a commercial fractionation kit. For MAPK pathway analysis, prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker), phospho-p38 MAPK, total p38 MAPK, phospho-JNK, and total JNK.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities using densitometry. For Nrf2, assess its accumulation in the nuclear fraction. For MAPKs, calculate the ratio of phosphorylated to total protein.
Characterization of Covalent Inhibition
To confirm that this compound acts as a covalent inhibitor, specific kinetic assays are required.
A hallmark of irreversible or slowly reversible covalent inhibitors is a time-dependent increase in their apparent potency.
Protocol: Time-Dependent IC₅₀ Determination
-
Enzyme/Inhibitor Incubation: In a 96-well plate, pre-incubate the target enzyme (e.g., a relevant kinase or protease) with a range of concentrations of the compound for different durations (e.g., 15, 30, 60, and 120 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Measure the enzyme activity using a suitable detection method (e.g., fluorescence or absorbance).
-
Data Analysis: Determine the IC₅₀ value for each pre-incubation time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.
This assay directly measures the dissociation rate (k_off) of the inhibitor-enzyme complex, providing evidence of irreversible or slowly reversible binding.[10]
Protocol: Jump Dilution Assay
-
Complex Formation: Incubate a high concentration of the target enzyme with a saturating concentration of the compound (typically 10-20 times the IC₅₀) to allow for the formation of the covalent complex.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate. This "jump" dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.
-
Activity Monitoring: Continuously monitor the recovery of enzyme activity over time.
-
Data Analysis: The rate of recovery of enzyme activity corresponds to the dissociation rate of the inhibitor. For an irreversible inhibitor, no recovery of activity will be observed. For a slowly reversible inhibitor, the rate of recovery can be used to calculate the target residence time.
| Parameter | Assay | Information Gained |
| k_inact/K_I | IC₅₀ Shift Assay | Efficiency of covalent modification |
| k_off | Jump Dilution Assay | Dissociation rate, residence time |
Table 2: Key kinetic parameters for covalent inhibitors.
Conclusion
The screening cascade outlined in this document provides a robust and logical framework for the initial biological characterization of this compound. By systematically progressing from broad phenotypic assays to more specific pathway and mechanistic studies, researchers can efficiently identify and validate the biological activities of this promising covalent modifier. The emphasis on assays relevant to the Keap1-Nrf2 and NF-κB pathways is grounded in the known reactivity of the N-aryl maleimide scaffold. The subsequent characterization of the covalent binding kinetics is essential for understanding the compound's mechanism of action and for guiding future lead optimization efforts. This comprehensive approach will enable a thorough evaluation of the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. Publisher of Open Access Journals | MDPI [mdpi.com]
- 2. GSRS [precision.fda.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Synthesis, Biological Evaluation and Molecular [research.amanote.com]
- 13. Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ipbcams.ac.cn [ipbcams.ac.cn]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione in Drug Discovery
Introduction: The N-Aryl Maleimide Scaffold as a Privileged Structure in Medicinal Chemistry
The maleimide motif, a five-membered dicarbonyl heterocycle, is a cornerstone in contemporary drug discovery and chemical biology. Its reactivity as a Michael acceptor, particularly towards thiol groups, has established it as an invaluable tool for bioconjugation. When the maleimide nitrogen is substituted with an aryl group, as in the case of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, the resulting N-aryl maleimide exhibits a unique combination of chemical stability and biological reactivity. This class of compounds has garnered significant attention for a range of therapeutic applications, from creating stable antibody-drug conjugates (ADCs) to acting as inhibitors of various enzymes and cellular processes.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound in a drug discovery context. While specific biological data for this exact molecule is emerging, the principles and protocols outlined herein are derived from the well-established activities of the broader N-aryl maleimide and pyrrole-2,5-dione classes of compounds.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | Solid (predicted) | |
| SMILES | Cc1ccc(c(C)c1)N2C(=O)C=CC2=O | [2] |
| InChIKey | LWFUFCYGHRBLDH-UHFFFAOYSA-N | [2] |
Part 1: Key Applications in Drug Discovery
The unique chemical properties of this compound make it a versatile scaffold for several drug discovery applications.
Covalent Enzyme Inhibition
The electrophilic nature of the maleimide ring allows for covalent bond formation with nucleophilic residues, most notably cysteine, within the active sites of enzymes. This irreversible or slowly reversible inhibition can lead to potent and sustained target engagement, a desirable property for many therapeutic targets. The 2,4-dimethylphenyl substituent can influence the compound's selectivity and pharmacokinetic properties by establishing specific interactions within the enzyme's binding pocket.
Potential Enzyme Target Classes:
-
Kinases: Cysteine residues in the active site or allosteric pockets of certain kinases can be targeted by maleimide-based inhibitors.
-
Proteases: Cysteine proteases are a well-established class of enzymes targeted by covalent inhibitors.
-
Deubiquitinating Enzymes (DUBs): Many DUBs are cysteine proteases and represent promising targets in oncology and other diseases.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
N-aryl maleimides are particularly valuable in the construction of ADCs. They react efficiently with thiol groups on cysteine residues of antibodies to form stable thioether linkages. The aryl substitution has been shown to enhance the stability of the resulting conjugate compared to N-alkyl maleimides, reducing premature drug release in circulation.[3] this compound can be functionalized with a linker and a cytotoxic payload for conjugation to a tumor-targeting antibody.
Part 2: Experimental Protocols
The following protocols provide a starting point for investigating the biological activities of this compound.
General Handling and Preparation of Stock Solutions
Rationale: Proper handling and solubilization are critical for obtaining reproducible experimental results. N-aryl maleimides are generally hydrophobic.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is typically ≤ 0.5% to minimize solvent-induced artifacts.
Cell Viability and Cytotoxicity Assays
Rationale: To assess the general cytotoxic or anti-proliferative effects of the compound on cancer cell lines or other relevant cell types. The MTT assay is a colorimetric assay that measures metabolic activity, which is often proportional to the number of viable cells.[4][5][6][7]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Enzyme Inhibition Assays (General Protocol)
Rationale: To determine if this compound inhibits the activity of a specific enzyme of interest, particularly one with a known or suspected cysteine residue in its active site.
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the target enzyme in an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (Example for a generic protease):
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 60 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for potential covalent modification.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Thiol Reactivity Assay
Rationale: To confirm the reactivity of this compound with thiol-containing molecules, which is the basis for its covalent mechanism of action and its use in bioconjugation. This can be assessed by reacting it with a model thiol like L-cysteine and quantifying the remaining free thiol.[8]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, mix a known concentration of this compound with an equimolar or slight excess of L-cysteine in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
-
-
Quantification of Remaining Thiols (using Ellman's Reagent - DTNB):
-
Prepare a standard curve of L-cysteine.
-
In a 96-well plate, add a sample of the reaction mixture and the cysteine standards.
-
Add DTNB solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the concentration of remaining L-cysteine in the reaction mixture using the standard curve.
-
Determine the percentage of L-cysteine that has reacted with this compound.
-
Part 3: Visualization of Workflows and Pathways
Experimental Workflow for Evaluating a Novel N-Aryl Maleimide
Caption: A generalized workflow for the initial characterization and application of this compound in drug discovery.
Mechanism of Covalent Inhibition
Caption: Covalent modification of a cysteine residue in an enzyme's active site by this compound via a Michael addition reaction.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery programs targeting enzymes susceptible to covalent inhibition or for the development of stable bioconjugates. The protocols provided herein offer a robust framework for the initial characterization of its biological activity. Further studies should focus on identifying specific cellular targets through proteomic approaches, optimizing the scaffold for improved potency and selectivity, and exploring its efficacy in relevant preclinical models of disease. The versatility of the N-aryl maleimide core structure ensures its continued relevance in the ongoing quest for novel therapeutics.
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Antifungal Agents Based on 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Application Notes and Protocols
For Research Use Only.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. N-substituted maleimides have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antifungal effects.[1][2] The maleimide scaffold, characterized by the -CO-N(R)-CO- linkage, is considered a key pharmacophore for its antifungal activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of a specific N-aryl maleimide derivative, 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione , as a potential antifungal candidate.
The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and integrity.[3][4][5][6]
Part 1: Synthesis and Characterization of this compound
The synthesis of N-aryl maleimides is typically achieved through a two-step process involving the formation of an N-arylmaleamic acid intermediate, followed by a cyclodehydration reaction.[3][4][7] This protocol details a robust method for the laboratory-scale synthesis of this compound.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of N-(2,4-dimethylphenyl)maleanilic acid (Intermediate)
This first step involves the acylation of 2,4-dimethylaniline with maleic anhydride to form the corresponding maleanilic acid.[5]
Materials:
-
Maleic Anhydride (99%)
-
2,4-Dimethylaniline (99%)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 200 mL of anhydrous diethyl ether and stir until fully dissolved.
-
Prepare a solution of 12.1 g (0.100 mol) of 2,4-dimethylaniline in 50 mL of anhydrous diethyl ether.
-
Add the 2,4-dimethylaniline solution dropwise to the maleic anhydride solution at room temperature over 30 minutes with continuous stirring.
-
A thick, cream-colored precipitate will form. Continue stirring the suspension for an additional hour at room temperature.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting N-(2,4-dimethylphenyl)maleanilic acid in a vacuum oven at 40-50°C. The product should be a fine, off-white powder and can be used in the next step without further purification.
Protocol 1.2: Synthesis of this compound (Final Product)
This step involves the cyclization of the maleanilic acid intermediate using acetic anhydride and a catalytic amount of sodium acetate.[3][4]
Materials:
-
N-(2,4-dimethylphenyl)maleanilic acid (from Protocol 1.1)
-
Acetic Anhydride (99%)
-
Anhydrous Sodium Acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ice-cold deionized water
-
Ethanol (for recrystallization)
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, create a slurry by combining 10.0 g (0.046 mol) of N-(2,4-dimethylphenyl)maleanilic acid, 1.5 g (0.018 mol) of anhydrous sodium acetate, and 50 mL of acetic anhydride.
-
Heat the mixture to 80-90°C using a heating mantle or oil bath under a reflux condenser for 1-2 hours. The solid should dissolve, and the solution will turn yellow to orange.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A yellow precipitate will form.
-
Continue stirring for 15-20 minutes to allow for complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol to obtain bright yellow needles.
-
Dry the purified this compound in a vacuum oven.
Characterization: The final product should be characterized by:
-
Melting Point: Compare with literature values if available.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (C₁₂H₁₁NO₂, MW: 201.22).[8]
Part 2: In Vitro Antifungal Activity Assessment
The initial evaluation of a novel antifungal compound involves determining its potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters. The following protocols are based on the CLSI M27 and EUCAST guidelines for yeast susceptibility testing.[4][5][9][10]
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Test compound: this compound
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline (0.85% NaCl)
-
Positive control antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Inoculum Preparation: Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[11]
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final concentrations of the test compound will range accordingly.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12]
-
Reading MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[9][12] This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Protocol 2.2: Minimum Fungicidal Concentration (MFC) Determination
Procedure:
-
Following MIC determination, take 10 µL aliquots from all wells showing no visible growth.
-
Spot-plate these aliquots onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (≥99.9% killing).
Data Presentation: Hypothetical Antifungal Activity
| Fungal Strain (ATCC) | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (SC5314) | 4 | 8 | 0.5 |
| Candida glabrata (2001) | 8 | 16 | 16 |
| Candida krusei (6258) | 2 | 4 | 64 |
| Cryptococcus neoformans (H99) | 4 | 8 | 4 |
Part 3: Investigation of the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for its development. Maleimide derivatives have been reported to interfere with several cellular processes in fungi.[13] The following protocols are designed to investigate three potential mechanisms of action for this compound.
Diagram of Potential Mechanisms of Action
Caption: Potential mechanisms of antifungal action for the test compound.
Protocol 3.1: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content suggests interference with its biosynthetic pathway.[14]
Materials:
-
Fungal cells (C. albicans)
-
Test compound
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile deionized water
-
Spectrophotometer
Procedure:
-
Grow C. albicans to the mid-logarithmic phase in a suitable broth medium.
-
Inoculate fresh medium with the cells and add the test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC). Incubate for 16-24 hours.
-
Harvest the cells by centrifugation and wash with sterile deionized water.
-
Resuspend the cell pellet in the saponification solution and incubate at 85°C for 1 hour.
-
After cooling, extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer and measure the absorbance spectrum between 230 and 300 nm using a spectrophotometer.
-
The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths. A decrease in the characteristic peaks in treated cells compared to the untreated control indicates inhibition of ergosterol biosynthesis.[14]
Protocol 3.2: Reactive Oxygen Species (ROS) Production Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the intracellular accumulation of ROS.[15][16]
Materials:
-
Fungal cells (C. albicans)
-
Test compound
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Grow and treat fungal cells with the test compound at various concentrations (e.g., MIC, 2x MIC) for a defined period (e.g., 1-4 hours).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
-
An increase in fluorescence in treated cells compared to the untreated control indicates an increase in intracellular ROS production.[15]
Protocol 3.3: Cell Membrane Integrity Assay
This assay utilizes propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, to assess membrane integrity.[17]
Materials:
-
Fungal cells (C. albicans)
-
Test compound
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat fungal cells with the test compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC) for a specific time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing 2 µg/mL of PI.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope with a rhodamine filter.
-
An increase in the percentage of PI-positive (red fluorescent) cells in the treated samples compared to the untreated control indicates that the compound disrupts cell membrane integrity.[17]
Conclusion
This document provides a comprehensive set of protocols for the synthesis and preclinical evaluation of this compound as a potential antifungal agent. By following these standardized methods, researchers can generate reliable and reproducible data on the compound's antifungal activity and gain insights into its mechanism of action. The findings from these studies will be crucial in determining the potential of this and similar N-aryl maleimide compounds for further development as novel antifungal therapeutics.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. prepchem.com [prepchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. GSRS [precision.fda.gov]
- 9. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 13. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kinampark.com [kinampark.com]
- 16. Maleimide synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Organic Chemists, and Drug Development Professionals
Introduction: Unveiling a Privileged Synthetic Scaffold
1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, also commonly known as N-(2,4-dimethylphenyl)maleimide, is a highly valuable and versatile building block in modern organic synthesis. Its structure is characterized by a planar, electron-deficient maleimide ring attached to a sterically hindered 2,4-dimethylphenyl (xylyl) group. This unique combination of electronic and steric properties makes it an exceptional reactant in a wide array of chemical transformations.
The core reactivity of this molecule stems from the electrophilic carbon-carbon double bond within the five-membered ring, which is activated by the two adjacent carbonyl groups. This feature renders it a potent dienophile in Diels-Alder reactions and an excellent Michael acceptor for various nucleophiles.[1] The N-aryl substituent not only influences the molecule's solubility and electronic properties but also enhances the reactivity and stability of the resulting products compared to N-alkyl maleimides.[2]
These application notes provide an in-depth guide to the synthesis and practical application of this compound, offering detailed, field-proven protocols for its use in key synthetic operations including cycloadditions, conjugate additions, and polymer chemistry.
Synthesis of this compound
The most reliable and common method for synthesizing N-arylmaleimides is a two-step, one-pot procedure starting from maleic anhydride and the corresponding aniline.[3][4] The first step involves the formation of an intermediate N-arylmaleamic acid, followed by a cyclodehydration reaction to yield the final imide.
Causality of Reagent Choice:
-
Maleic Anhydride: The primary electrophile and source of the maleimide backbone.
-
2,4-Dimethylaniline: The nucleophilic amine that introduces the N-aryl substituent.
-
Acetic Anhydride: Acts as a powerful dehydrating agent to facilitate the ring-closing cyclization of the maleamic acid intermediate.[3][5]
-
Sodium Acetate: A mild base that catalyzes the cyclization process.
Protocol 2.1: Synthesis of this compound
Materials:
-
Maleic Anhydride (1.0 eq)
-
2,4-Dimethylaniline (1.0 eq)
-
Anhydrous Sodium Acetate (0.6 eq)
-
Acetic Anhydride (3.5-4.0 eq)
-
Acetone or Diethyl Ether (for washing)
-
Ice-water bath
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Amic Acid Formation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent like acetone at room temperature.
-
Slowly add a solution of 2,4-dimethylaniline (1.0 eq) dropwise to the stirred maleic anhydride solution. An exothermic reaction will occur, and a precipitate of N-(2,4-dimethylphenyl)maleamic acid will form.
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the intermediate. The solvent can be removed under reduced pressure if desired, though it is not always necessary.
-
Cyclodehydration: To the flask containing the crude maleamic acid, add anhydrous sodium acetate (0.6 eq) and acetic anhydride (4.0 eq).[3]
-
Equip the flask with a condenser and heat the mixture with stirring to 90-100 °C in an oil bath for 1-2 hours.[3]
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring. The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and salts.
-
Further wash the crude product with a cold, non-polar solvent like diethyl ether to remove unreacted starting materials.
-
Recrystallization: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a pure crystalline solid.[6]
-
Characterization: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).
Caption: Workflow for the two-step synthesis of N-arylmaleimides.
Application in Diels-Alder [4+2] Cycloadditions
The electron-deficient double bond of this compound makes it a superb dienophile for Diels-Alder reactions.[7] This cycloaddition is a powerful tool for constructing six-membered rings and complex bicyclic systems in a stereocontrolled manner.
Mechanistic Insight: The reaction proceeds via a concerted [4π + 2π] cycloaddition mechanism.[7] The N-aryl group, being electron-withdrawing, enhances the dienophile's reactivity. When reacting with cyclic dienes like furan or cyclopentadiene, the reaction often shows high stereoselectivity, favoring the formation of the exo or endo adduct depending on the diene and reaction conditions. For reactions with furan, the exo adduct is typically favored due to steric hindrance in the endo transition state.[4]
Protocol 3.1: Diels-Alder Reaction with 2,5-Dimethylfuran
This protocol describes the synthesis of the bicyclic adduct, a precursor to substituted isoindoline-1,3-diones.[4]
Materials:
-
This compound (1.0 eq)
-
2,5-Dimethylfuran (1.2 eq)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add 2,5-dimethylfuran (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purification: The resulting solid Diels-Alder adduct can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.
-
Acid-Catalyzed Rearrangement (Optional): The isolated adduct can be further treated with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in toluene at 80 °C to induce a rearrangement with loss of water, yielding a highly aromatic 4,7-dimethyl-2-(2,4-dimethylphenyl)isoindoline-1,3-dione.[4]
Caption: General workflow for a Diels-Alder cycloaddition reaction.
Application in Michael[2][5] Conjugate Additions
The maleimide moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles, most notably thiols. This reaction is a cornerstone of bioconjugation chemistry, used for labeling proteins and peptides at cysteine residues.[1][2]
Key Considerations for Thiol-Maleimide Conjugation:
-
pH Control: The reaction is highly pH-dependent. It should be performed in a pH range of 6.5-7.5.[1] Below this range, the thiol is protonated and less nucleophilic. Above this range, competitive reaction with amines (e.g., lysine residues) can occur, and the maleimide ring itself is more susceptible to hydrolysis.[1]
-
Chemoselectivity: Within the optimal pH 6.5-7.5 range, the reaction is highly chemoselective for thiols over other nucleophilic functional groups found in biomolecules.[1]
-
Stability: N-aryl maleimide conjugates exhibit faster rates of thio-succinimide ring hydrolysis compared to N-alkyl derivatives, which can be advantageous in minimizing undesirable thiol exchange reactions.[2]
Protocol 4.1: Michael Addition with a Thiol (Model Reaction)
This protocol outlines a model reaction with a simple thiol, such as benzyl mercaptan, which can be adapted for more complex substrates like cysteine-containing peptides.
Materials:
-
This compound (1.0 eq)
-
Benzyl Mercaptan (1.0-1.1 eq)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
A co-solvent if needed for solubility (e.g., DMF, DMSO)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO.
-
Add this solution to the phosphate buffer (pH 7.0) with stirring.
-
Add benzyl mercaptan (1.0-1.1 eq) to the buffered solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting materials by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product can be extracted using an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure thioether adduct.
Caption: Workflow for a typical thiol-maleimide Michael addition.
Application in Polymer Synthesis
N-substituted maleimides, including the 2,4-dimethylphenyl derivative, are valuable monomers in polymer science. They can undergo free-radical or anionic polymerization to produce polymers with high thermal stability.[8][9] The bulky N-aryl group contributes to the rigidity and high glass transition temperature (Tg) of the resulting polymer.
Polymers based on N-phenylmaleimide have applications in aerospace and other high-performance sectors due to their excellent thermal and mechanical properties.[10] The polymerization can be initiated using various catalysts and initiators, such as AIBN for free-radical polymerization or catalysts like sodium phosphate tribasic in DMSO for anionic polymerization.[8]
Physicochemical Properties
A summary of key properties for this compound is provided for quick reference.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₂ | [11] |
| Molecular Weight | 201.22 g/mol | [11] |
| Appearance | Crystalline Solid | General Knowledge |
| IUPAC Name | This compound | [11][12] |
| Synonyms | N-(2,4-dimethylphenyl)maleimide | General Knowledge |
| InChIKey | LWFUFCYGHRBLDH-UHFFFAOYSA-N | [11] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. acgpubs.org [acgpubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. al-kindipublishers.org [al-kindipublishers.org]
- 9. researchgate.net [researchgate.net]
- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 11. GSRS [precision.fda.gov]
- 12. Compound this compound - Chemdiv [chemdiv.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, a key intermediate in pharmaceutical and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.
Overview of the Synthesis
The most common and reliable method for synthesizing N-aryl maleimides, such as this compound, is a two-step process.[1][2][3] This process begins with the nucleophilic addition of an aromatic amine (2,4-dimethylaniline) to maleic anhydride, forming an intermediate N-arylmaleamic acid.[1][4] The subsequent step involves a cyclodehydration of this intermediate to yield the final maleimide product.[2][5]
This two-step approach is often preferred as it allows for the isolation and purification of the intermediate, leading to a cleaner final product.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My yield of the N-(2,4-dimethylphenyl)maleanilic acid intermediate (Step 1) is consistently low. What's going wrong?
A1: Low yield in the initial acylation step is a common problem that can often be traced back to reaction conditions or reagent quality. Here are the key factors to investigate:
-
Solvent Choice: The reaction between maleic anhydride and 2,4-dimethylaniline is typically fast. Ethers like diethyl ether or tetrahydrofuran (THF) are excellent choices as they readily dissolve the starting materials, and the resulting maleanilic acid intermediate often precipitates out of the solution, driving the reaction to completion.[3][5] Using a solvent in which the product is too soluble can hinder precipitation and make isolation difficult.
-
Reaction Temperature: This reaction is exothermic. It's crucial to control the temperature, especially during the addition of the aniline. Running the reaction at room temperature or even cooling it initially (e.g., 15–20°C) can prevent side reactions and ensure the formation of a clean, filterable precipitate.[5]
-
Purity of Starting Materials: Ensure that the maleic anhydride has not hydrolyzed to maleic acid, which will not react under these conditions.[6] Use freshly opened or properly stored maleic anhydride. The 2,4-dimethylaniline should also be pure; distilled if necessary.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, ensure accurate measurement of both reagents. An excess of one reagent is generally not necessary for this step and can complicate purification.
Q2: The cyclodehydration of the maleanilic acid to the final maleimide (Step 2) is inefficient. How can I improve the yield?
A2: The ring-closing dehydration is the most critical and often lowest-yielding step. Success hinges on effectively removing water while avoiding polymerization of the maleimide product.
-
Dehydrating Agent System: The most common and effective method is using acetic anhydride in the presence of a catalyst like anhydrous sodium acetate.[1][5] Acetic anhydride acts as the dehydrating agent, while sodium acetate facilitates the reaction. The maleanilic acid is typically heated in this mixture.
-
Temperature and Reaction Time: This step requires heating, often on a steam bath, for a specific duration (e.g., 30 minutes).[5] Insufficient heating will lead to an incomplete reaction. Conversely, overheating or prolonged heating can cause the product to polymerize or decompose, significantly reducing the yield. Careful monitoring is key.
-
Work-up Procedure: After heating, the reaction mixture is typically cooled and then poured into a large volume of ice water.[5] This step hydrolyzes the excess acetic anhydride and precipitates the crude N-arylmaleimide product. Efficient stirring during this quenching step is vital for obtaining a manageable solid.
-
Alternative Reagents: While acetic anhydride/sodium acetate is standard, other reagents like p-toluenesulfonic acid in toluene have been used for the cyclization of similar compounds, often with azeotropic removal of water.[7]
Q3: My final product is a dark, oily substance instead of a crystalline solid. How can I improve its purity and appearance?
A3: An oily or discolored product suggests the presence of impurities, which could be unreacted starting materials, the maleanilic acid intermediate, or polymerization byproducts.
-
Ensure Complete Cyclization: The most common impurity is residual maleanilic acid. The acid is much more polar than the imide product. Incomplete conversion is a primary cause of an impure final product. Re-evaluating the heating time and temperature of your cyclization step is recommended.
-
Effective Purification: Recrystallization is the best method for purifying the crude product. Cyclohexane is an excellent solvent for recrystallizing N-phenylmaleimide, yielding canary-yellow needles.[5] Ethanol is also commonly used.[7] The key is to use a solvent in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.
-
Washing the Crude Product: Before recrystallization, thoroughly wash the filtered crude product with cold water to remove any remaining acetic acid and sodium acetate. A final wash with a non-polar solvent like petroleum ether can help remove non-polar impurities.[5]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Intermediate | Incorrect solvent; reaction too hot; hydrolyzed maleic anhydride. | Use diethyl ether or THF; control temperature during amine addition; use fresh maleic anhydride.[3][5] |
| Incomplete Cyclization | Insufficient heating; inadequate dehydrating agent. | Ensure proper heating (e.g., steam bath); use a sufficient amount of acetic anhydride and anhydrous sodium acetate.[5] |
| Dark/Oily Final Product | Presence of impurities (e.g., unreacted acid); polymerization. | Ensure complete cyclization; purify by recrystallization from a suitable solvent like cyclohexane or ethanol.[5][7] |
| Reaction Stalls | Dehydrating agent consumed by moisture. | Use anhydrous reagents and glassware; consider a system with a drying tube. |
Frequently Asked Questions (FAQs)
-
What is the role of sodium acetate in the cyclization step? Sodium acetate acts as a basic catalyst that facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl group, promoting the ring closure.
-
How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] The maleanilic acid intermediate is significantly more polar than the final maleimide product. You can track the disappearance of the acid spot and the appearance of the less polar product spot. A 1:1 mixture of hexane and ethyl acetate is a suitable eluent system for TLC analysis.[1]
-
What are the primary side reactions to be aware of? The main side reaction is polymerization of the maleimide product, especially at high temperatures.[8] The double bond in the maleimide ring is electron-deficient and can react with nucleophiles or undergo free-radical polymerization. Another potential issue is the hydrolysis of the maleimide ring back to the maleamic acid if exposed to water for extended periods, particularly under basic conditions.[9][10]
-
Can this synthesis be performed in one pot? While the two-step synthesis with isolation of the intermediate is generally recommended for higher purity, one-pot procedures exist.[1] These typically involve forming the maleanilic acid in a suitable solvent and then adding the dehydrating agent directly to the same reaction vessel. However, this can sometimes lead to lower yields and a more challenging purification process.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a reliable starting point for your synthesis.[1][5]
Protocol 1: Synthesis of N-(2,4-dimethylphenyl)maleanilic acid
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Amine Addition: While stirring, slowly add a solution of 2,4-dimethylaniline (1.0 eq) in diethyl ether through the dropping funnel. Maintain the temperature at or below room temperature.
-
Reaction: A thick, cream-colored precipitate of the maleanilic acid will form. Continue stirring the suspension for 1 hour at room temperature.
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by suction filtration.
-
Washing: Wash the precipitate thoroughly with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum. The yield should be high (typically >95%). The product is usually pure enough for the next step without further purification.[5]
Protocol 2: Synthesis of this compound
-
Setup: In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate (approx. 0.4 eq relative to the maleanilic acid).
-
Addition of Acid: Add the N-(2,4-dimethylphenyl)maleanilic acid (1.0 eq) obtained from Protocol 1.
-
Cyclization: Swirl the flask to suspend the solid and heat the mixture on a steam bath for 30 minutes. The solid should dissolve.
-
Precipitation: Cool the reaction mixture slightly, then pour it carefully into a beaker containing a large volume of ice water while stirring vigorously.
-
Isolation: A yellow precipitate of the crude maleimide will form. Allow it to stir until the solid is well-formed, then collect it by suction filtration.
-
Washing: Wash the filtered solid thoroughly with cold water, followed by a small amount of cold petroleum ether.[5]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain pure, yellow crystals.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. homework.study.com [homework.study.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the purification of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this N-arylmaleimide.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after recrystallization.
Question: My final yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors. By systematically addressing each, you can significantly improve your yield.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents. For N-arylmaleimides, solvents like ethanol, ethyl acetate, toluene, or mixtures such as dichloromethane/hexane are often effective.[2][3]
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide a finer control over the crystallization process.
-
-
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures, thus reducing the yield.
-
Troubleshooting:
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This creates a supersaturated solution upon cooling, maximizing crystal formation.
-
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.
-
Troubleshooting:
-
Pre-heat Funnel and Flask: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent a sudden drop in temperature.
-
Work Quickly: Perform the hot filtration as rapidly as possible.
-
-
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can leave a substantial amount of the product in the solution.
-
Troubleshooting:
-
Adequate Cooling Time: Allow the flask to cool slowly to room temperature first to promote the formation of larger, purer crystals, and then place it in an ice bath to maximize precipitation.[1]
-
-
Issue 2: Persistent impurities observed by TLC/NMR after column chromatography.
Question: I've purified my this compound using silica gel column chromatography, but my analytical data (TLC, ¹H NMR) still shows the presence of impurities. How can I improve the separation?
Answer:
Achieving high purity with column chromatography depends on optimizing several parameters. Here’s a breakdown of potential issues and solutions:
-
Inappropriate Eluent System: The polarity of the mobile phase is critical for good separation on a silica gel column.
-
Troubleshooting:
-
TLC Optimization: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and provides good separation from all impurity spots. Common eluents for N-arylmaleimides include mixtures of hexane and ethyl acetate or dichloromethane.[4][5]
-
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands and poor separation.
-
Troubleshooting:
-
Proper Loading Ratio: A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). This ratio may need to be increased for difficult separations.
-
-
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.
-
Troubleshooting:
-
Slurry Packing: Pack the column using a slurry of silica gel in the initial eluent to ensure a homogenous and tightly packed bed.
-
-
-
Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making separation by standard chromatography challenging.
-
Troubleshooting:
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased. This can help to resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase, such as alumina.
-
-
Issue 3: Product appears colored (yellow/brown) after purification.
Question: My final product of this compound is a colored solid, but I expect it to be a white or off-white crystalline powder. What could be the cause of the color?
Answer:
Color in the final product often indicates the presence of trace impurities, which could be starting materials, byproducts, or degradation products.
-
Residual Starting Materials or Reagents: The synthesis of N-arylmaleimides often involves reagents that can be colored or can form colored byproducts.[2] For instance, the precursor N-(2,4-dimethylphenyl)maleamic acid can be an impurity.
-
Troubleshooting:
-
Washing Steps: Ensure that the work-up procedure effectively removes unreacted starting materials and reagents. Acidic or basic washes can be employed to remove unreacted amines or acidic precursors, respectively.[6]
-
-
-
Polymerization or Degradation: Maleimides can be susceptible to polymerization or degradation, especially at elevated temperatures, which can lead to colored impurities.[7]
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the reaction and purification steps. A patent on N-substituted maleimide purification suggests applying the reaction solution to a silica gel column at a controlled temperature to remove polymerization oligomers.[7]
-
-
-
Oxidation: The compound or impurities might be susceptible to air oxidation.
-
Troubleshooting:
-
Inert Atmosphere: If sensitivity to air is suspected, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).
-
-
A final recrystallization from a suitable solvent is often an effective way to remove colored impurities and obtain a product of higher purity and better appearance.[8]
II. Frequently Asked Questions (FAQs)
General Purification Strategy
Question: What is the general purification strategy for this compound?
Answer:
A typical purification workflow for N-arylmaleimides like this compound involves a multi-step approach to achieve high purity.
-
Aqueous Work-up: After the synthesis, an aqueous work-up is typically performed to remove water-soluble byproducts and unreacted starting materials. This may involve washing with dilute acid to remove any unreacted 2,4-dimethylaniline and then with water.[6]
-
Column Chromatography: The crude product is then often subjected to silica gel column chromatography.[2][9] This is a highly effective method for separating the desired product from non-polar and highly polar impurities. An eluent system of ethyl acetate/hexane is commonly used.[5]
-
Recrystallization: As a final step to achieve high analytical purity, recrystallization is employed.[2][3] This step is excellent for removing trace impurities and results in a crystalline solid.
Stability and Handling
Question: Are there any stability concerns with this compound during purification?
Answer:
Yes, the maleimide functional group can be susceptible to certain reactions, which is important to consider during purification and handling.
-
Hydrolysis: The maleimide ring can undergo hydrolysis to form the corresponding maleamic acid, particularly at a pH above 7.5.[10][11] This reaction is accelerated at higher temperatures.[11] Therefore, it is advisable to maintain a pH between 6.5 and 7.5 during aqueous work-up steps.[10]
-
Reaction with Nucleophiles: Maleimides are reactive towards nucleophiles, most notably thiols.[12][13] While this reactivity is often exploited for bioconjugation, it's important to be aware of it during purification. Buffers containing thiols (like dithiothreitol) or primary/secondary amines (like Tris at higher pH) should be avoided if they are not part of a specific reaction.[10]
-
Light Sensitivity: Some maleimide derivatives can be sensitive to light.[13] It is good practice to protect the compound from prolonged exposure to direct light.
Purity Assessment
Question: How can I assess the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
| Technique | Purpose | Expected Outcome for Pure Product |
| Melting Point | Assesses purity and identity. | A sharp melting point over a narrow range. Impurities typically depress and broaden the melting point range.[1] |
| Thin-Layer Chromatography (TLC) | Checks for the presence of impurities. | A single spot with a consistent Rf value in an appropriate solvent system.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and detects impurities. | The spectra should show the expected signals with the correct integrations and chemical shifts, and no significant signals from impurities.[2] |
| Mass Spectrometry (MS) | Confirms the molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | Characteristic peaks for the imide C=O stretches.[2] |
III. References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Books. 2
-
Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules. 12
-
ACS Organic & Inorganic Au. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Publications. 4
-
Benchchem. (n.d.). Troubleshooting low yield in thiol-maleimide reactions. 10
-
ResearchGate. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. 9
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. 3
-
Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. (n.d.). MDPI. 14
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. 5
-
KR20180037796A - Purification method of n-substituted maleimide. (n.d.). Google Patents. 7
-
Benchchem. (n.d.). how to prevent hydrolysis of maleimide group during labeling. 15
-
Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.). IUCr. 8
-
N-(2,4-Dimethylphenyl)succinimide. (n.d.). PMC - NIH. 6
-
Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. 13
-
Benchchem. (n.d.). Recrystallization and Purification of N-Phenylphthalimide. 1
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 8. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine | MDPI [mdpi.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of Substituted N-Phenylmaleimides
Welcome to the technical support center for the synthesis of substituted N-phenylmaleimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your success in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the two-step synthesis of substituted N-phenylmaleimides, which typically involves the formation of an N-phenylmaleamic acid intermediate followed by cyclodehydration.
Problem 1: Low or No Yield of N-Phenylmaleamic Acid (Step 1)
Q: I am reacting my substituted aniline with maleic anhydride, but I'm getting a very low yield of the N-phenylmaleamic acid intermediate. What could be the issue?
A: The formation of the maleamic acid is generally a high-yielding reaction, often nearly quantitative, as it's a straightforward nucleophilic acyl substitution.[1] If you're experiencing low yields, consider the following factors:
-
Purity of Starting Materials: Ensure that your maleic anhydride and substituted aniline are pure. Maleic anhydride can hydrolyze to maleic acid in the presence of moisture, which will not react with the aniline. Aniline derivatives can oxidize and darken over time, which may indicate the presence of impurities that can interfere with the reaction.
-
Reaction Solvent: While the reaction can be run under solvent-free conditions by grinding the reactants, using a suitable solvent can improve reaction efficiency. Ethers, such as diethyl ether or ethyl acetate, are commonly used as they facilitate the precipitation of the maleamic acid product.[2][3]
-
Stoichiometry and Order of Addition: It is crucial to use an equimolar ratio of the aniline and maleic anhydride. A common and recommended practice is to gradually add the aniline solution to the maleic anhydride solution.[1] This prevents potential side reactions, such as the Michael addition of a second aniline molecule to the double bond of the newly formed maleamic acid.
-
Reaction Temperature: This reaction is typically performed at room temperature.[4] Exothermic reactions can occur, especially with highly nucleophilic anilines.[4] If the temperature increases significantly, it could lead to side reactions. Cooling the reaction mixture might be necessary in some cases.
Problem 2: Challenges in the Cyclodehydration of N-Phenylmaleamic Acid (Step 2)
Q: My N-phenylmaleamic acid is pure, but I'm struggling with the cyclodehydration step to form the N-phenylmaleimide. What are the common pitfalls?
A: The cyclodehydration of the maleamic acid to the maleimide is often the more challenging step of the synthesis. Several factors can influence the success of this transformation.
Sub-problem 2.1: Incomplete Reaction or Low Conversion
A: If you are observing a significant amount of unreacted maleamic acid, consider the following:
-
Choice of Dehydrating Agent: Acetic anhydride in the presence of a catalyst like sodium acetate is a classic and effective method.[2][5] However, for some substrates, stronger dehydrating agents like trifluoroacetic anhydride might be more effective as they can lead to lower activation barriers for the cyclization.[6] Other reagents that can be used include phosphorus pentoxide or thionyl chloride, though these can be harsh.[2]
-
Reaction Temperature and Time: The cyclization usually requires heating. Temperatures between 60-100°C are common when using acetic anhydride.[3][5] Insufficient heating or reaction time will result in incomplete conversion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Catalyst Activity: If using sodium acetate, ensure it is anhydrous. The presence of water can hydrolyze the acetic anhydride and hinder the reaction.
Sub-problem 2.2: Formation of an Unexpected Isomer (Isoimide Formation)
Q: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired N-phenylmaleimide. Could it be an isomer?
A: Yes, you are likely observing the formation of the N-phenylisomaleimide. This is a common side product in maleimide synthesis.
-
Mechanism of Formation: The cyclization of the maleamic acid can proceed through two pathways: attack of the amide nitrogen onto the activated carboxylic acid (forming the maleimide) or attack of the amide oxygen (forming the isomaleimide).[6] The formation of the isomaleimide is often kinetically favored, especially at lower temperatures.[7]
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Maleamic_Acid [label="N-Phenylmaleamic Acid"]; Intermediate [label="Mixed Anhydride\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Maleimide [label="N-Phenylmaleimide\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomaleimide [label="N-Phenylisomaleimide\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Maleamic_Acid -> Intermediate [label=" + Ac₂O"]; Intermediate -> Maleimide [label="N-attack\n(Thermodynamically Favored)"]; Intermediate -> Isomaleimide [label="O-attack\n(Kinetically Favored)"]; }
Caption: Formation pathways of maleimide and isomaleimide.
-
Controlling Isoimide Formation:
-
Higher Temperatures: Running the reaction at higher temperatures can favor the formation of the thermodynamically more stable maleimide.[7]
-
Choice of Reagents: The combination of acetic anhydride and sodium acetate generally favors maleimide formation.[2] Certain conditions, like using acetic anhydride in dimethylacetamide, might favor the isoimide.[7]
-
Isomerization: If you have already formed the isomaleimide, it can sometimes be isomerized to the maleimide by heating in the presence of a nucleophile or a Lewis acid.
-
Problem 3: Product Purification and Stability Issues
Q: I have successfully synthesized my N-phenylmaleimide, but I am facing challenges with its purification and stability.
A: Purification and handling of N-phenylmaleimides require careful consideration due to their reactivity.
Sub-problem 3.1: Difficulty in Removing Byproducts
Q: My crude product is a mixture of the desired maleimide and other impurities. What is the best way to purify it?
A:
-
Recrystallization: This is the most common method for purifying solid N-phenylmaleimides.[5][8] Common solvents for recrystallization include ethanol, cyclohexane, or mixtures of hexane and ethyl acetate.[2][5]
-
Silica Gel Chromatography: For more challenging separations or for removing colored impurities, column chromatography can be effective.[8] A common eluent system is a mixture of hexane and ethyl acetate.[9]
-
Washing: After the reaction, pouring the mixture into ice-cold water helps to precipitate the product and wash away water-soluble impurities like acetic acid and sodium acetate.[2][5]
-
Distillation: While possible, distillation is often difficult due to the high boiling points of N-phenylmaleimides and the risk of polymerization at high temperatures.[8]
Sub-problem 3.2: Product Decomposition or Hydrolysis
Q: My purified N-phenylmaleimide seems to be degrading over time, especially in solution. How can I improve its stability?
A: The maleimide ring is susceptible to hydrolysis, particularly under basic conditions.[10][11][12]
-
pH Control: Maleimides are more stable in acidic to neutral aqueous solutions (pH < 7).[10] Avoid basic conditions during workup and storage.
-
Storage: Store the purified solid product in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
Solution Stability: If you need to prepare solutions, do so immediately before use.[10] If storage in solution is unavoidable, use an acidic buffer and store at low temperatures.
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Start -> Low_Yield_Step1; Start -> Cyclization_Issue; Start -> Purification_Issue; Low_Yield_Step1 -> Check_Reagents [label="Yes"]; Low_Yield_Step1 -> Check_Conditions1 [label="Yes"]; Cyclization_Issue -> Incomplete_Rxn [label="Yes"]; Cyclization_Issue -> Isomer_Formation [label="Yes"]; Incomplete_Rxn -> Check_Dehydrating_Agent [label="Yes"]; Isomer_Formation -> Control_Kinetics [label="Yes"]; Purification_Issue -> Purification_Method [label="Yes"]; Purification_Issue -> Hydrolysis_Problem [label="Yes"]; Hydrolysis_Problem -> Control_pH [label="Yes"]; }
Caption: A general troubleshooting workflow for N-phenylmaleimide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis for N-phenylmaleimides?
A1: The most common method involves two main steps:
-
Amine Acylation: A substituted aniline is reacted with maleic anhydride to form the corresponding N-substituted maleamic acid.[3][9] This reaction is typically fast and high-yielding.
-
Cyclodehydration: The maleamic acid is then cyclized to the N-phenylmaleimide by removing a molecule of water.[9] This is usually achieved by heating with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[5]
Q2: Are there one-pot methods for synthesizing N-phenylmaleimides?
A2: Yes, one-pot procedures have been developed where the maleamic acid intermediate is not isolated. These methods often involve heating the aniline and maleic anhydride in a high-boiling solvent with a catalyst that facilitates both the initial reaction and the subsequent cyclization.[1] However, the two-step process often provides better control and higher purity of the final product.
Q3: How do electron-donating or electron-withdrawing groups on the phenyl ring affect the synthesis?
A3: The electronic nature of the substituent on the aniline can influence both steps of the synthesis:
-
Step 1 (Maleamic Acid Formation): Aniline derivatives with electron-donating groups are more nucleophilic and will react faster with maleic anhydride. Conversely, anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and may require longer reaction times or slightly elevated temperatures to form the maleamic acid.[4]
-
Step 2 (Cyclodehydration): The electronic effects on the cyclization step are more complex and can influence the nucleophilicity of the amide nitrogen. However, successful syntheses have been reported for a wide range of substituted anilines.[3][9]
Q4: My final product has a brownish or greyish color. How can I decolorize it?
A4: The formation of colored impurities is not uncommon, potentially due to side reactions or polymerization.[13] To decolorize your product, you can try the following:
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing the product to crystallize.
-
Silica Gel Chromatography: As mentioned earlier, column chromatography is very effective at removing colored byproducts.[8]
Q5: Can I use N-phenylmaleimides in Diels-Alder reactions?
A5: Absolutely. N-phenylmaleimides are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the imide group, which activates the double bond for cycloaddition.[2][5] They readily react with a variety of dienes to form crystalline adducts.[14][15]
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)maleanilic acid
This protocol is adapted from a procedure described for undergraduate organic chemistry laboratories.[3]
-
In separate beakers, dissolve 6 mmol (0.588 g) of maleic anhydride in ~8 mL of ethyl acetate and 6 mmol (0.765 g) of 4-chloroaniline in ~8 mL of ethyl acetate.
-
While stirring the 4-chloroaniline solution vigorously with a magnetic stir bar, add the maleic anhydride solution.
-
Continue stirring for about 5 minutes. An additional 5 mL of ethyl acetate can be added during this time.
-
A precipitate of the N-(4-chloro)maleanilic acid will form.
-
Collect the product by vacuum filtration.
-
Wash the solid product with an additional 3 mL of ethyl acetate and then air-dry it on a watch glass.
Protocol 2: Synthesis of N-(4-chlorophenyl)maleimide
This protocol is a classic method for the cyclodehydration step.[3][5]
-
In a 25 mL round-bottom flask, create a slurry by combining 5.85 mmol of N-(4-chloro)maleanilic acid, 1.83 mmol (0.15 g) of anhydrous sodium acetate, and 31.7 mmol (3 mL) of acetic anhydride.
-
Heat the reaction mixture to 60-70°C for 60 minutes with stirring.
-
After the reaction is complete, pour the mixture into a 100 mL beaker containing 50 mL of ice-cold deionized water.
-
Stir the aqueous mixture vigorously with a magnetic stir bar for a few minutes to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the product by vacuum filtration.
-
The crude product can be recrystallized from ethanol to yield the purified N-(4-chlorophenyl)maleimide.
References
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing N-Arylmaleimide Synthesis
Welcome to the technical support center for N-arylmaleimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. N-arylmaleimides are vital building blocks in medicinal chemistry and materials science, particularly as key components in antibody-drug conjugates (ADCs) and advanced polymers.[1][2] However, their synthesis can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
The synthesis of N-arylmaleimides is typically a two-step process:
-
Amidation: Reaction of a primary aromatic amine with maleic anhydride to form an N-arylmaleamic acid intermediate. This step is usually high-yielding and straightforward.[3]
-
Cyclodehydration: The closure of the maleamic acid ring to form the final maleimide product. This step is the most challenging and is the primary focus of this guide.[2]
Visualizing the Workflow
A clear understanding of the process flow is critical. The following diagram outlines the key stages from starting materials to the purified product.
Caption: General workflow for N-arylmaleimide synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during N-arylmaleimide synthesis.
Category 1: Low Yield or Reaction Failure
Q1: My overall yield is very low, although the initial formation of the maleamic acid seems to work well. What's the most likely cause?
A1: The most common bottleneck is the second step: the cyclodehydration of the N-arylmaleamic acid. Low yields here are typically due to one of three reasons:
-
Incomplete Dehydration: The equilibrium between the open-chain maleamic acid and the cyclized maleimide needs to be driven towards the product. This is achieved by efficiently removing the water molecule that is eliminated during ring closure. If water removal is inefficient, the reaction will not go to completion.
-
Hydrolysis of the Product: The maleimide ring is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, which can revert it back to the maleamic acid starting material.[4] This is why anhydrous conditions are critical.
-
Side Reactions: At high temperatures, polymerization of the maleimide product can occur, reducing the yield of the desired monomeric compound.[3]
Q2: My reaction stalls at the maleamic acid intermediate. How can I effectively drive the cyclization to completion?
A2: To force the equilibrium towards the maleimide, you must employ effective dehydration conditions. Here are the most common strategies, from standard to more forcing:
-
Chemical Dehydration (Most Common): Using a chemical dehydrating agent is the standard laboratory method. The classic and most widely used system is acetic anhydride (Ac₂O) with a catalytic amount of sodium acetate (NaOAc).[1] The acetic anhydride reacts with the water produced, while the sodium acetate acts as a base to facilitate the reaction.
-
Azeotropic Distillation: For larger scale or thermally stable compounds, heating the maleamic acid in a high-boiling solvent like toluene or xylene with a Dean-Stark trap is very effective. The water forms an azeotrope with the solvent and is physically removed from the reaction, driving it to completion.[3]
-
Alternative Dehydrating Agents: If the Ac₂O/NaOAc system fails, more powerful agents can be considered, though they may require more careful handling. These include:
Category 2: Purity Issues & Side Product Formation
Q3: I've isolated my product, but my NMR spectrum shows significant impurities. What are the likely side products?
A3: Understanding the reaction mechanism is key to identifying side products.
Caption: Desired reaction pathway and common side reactions.
The most common impurities are:
-
Unreacted N-Arylmaleamic Acid: The most obvious impurity, resulting from incomplete cyclization.
-
Anilino-N-phenylsuccinimide Adduct: This is formed from a Michael addition of the starting aniline to the newly formed N-arylmaleimide product. This is more likely if there is excess amine present during the high-temperature cyclization step.[7] To prevent this, it's best practice to add the amine gradually to the maleic anhydride during the initial amidation step.[3]
-
Polymerized Product: Maleimides can undergo free-radical polymerization at high temperatures.[7] This is often observed as an insoluble, discolored solid.
Q4: My final product is a persistent yellow or brown color, even after initial purification. How can I obtain a colorless product?
A4: Discoloration is a frequent issue, often caused by trace impurities or slight product degradation.
-
Cause: The color often arises from minor, highly conjugated byproducts formed at high temperatures. The starting aromatic amine itself might also have oxidized impurities.
-
Solution: A multi-step purification process is often necessary.
-
Initial Filtration: After quenching the reaction in ice water, a crude solid is obtained. Thoroughly wash this solid with water to remove acetic acid and other water-soluble impurities.[1]
-
Recrystallization: This is the most effective method for removing colored impurities. A good solvent system is often a mixture like dichloromethane/hexane or ethanol/water.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is the definitive purification method.[1][7] A non-polar eluent system (e.g., dichloromethane or toluene/ethyl acetate) is typically effective.[1][7]
-
Category 3: Reagent and Condition Selection
Q5: What is the best dehydrating agent for the cyclization step?
A5: The choice depends on the reactivity of your N-arylmaleamic acid and the desired reaction conditions. The table below compares the most common options.
| Dehydrating Agent System | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride / Sodium Acetate | 100 °C, 45-60 min[1] | Inexpensive, reliable, well-documented. | Requires heating, which can cause polymerization; can be slow for deactivated systems. |
| Azeotropic Reflux (Toluene/Xylene) | 110-140 °C, with Dean-Stark | Excellent for driving equilibrium; good for scale-up. | High temperatures can lead to side reactions.[3] |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature | Very powerful, allows for mild reaction conditions.[5] | Expensive, highly corrosive, requires careful handling. |
| Methanesulfonyl Chloride (MsCl) / Base | 0 °C to RT, <15 min | Extremely fast, can be selective for isomaleimide formation.[6] | May require an extra step to isomerize the isomaleimide product. |
Q6: Does the solvent choice matter for the initial maleamic acid formation?
A6: Yes, absolutely. While the reaction is robust, the solvent choice impacts the isolation of the intermediate.
-
Rationale: The goal is to use a solvent in which the maleic anhydride and amine are soluble, but the resulting maleamic acid is poorly soluble. This allows the intermediate to precipitate as it forms, resulting in a very pure solid after simple filtration.
-
Recommended Solvents: Anhydrous diethyl ether, dichloromethane (DCM), or acetone are excellent choices. The reaction is typically performed at 0 °C to room temperature.
-
Avoid: Solvents like DMF or DMSO should be avoided for this first step, as the maleamic acid will remain in solution, making isolation more difficult.
Baseline Experimental Protocol: Synthesis of N-Phenylmaleimide
This protocol, adapted from established laboratory procedures, provides a reliable starting point for your syntheses.[1]
Part 1: Synthesis of N-Phenylmaleamic Acid
-
In a 250 mL flask, dissolve 10.0 g of maleic anhydride in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath with magnetic stirring.
-
Slowly add a solution of 9.5 g of aniline in 20 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
A pale yellow precipitate will form immediately.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.
-
Collect the solid product by vacuum filtration and wash it with cold diethyl ether.
-
Dry the solid under vacuum. The yield should be nearly quantitative.
Part 2: Cyclodehydration to N-Phenylmaleimide
-
Safety Note: Perform this step in a fume hood. Acetic anhydride is corrosive and lachrymatory.
-
In a 100 mL round-bottomed flask equipped with a condenser, combine 5.0 g of the N-phenylmaleamic acid from Part 1 and 3.0 g of anhydrous sodium acetate.
-
Add 30 mL of acetic anhydride.
-
Heat the mixture in an oil bath at 100 °C for 45 minutes with continuous stirring.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into 100 mL of an ice/water slurry while stirring vigorously with a glass rod. A solid product will precipitate.
-
Continue stirring for 15-20 minutes to ensure complete hydrolysis of any remaining acetic anhydride.
-
Collect the crude solid by vacuum filtration and wash thoroughly with several portions of cold water.
-
Dry the crude product under vacuum.
Part 3: Purification
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
-
Characterize the final product by NMR and melting point analysis.[1]
References
- 1. books.rsc.org [books.rsc.org]
- 2. jetir.org [jetir.org]
- 3. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
stability issues of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione under different conditions
Technical Support Center: 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. As a key N-aryl maleimide derivative, this compound is integral to numerous bioconjugation and material science applications, primarily due to its reactivity with sulfhydryl groups. However, its chemical utility is intrinsically linked to its stability. Unforeseen degradation can lead to inconsistent results, low reaction yields, and misinterpreted data.
This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into the stability profile of this reagent. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your experimental design for maximal success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for the solid compound?
A1: The solid form of this compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] We recommend storage at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize exposure to atmospheric moisture, which can initiate slow hydrolysis even in the solid state.[3]
Q2: How should I prepare and store stock solutions?
A2: Stock solutions should be prepared using high-purity, anhydrous aprotic solvents. Anhydrous acetonitrile is an excellent first choice, as is anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5][6]
Key Recommendations:
-
Always use anhydrous-grade solvents to minimize water content.
-
Prepare solutions fresh for immediate use whenever possible.
-
For storage, dispense the stock solution into small, single-use aliquots in tightly sealed vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and minimizes moisture contamination.
Q3: Is this compound sensitive to pH?
A3: Yes, it is highly sensitive to pH. The central maleimide ring is susceptible to hydrolysis, which is significantly accelerated under basic conditions.[7][8]
-
Acidic to Neutral (pH < 7.5): The compound is relatively stable. The Michael addition reaction with thiols is most efficient between pH 6.5 and 7.5.[9]
-
Alkaline (pH > 8.0): The rate of hydrolysis increases dramatically. The maleimide ring opens to form the corresponding, unreactive N-aryl maleamic acid.[10][11] This is a primary cause of reagent inactivation. At pH > 8.5, reactivity with primary amines also becomes a competing side reaction.[9]
Q4: Should I protect this compound from light?
A4: Yes. Maleimides as a class of compounds can undergo photochemical reactions, such as [2+2] cycloadditions, upon exposure to UV light.[12][13] While N-aryl maleimides may have different photophysical properties than their N-alkyl counterparts, precautionary measures are essential for ensuring reagent integrity.[13] Always store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Q5: What is the general thermal stability of this compound?
A5: While N-substituted maleimides can be used to create polymers with high thermal stability, the monomer itself can be degraded by excessive heat, particularly in solution.[14][15] Forced degradation studies, which are designed to intentionally break down a compound, often use temperatures between 40-80°C.[16][17] For experimental use, avoid heating solutions containing the maleimide unless it is a specific requirement of the protocol, and even then, the duration should be minimized.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific experimental issues.
Problem: My stock solution is losing potency, or I observe a decreasing concentration over time.
-
Likely Cause: The most probable cause is hydrolysis of the maleimide ring due to the presence of water. This converts the active maleimide to the inactive maleamic acid.
-
Causality: Water acts as a nucleophile, attacking one of the carbonyl carbons of the maleimide ring.[8][10] This process is slow at neutral pH but can become significant over time, especially if non-anhydrous solvents were used or if the container was not properly sealed, allowing atmospheric moisture to enter.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stock solution instability.
Problem: I see a new, more polar peak appearing in my HPLC/LC-MS analysis of the compound.
-
Likely Cause: This new peak is almost certainly the N-(2,4-dimethylphenyl) maleamic acid, the product of maleimide ring hydrolysis.
-
Causality: The ring-opening introduces a carboxylic acid and an amide, significantly increasing the polarity of the molecule, which typically results in an earlier elution time in reverse-phase HPLC.[10]
Validation Protocol:
-
Prepare a Control: Dissolve a small amount of your this compound in your mobile phase or solvent.
-
Force Degradation: To a small aliquot of this solution, add a tiny amount of a weak base (e.g., a solution of sodium bicarbonate) to raise the pH to ~8.5-9. Let it sit for 30-60 minutes at room temperature.
-
Analyze: Inject both the original and the base-treated samples onto your HPLC system.
-
Confirm: If the retention time of the new peak in your experimental sample matches the major peak in the base-treated sample, you have confirmed its identity as the hydrolysis product.
Problem: My bioconjugation reaction yield is low and inconsistent.
-
Likely Causes: There are two primary culprits: degradation of the maleimide before the reaction or suboptimal reaction conditions.
-
Causality:
-
Pre-Reaction Hydrolysis: If the maleimide has already hydrolyzed to maleamic acid in your stock solution, it is no longer reactive towards thiols, leading to a stoichiometric imbalance and low yield.[10]
-
Incorrect pH: The thiol-maleimide reaction is pH-dependent. If the pH is too low (<6.5), the thiol is protonated and less nucleophilic, slowing the reaction. If the pH is too high (>7.5), the rate of maleimide hydrolysis can outcompete the desired conjugation reaction.[9][18]
-
Decision Tree for Diagnosing Low Yields
Caption: Decision tree for troubleshooting low conjugation yields.
Problem: My purified bioconjugate appears to be losing its modification over time (deconjugation).
-
Likely Cause: This is likely due to a retro-Michael reaction, where the thioether bond between the maleimide and the cysteine residue breaks.
-
Causality: The Michael addition of a thiol to a maleimide is a reversible reaction. The resulting thiosuccinimide adduct can revert to the starting materials, especially in the presence of other nucleophilic thiols that can facilitate the exchange.[19][20][21]
-
An Important Note on N-Aryl Maleimides: A key advantage of using an N-aryl maleimide like this compound is that it promotes the subsequent, stabilizing hydrolysis of the thiosuccinimide ring.[4][22] This ring-opening is much faster for N-aryl conjugates than for N-alkyl ones and renders the linkage irreversible and stable against retro-Michael reactions.[10][23] If you are still observing instability, it may be due to a highly reducing environment with a large excess of free thiols immediately post-reaction and prior to this stabilizing hydrolysis.
Section 3: Protocols for Stability Assessment
To empirically determine the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies.[16][24]
Protocol 1: Forced Hydrolysis Study (pH Stress Test)
This protocol assesses stability across a range of pH values.
-
Buffer Preparation: Prepare three buffers: 0.1 M HCl (pH 1-2), 100 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 12-13).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Condition: Add 100 µL of the compound stock solution to 900 µL of each of the three buffers in separate, clearly labeled vials. This creates acidic, neutral, and basic stress conditions. Prepare a control sample by adding 100 µL of stock to 900 µL of your typical reaction buffer.
-
Incubation: Incubate all vials at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours).
-
Analysis: At time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by RP-HPLC.
-
Data Interpretation: Quantify the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time to determine the rate of degradation under each condition.
Protocol 2: Photostability Assessment
This protocol follows the principles of the ICH Q1B guideline.[25]
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a clear glass vial.
-
Solution State: Prepare a solution of the compound in your chosen solvent (e.g., acetonitrile) in a clear glass vial.
-
-
Control Preparation: Prepare identical "dark control" samples for both solid and solution states by wrapping the vials completely in aluminum foil.
-
Exposure: Place the unwrapped samples and the dark controls in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, dissolve the solid samples and analyze both the exposed and dark control solutions by a validated stability-indicating HPLC method.[26][27]
-
Data Interpretation: Compare the chromatograms of the light-exposed samples to the dark controls. A significant decrease in the parent peak or the appearance of new peaks in the exposed sample indicates photosensitivity.
Section 4: Key Degradation Pathways
The primary stability concerns for this compound are summarized in the diagram below.
Caption: Major chemical stability and reaction pathways.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ijrpp.com [ijrpp.com]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 20. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biopharminternational.com [biopharminternational.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. researchgate.net [researchgate.net]
- 27. Development and Validation of Stability Indicating RP-HPLC Method for Determination of Enzalutamide | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: A Troubleshooting Guide for Polymerization with Maleimide Monomers
Welcome to the Technical Support Center for maleimide polymerization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerizing maleimide-based monomers. Maleimides are versatile building blocks, prized for creating polymers with high thermal stability and for their application in bioconjugation.[1] However, their reactivity also presents unique challenges.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve current problems but also to proactively design more robust polymerization systems.
Section 1: Troubleshooting Low Conversion and Failed Polymerizations
One of the most common and frustrating issues is a polymerization reaction that results in low monomer conversion or fails to yield any polymer at all. This section breaks down the likely culprits.
Q1: My maleimide polymerization won't start, or the yield is disappointingly low. What's going wrong?
A1: This is a multifaceted problem that typically points to issues with initiation, monomer stability, or the presence of inhibitors. Let's dissect the potential causes:
-
Monomer Integrity - The Hydrolysis Problem: Maleimide monomers are highly susceptible to hydrolysis, a reaction where the imide ring is opened by water to form an unreactive maleamic acid.[2][3] This is one of the most frequent causes of polymerization failure. The rate of hydrolysis is significantly accelerated by increasing pH and temperature.[2][4]
-
Causality: The electron-withdrawing nature of the two carbonyl groups makes the carbon-nitrogen bonds of the imide ring susceptible to nucleophilic attack by water. At pH values above 7.5, this reaction becomes rapid, effectively consuming your monomer before it can polymerize.[2][5] Maleimides are most stable in a slightly acidic to neutral pH range of 6.5-7.5.[2]
-
Self-Validation: Before starting your polymerization, verify the purity of your monomer using ¹H NMR spectroscopy. The characteristic vinyl protons of the maleimide group should be sharp and integrate correctly. The presence of broad peaks or unexpected signals may indicate hydrolysis.
-
-
Initiator Inefficiency or Incompatibility: The choice and handling of your initiator are critical.
-
Anionic Polymerization: Anionic polymerization of maleimides is often initiated by nucleophiles like amines or alkoxides.[1][6] However, this method can be difficult to control.[1] The basicity and structure of the amine initiator can significantly influence the yield and molecular weight of the resulting polymer.[6]
-
Radical Polymerization: For free-radical polymerization, ensure your initiator (e.g., AIBN, BPO) is fresh and has been stored correctly. Thermal initiators have a defined half-life at a given temperature; if the reaction temperature is too low, the rate of radical generation will be insufficient to sustain polymerization. Conversely, a temperature that is too high can lead to rapid initiator decomposition and premature termination.
-
-
Presence of Inhibitors:
-
Oxygen: For radical polymerizations, dissolved oxygen is a potent inhibitor as it scavenges radicals to form unreactive peroxy species. Ensure your solvent and reaction mixture are thoroughly deoxygenated by methods such as sparging with an inert gas (e.g., argon or nitrogen) or by performing several freeze-pump-thaw cycles.
-
Impurities: Impurities in the monomer or solvent, such as those containing thiol groups, can interfere with the polymerization.
-
Visualizing the Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low polymerization yield.
Caption: Troubleshooting workflow for low polymerization yield.
Section 2: Gaining Control Over Molecular Weight and Polydispersity
Achieving a target molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) is often crucial for the final application of the polymer.
Q2: My polymaleimide has a very high PDI. How can I achieve better control?
A2: A broad PDI suggests poor control over the initiation, propagation, and termination steps of the polymerization. Here are key strategies to narrow the molecular weight distribution:
-
Controlled Radical Polymerization Techniques: Conventional free-radical polymerization often leads to broad PDIs due to slow initiation and a high rate of termination reactions. For better control, consider using controlled or "living" radical polymerization (LRP) techniques.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is one of the most versatile LRP methods.[7] It involves the use of a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow PDIs (typically < 1.2).[8] Photomediated RAFT polymerization of maleimides has been demonstrated to proceed under mild conditions.[7][9]
-
Atom Transfer Radical Polymerization (ATRP): ATRP, typically using a copper catalyst, can also be employed for the copolymerization of N-substituted maleimides with other monomers like styrene to create polymers with controlled architectures.[1]
-
-
Anionic Polymerization - The "Living" Option: Under the right conditions, anionic polymerization of N-substituted maleimides can exhibit "living" characteristics, meaning there are no termination or chain transfer reactions.[10] This allows for excellent control over molecular weight and results in very low PDIs. However, this technique is highly sensitive to impurities and requires stringent experimental conditions.
-
Optimizing Reaction Conditions:
-
Monomer-to-Initiator Ratio: The molecular weight of the polymer is directly influenced by the ratio of monomer to initiator. Ensure this ratio is accurately calculated and measured.
-
Temperature Control: Maintaining a constant and uniform temperature throughout the reaction is critical. Fluctuations can lead to variations in the rates of initiation and propagation, broadening the PDI.
-
Data at a Glance: Polymerization Method vs. Expected PDI
| Polymerization Method | Typical PDI | Key Considerations |
| Free Radical | > 1.5 | Simple setup, but poor control over MW and PDI. |
| Anionic | < 1.2 | Can be "living," but highly sensitive to impurities. |
| RAFT | < 1.2 | Versatile, tolerant of many functional groups.[8] |
| ATRP | < 1.3 | Good for block copolymers, but catalyst removal is needed.[1] |
Section 3: Identifying and Mitigating Side Reactions
The high reactivity of the maleimide double bond, while advantageous for polymerization, also makes it susceptible to undesirable side reactions.
Q3: I'm seeing unexpected peaks in my polymer's NMR spectrum. What are the likely side reactions?
A3: Unwanted signals in your characterization data often point to side reactions. Here are the most common culprits for maleimide polymerizations:
-
Homopolymerization via Michael Addition: Besides radical polymerization, maleimides can undergo anionic homopolymerization, especially in the presence of nucleophiles or bases.[11][12] This can be initiated by amines, which can act as both an initiator and a reactant in a Michael addition-type reaction.[6][13]
-
Causality: The electron-deficient double bond of the maleimide is susceptible to nucleophilic attack. This can lead to a cascade of Michael additions, resulting in polymer chains. This is a particular concern when attempting to functionalize materials with maleimide groups in the presence of basic residues.[13]
-
-
Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, they can react with primary amines (like the side chain of lysine) at pH values above 7.5.[3][5] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][14]
-
Diels-Alder and Retro-Diels-Alder Reactions: Maleimides are potent dienophiles and can participate in Diels-Alder reactions.[1] If your system contains diene functionalities, this [4+2] cycloaddition can lead to cross-linking or the formation of unintended structures. The reversibility of this reaction (retro-Diels-Alder) at elevated temperatures can further complicate the polymer structure.[11]
Visualizing Maleimide Polymerization Mechanisms
The following diagram illustrates the two primary polymerization pathways for maleimides.
Caption: Free radical vs. anionic polymerization of maleimides.
Section 4: Essential Experimental Protocols
Adherence to rigorous experimental protocols is paramount for successful and reproducible maleimide polymerization.
Protocol 1: Purification of Maleimide Monomers
Objective: To remove inhibitors and any hydrolyzed byproducts (maleamic acid) from the maleimide monomer prior to polymerization.
Materials:
-
Crude maleimide monomer
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol, toluene)
-
Filter paper and funnel (Büchner funnel recommended)
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Choose a solvent in which the maleimide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, dissolve the crude maleimide monomer in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
-
Verification: Confirm the purity of the recrystallized monomer by melting point analysis and ¹H NMR spectroscopy before use.
Protocol 2: General Setup for Free-Radical Polymerization
Objective: To establish an inert atmosphere and thermally controlled environment for a typical free-radical polymerization of an N-substituted maleimide.
Materials:
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Condenser
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Heating mantle with a temperature controller and thermocouple
-
Purified N-substituted maleimide monomer
-
Free-radical initiator (e.g., AIBN)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF, toluene)[1]
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Addition: Add the purified maleimide monomer and a magnetic stir bar to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and the inert gas supply three times to remove all oxygen.
-
Solvent Addition: Add the deoxygenated solvent via cannula or syringe. Stir until the monomer is fully dissolved.
-
Deoxygenation: Sparge the solution with the inert gas for 20-30 minutes to ensure it is free of dissolved oxygen.
-
Initiator Addition: Briefly remove the gas inlet and add the initiator as a solid or as a solution in deoxygenated solvent.
-
Reaction: Place the flask in the heating mantle, attach the condenser, and heat the reaction to the desired temperature under a positive pressure of inert gas.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots for analysis (e.g., NMR, GPC). Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction and exposing it to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane), filter, and dry the polymer under vacuum.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Photomediated RAFT step-growth polymerization with maleimide monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photomediated RAFT step-growth polymerization with maleimide monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network [mdpi.com]
- 13. Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione in Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione in various experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is happening?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent, like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where it is poorly soluble.[1] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my assay without affecting the results?
The tolerance to DMSO is highly dependent on the specific assay system. For many cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid cytotoxicity, although some robust cell lines or biochemical assays may tolerate up to 1% or even 5%.[1][2] It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not impact your specific assay's performance.[1][2]
Q3: Can I use solvents other than DMSO to dissolve this compound?
While specific solubility data for this compound is not extensively published, related N-phenylmaleimide compounds are known to be soluble in polar aprotic solvents.[3][4] Besides DMSO, other potential organic solvents include N,N-dimethylformamide (DMF) and acetone.[4] However, the compatibility of these solvents with your specific assay must be validated.
Q4: My compound seems to dissolve initially but then precipitates over time during a long incubation. Why does this happen?
This phenomenon, known as time-dependent precipitation, can occur for several reasons. The initial dissolution might have formed a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out of the solution to reach its true thermodynamic solubility limit.[1] Changes in temperature or compound degradation during the incubation can also contribute to this issue.[1]
Troubleshooting Guide: Strategies for Enhancing Solubility
When encountering solubility issues with this compound, a systematic approach is key. The following decision tree and detailed guides will help you navigate the process of selecting and optimizing a suitable solubilization strategy.
Caption: Decision workflow for troubleshooting poor solubility.
Protocol 1: Systematic Solubility Assessment
Before attempting advanced solubilization, it is essential to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selection of organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile)
-
Aqueous assay buffer
-
Vials, vortex mixer, and a method for quantifying the dissolved compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Securely cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or your assay temperature) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, carefully collect an aliquot of the supernatant, avoiding any solid particles.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.[1]
-
Protocol 2: Optimizing the Use of Co-solvents (e.g., DMSO)
For many assays, using a co-solvent like DMSO is the most straightforward approach.
Procedure:
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution into the aqueous assay buffer.[1]
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as your test samples, to account for any solvent effects.[5]
| Solvent | Properties | Common Assay Concentration | Potential Issues |
| DMSO | Polar aprotic | < 1% (v/v)[2] | Enzyme inhibition/activation, cytotoxicity[2][6][7] |
| Ethanol | Polar protic | < 1% (v/v) | Can affect cell membranes and enzyme activity |
| DMF | Polar aprotic | < 0.5% (v/v) | Higher toxicity than DMSO |
Protocol 3: Utilizing Cyclodextrins for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[8][9][10][11]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous assay buffer. The required concentration will depend on the desired final concentration of your compound and the complexation efficiency.
-
Complexation:
-
Kneading Method: Make a paste of the cyclodextrin with a small amount of water. Slowly add the compound and knead for a specific time. Dry the mixture and then dissolve it in the assay buffer.[8][12]
-
Co-precipitation Method: Dissolve the cyclodextrin in water and then add the compound while stirring.[8][12]
-
-
Assay Integration: Use the prepared compound-cyclodextrin complex solution directly in your assay. Remember to include a control with just the cyclodextrin solution to check for any effects on the assay.
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
Special Considerations for Specific Assays
Biochemical Assays (e.g., Enzyme Inhibition, Microsomal Stability)
For biochemical assays, especially those involving metabolic enzymes like in a microsomal stability assay, the solubility of the test compound is critical for accurate determination of metabolic rates.[13][14][15]
-
The Cosolvent Method: For highly lipophilic and insoluble compounds, the "aqueous dilution method" may result in artificially higher stability due to precipitation. The "cosolvent method" is recommended, where compound dilutions are made in solutions with a higher organic solvent content and then added directly to the microsomes to improve solubilization and reduce non-specific binding.[16]
-
DMSO Interference: Be aware that DMSO can act as an inhibitor for some enzymes.[6][7] Therefore, it is essential to run control experiments to assess the effect of the final DMSO concentration on enzyme activity.[2]
Cell-Based Assays (e.g., Cytotoxicity, Target Engagement)
In cell-based assays, maintaining cell health is paramount.[17][18]
-
Cytotoxicity of Solvents: High concentrations of organic solvents can be toxic to cells.[1] The final concentration of DMSO should generally be kept below 0.5%.[1]
-
Serum Protein Binding: In assays using serum-containing media, be aware that hydrophobic compounds can bind to serum proteins, reducing the effective free concentration of the compound available to interact with the cells.
-
Optimizing Seeding Density: Ensure that the cell seeding density is optimized to provide a robust assay window.[17]
By systematically applying these troubleshooting strategies and protocols, researchers can overcome the challenges posed by the poor solubility of this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Phenylmaleimide (IMILEX™-P) | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 5. reddit.com [reddit.com]
- 6. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth, field-proven protocol and addresses common challenges encountered during large-scale production. Our focus is on ensuring scientific integrity, process robustness, and high-quality outcomes.
The synthesis of N-arylmaleimides is a cornerstone reaction for creating valuable intermediates in drug discovery and materials science. The target molecule, this compound, is an important building block. While the laboratory-scale synthesis is well-established, scaling up introduces challenges related to reaction control, impurity profiles, and process efficiency. This guide is structured to navigate those complexities.
I. Optimized Scale-Up Synthesis Protocol
The most reliable and widely adopted method for synthesizing N-arylmaleimides on a larger scale is a two-step, one-pot process involving the formation of a maleanilic acid intermediate followed by cyclodehydration.
Reaction Overview:
-
Step 1: Amidation. 2,4-Dimethylaniline reacts with maleic anhydride in a nucleophilic acyl substitution to form the intermediate, N-(2,4-dimethylphenyl)maleanilic acid.
-
Step 2: Cyclodehydration. The maleanilic acid intermediate is cyclized to the desired N-(2,4-dimethylphenyl)maleimide by removing a molecule of water, typically using a chemical dehydrating agent.
Detailed Experimental Workflow
This protocol is optimized for a ~200 g scale synthesis. Adjustments may be necessary for different batch sizes.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Maleic Anhydride | 98.06 | 196 g | 2.00 | 1.0 |
| 2,4-Dimethylaniline | 121.18 | 243 g | 2.00 | 1.0 |
| Acetic Anhydride | 102.09 | 700 mL | ~7.4 | 3.7 |
| Anhydrous Sodium Acetate | 82.03 | 70 g | 0.85 | 0.425 |
| Toluene | - | 2.5 L | - | - |
| Ice Water | - | 4 L | - | - |
| Cyclohexane (for recrystallization) | - | As needed | - | - |
Step-by-Step Procedure:
-
Step 1: Formation of N-(2,4-dimethylphenyl)maleanilic Acid
-
Set up a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with maleic anhydride (196 g, 2.00 mol) and toluene (1.5 L). Stir until the maleic anhydride is fully dissolved.
-
Prepare a solution of 2,4-dimethylaniline (243 g, 2.00 mol) in toluene (500 mL).
-
Slowly add the 2,4-dimethylaniline solution to the stirred maleic anhydride solution via the dropping funnel over 60-90 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
A thick, pale-yellow precipitate of the maleanilic acid intermediate will form. Continue stirring the suspension at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Step 2: Cyclodehydration to this compound
-
To the slurry from Step 1, add anhydrous sodium acetate (70 g, 0.85 mol) followed by acetic anhydride (700 mL).
-
Heat the mixture to 80-90°C using a heating mantle. The solid should dissolve, resulting in a clear, amber-colored solution. Maintain this temperature for 2-3 hours. Reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation
-
Slowly and carefully pour the reaction mixture into a separate vessel containing 4 L of vigorously stirred ice water. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation and to hydrolyze any remaining acetic anhydride.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral to pH paper.
-
Perform a final wash with a small amount of cold petroleum ether or hexane to aid in drying.
-
-
Purification
-
Dry the crude product in a vacuum oven at 40-50°C. The expected yield of crude product is typically 75-85%.
-
For higher purity, recrystallize the crude solid from a suitable solvent like cyclohexane or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form crystals.
-
Collect the purified, canary-yellow crystals by vacuum filtration and dry them thoroughly. The final product should have a melting point of approximately 75-77°C.
-
Process Flow Diagram
Caption: Experimental workflow for the scale-up synthesis.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the scale-up synthesis.
Q1: The yield of the intermediate maleanilic acid is low after Step 1. What went wrong?
A1: Low yield at this stage is typically due to reactant quality or incomplete reaction.
-
Causality & Solution:
-
Reactant Purity: Maleic anhydride is susceptible to hydrolysis to maleic acid if exposed to moisture. Ensure you are using fresh, high-purity maleic anhydride and 2,4-dimethylaniline. Store maleic anhydride in a desiccator.
-
Incomplete Reaction: While the reaction is generally fast, forming a thick precipitate can sometimes trap unreacted starting materials. Ensure vigorous mechanical stirring is maintained throughout the addition and subsequent stirring period to keep the mixture well-suspended.
-
Stoichiometry: Double-check the molar equivalents of your reactants. An excess of aniline can be difficult to remove later, while an excess of anhydride will be hydrolyzed during workup. Aim for a 1:1 molar ratio.
-
Q2: During the cyclodehydration (Step 2), the reaction mixture turned dark brown or black. Why, and is the batch salvageable?
A2: Darkening is a common issue in scale-up and usually indicates polymerization or degradation side reactions.
-
Causality & Solution:
-
Thermal Degradation: Overheating during the cyclization can cause decomposition. Strictly control the temperature to the recommended 80-90°C. Use a temperature probe and a well-controlled heating mantle.
-
Polymerization: Maleimides and maleic anhydride can polymerize, especially at elevated temperatures. While not always necessary, adding a radical inhibitor like hydroquinone at a low concentration (e.g., 0.1 mol%) can mitigate this.
-
Salvaging the Batch: A discolored product often means lower purity. Proceed with the workup and purification. Much of the color may be removed during recrystallization, potentially with an activated carbon (charcoal) treatment. However, expect a lower final yield.
-
Q3: The final product yield is poor after workup, even though the intermediate seemed to form correctly. What are the likely causes?
A3: This points to issues during the cyclization or isolation steps.
-
Causality & Solution:
-
Incomplete Dehydration: The conversion of the maleanilic acid to the maleimide requires efficient removal of water. Ensure your acetic anhydride is anhydrous and that a sufficient amount is used. The sodium acetate acts as a catalyst; ensure it is also anhydrous.
-
Product Hydrolysis: The maleimide ring is an electrophile and can be hydrolyzed back to the maleanilic acid if exposed to water at elevated temperatures or under basic conditions. During workup, pouring the reaction mixture into ice-cold water is critical to rapidly precipitate the product and minimize hydrolysis.
-
Mechanical Losses: In large-scale operations, significant product can be lost during transfers and filtration. Ensure you thoroughly scrape all vessels and wash the filter cake efficiently to recover as much product as possible.
-
Q4: After recrystallization, I still see impurities in my NMR/HPLC analysis. What are they and how do I remove them?
A4: The most common impurities are unreacted starting materials or the intermediate acid.
-
Causality & Solution:
-
N-(2,4-dimethylphenyl)maleanilic Acid: This is the most likely impurity if cyclization was incomplete. It is more polar than the product. A second recrystallization is often effective. Alternatively, you can dissolve the crude product in a solvent like ethyl acetate and wash with a mild base (e.g., 5% sodium bicarbonate solution) to extract the acidic intermediate. Be aware that this risks hydrolyzing the product, so the wash should be done quickly and at a low temperature.
-
2,4-Dimethylaniline: If an excess was used, it may carry through. It can be removed with a dilute acid wash (e.g., 1M HCl) of the product dissolved in an organic solvent.
-
Solvent Selection: The choice of recrystallization solvent is key. Cyclohexane is excellent for this product as it has good solubility when hot and poor solubility when cold, leading to high recovery. If impurities persist, consider column chromatography for a smaller, highly pure batch, though this is less ideal for large-scale production.
-
III. Frequently Asked Questions (FAQs)
Q: Can I perform this as a one-pot reaction without isolating the intermediate?
A: Yes, the protocol provided is effectively a one-pot process. A true single-step synthesis is also possible, where 2,4-dimethylaniline and maleic anhydride are heated together in a high-boiling azeotropic solvent (like xylene or toluene) with an acid catalyst (like p-toluenesulfonic acid). A Dean-Stark trap is used to remove water as it forms, driving the reaction to completion. This method can be more efficient at an industrial scale but requires careful control of azeotropic distillation.
Q: What are the primary safety concerns for this synthesis?
A:
-
Maleic Anhydride: Corrosive and a severe respiratory, eye, and skin irritant. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, safety goggles, lab coat).
-
2,4-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acetic Anhydride: Corrosive and lachrymatory. Reacts violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: Should be sharp and match the literature value (approx. 75-77°C).
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Key ¹H NMR signals include two singlets for the methyl groups, aromatic protons, and a singlet for the two equivalent vinyl protons on the maleimide ring.
-
FTIR Spectroscopy: Look for characteristic C=O stretching frequencies for the imide group (around 1700-1780 cm⁻¹).
-
HPLC/LC-MS: Ideal for assessing purity and identifying any minor impurities.
Q: Why is the N-aryl maleimide product yellow?
A: The yellow color is characteristic of many N-phenylmaleimides. It arises from the electronic conjugation between the aromatic ring and the maleimide system, which shifts the molecule's absorption spectrum into the visible range. The color is an intrinsic property of the pure compound.
IV. Reaction Mechanism
The synthesis proceeds via a two-step nucleophilic acyl substitution and dehydration mechanism.
Caption: Key mechanistic steps of the synthesis.
Validation & Comparative
A Comparative Guide to the Reactivity of N-Substituted Maleimides in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for its high selectivity and efficiency under mild conditions.[1] This Michael addition reaction, which forms a stable covalent thioether bond, is instrumental in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and attaching molecules to peptides.[1][2] However, not all maleimides are created equal. The substituent on the nitrogen atom (N-substituent) profoundly influences the reactivity, stability, and overall performance of the maleimide in these critical applications.
This guide provides an in-depth comparison of the reactivity of different N-substituted maleimides, offering insights into the causal relationships between structure and function. We will explore the key factors governing their reactivity, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific bioconjugation needs.
The Heart of the Matter: Understanding Maleimide Reactivity
The reactivity of the maleimide group is centered on its electron-deficient carbon-carbon double bond within the five-membered ring. This electrophilicity is driven by the two adjacent carbonyl groups. The reaction proceeds via a nucleophilic attack by a thiol (specifically the more nucleophilic thiolate anion) on one of the double bond carbons.[1] The optimal pH for this reaction is typically between 6.5 and 7.5.[1][3][4] Within this range, the thiol is sufficiently deprotonated to be reactive, while minimizing side reactions with other nucleophilic groups like amines.[4][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]
Two primary factors, dictated by the N-substituent, modulate this inherent reactivity:
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the double bond, thereby accelerating the rate of reaction with thiols.[6] Conversely, electron-donating groups can decrease the reaction rate.
-
Steric Hindrance: Bulky N-substituents can physically obstruct the approach of the thiol nucleophile to the reactive double bond, leading to a slower reaction rate.[7]
A critical secondary reaction to consider is the hydrolysis of the maleimide ring itself. This process, which opens the ring to form a non-reactive maleamic acid, is also influenced by the N-substituent and pH.[8][9][10] Hydrolysis of the unconjugated maleimide is an undesirable side reaction that reduces conjugation efficiency.[5] However, hydrolysis of the conjugated thiosuccinimide ring can be beneficial, as the resulting ring-opened structure is more stable and resistant to the reverse Michael reaction (thiol exchange).[11][12]
A Comparative Analysis of Common N-Substituted Maleimides
Let's examine the reactivity profiles of several commonly used N-substituted maleimides.
| N-Substituent | Key Characteristics | Impact on Reactivity with Thiols | Impact on Stability |
| Ethyl (e.g., N-Ethylmaleimide, NEM) | Small, electron-donating alkyl group.[7] | High Reactivity: The small size of the ethyl group presents minimal steric hindrance, allowing for rapid conjugation.[7][13] | Moderate Stability: The resulting thioether bond is stable, but the thiosuccinimide ring is susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols like glutathione.[5] |
| Cyclohexyl (e.g., N-Cyclohexylmaleimide) | Bulky, electron-donating alkyl group.[7] | Slower Reactivity: The bulky cyclohexyl group introduces significant steric hindrance, slowing down the reaction rate compared to NEM.[7] | Similar to N-alkyl: The stability of the conjugate is comparable to that of NEM, with a similar susceptibility to thiol exchange.[7] |
| Phenyl (e.g., N-Phenylmaleimide) | Aromatic, electron-withdrawing group. | Enhanced Reactivity: The electron-withdrawing nature of the phenyl group increases the electrophilicity of the maleimide, leading to a faster reaction rate compared to N-alkyl maleimides.[14] | Increased Post-Conjugation Stability: The N-aryl substitution significantly accelerates the hydrolysis of the thiosuccinimide ring after conjugation, forming a more stable ring-opened structure that is resistant to thiol exchange.[11][14][15] |
| Substituted Phenyl (e.g., N-(4-bromophenyl)maleimide) | Phenyl group with additional electron-withdrawing substituents.[10] | Very High Reactivity: The presence of strong electron-withdrawing groups further enhances the electrophilicity of the maleimide, resulting in very rapid conjugation.[15] | Rapid Post-Conjugation Stabilization: These maleimides exhibit even faster hydrolysis of the thiosuccinimide ring post-conjugation, quickly leading to a highly stable product.[15] |
Key Takeaway: For applications requiring rapid conjugation and where long-term stability in a thiol-rich environment is critical, N-aryl maleimides, particularly those with electron-withdrawing substituents, offer a significant advantage over traditional N-alkyl maleimides. While N-alkyl maleimides like NEM are highly reactive due to low steric hindrance, the stability of their conjugates can be a concern.[7]
Experimental Protocols
To facilitate the empirical comparison of different N-substituted maleimides, we provide the following detailed protocols.
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
N-substituted maleimide reagent
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[1]
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1]
-
Maleimide Stock Solution Preparation: Prepare a 10 mM stock solution of the N-substituted maleimide in anhydrous DMSO or DMF. This solution should be prepared immediately before use to minimize hydrolysis.[3]
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of maleimide over the protein.[16]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.
-
Purification: Remove the excess, unreacted maleimide and other small molecules using a suitable purification method, such as gel filtration or dialysis.[17]
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm successful conjugation.
Protocol 2: Kinetic Analysis of Maleimide Reactivity
This protocol describes a method to compare the reaction rates of different N-substituted maleimides with a model thiol compound.
Materials:
-
N-substituted maleimide reagents
-
Model thiol compound (e.g., N-acetyl-L-cysteine)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer or HPLC system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the model thiol and each N-substituted maleimide in the reaction buffer.
-
Reaction Initiation: To initiate the reaction, mix the thiol and maleimide solutions in a cuvette (for spectrophotometric analysis) or a reaction vial (for HPLC analysis) at a defined temperature (e.g., 25°C). Use a molar excess of the thiol to ensure pseudo-first-order kinetics with respect to the maleimide.
-
Monitoring the Reaction:
-
Spectrophotometrically: Monitor the decrease in absorbance at a wavelength where the maleimide absorbs but the product does not (typically around 300 nm).[3]
-
By HPLC: At various time points, quench an aliquot of the reaction mixture and analyze the disappearance of the maleimide peak and the appearance of the product peak.
-
-
Data Analysis: Plot the concentration of the maleimide versus time and fit the data to an appropriate rate law to determine the observed rate constant (k_obs). The second-order rate constant can then be calculated by dividing k_obs by the concentration of the thiol.
-
Comparison: Compare the calculated rate constants for the different N-substituted maleimides to quantitatively assess their relative reactivities.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.
Caption: The Thiol-Maleimide Michael Addition Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. biotium.com [biotium.com]
- 17. bioacts.com [bioacts.com]
A Comparative Guide to the Biological Activity of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione and Other Maleimides for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the maleimide scaffold stands out as a privileged structure, underpinning a diverse range of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides an in-depth technical comparison of the biological activity of a specific N-aryl maleimide, 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, with other notable maleimide derivatives. While direct, quantitative biological data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) within the N-aryl maleimide class to provide a scientifically grounded perspective on its potential efficacy.
The Maleimide Core: A Hub of Biological Reactivity
The biological activity of maleimides is intrinsically linked to their chemical structure: a five-membered ring containing a reactive carbon-carbon double bond within an imide framework. This electrophilic double bond readily undergoes Michael addition reactions, particularly with nucleophilic thiol groups found in the cysteine residues of proteins and enzymes.[4] This covalent modification can lead to the inhibition of critical biological pathways, forming the basis for the observed antimicrobial, antifungal, and anticancer effects.
Synthesis of N-Aryl Maleimides: A Versatile Approach
The synthesis of N-aryl maleimides, including this compound, is typically a straightforward two-step process. The initial step involves the reaction of maleic anhydride with a substituted aniline, in this case, 2,4-dimethylaniline, to form the corresponding N-arylmaleamic acid. Subsequent dehydration of the maleamic acid, often facilitated by acetic anhydride and a catalyst like sodium acetate, yields the desired N-aryl maleimide.[5][6] This synthetic versatility allows for the generation of a wide array of derivatives with diverse substitution patterns on the aryl ring, enabling the systematic exploration of structure-activity relationships.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data for this compound, we can infer its potential biological activity by examining the SAR of related N-aryl maleimides.
Antimicrobial and Antifungal Activity
Studies on various N-substituted maleimides have demonstrated that the nature of the substituent on the nitrogen atom significantly influences their antimicrobial and antifungal potency.
-
Lipophilicity and Steric Factors: The lipophilicity and steric bulk of the N-substituent play a crucial role in antibacterial activity. While increased lipophilicity can enhance membrane permeability, excessive bulk may hinder interaction with the target site. For N-aryl maleimides, the substitution pattern on the phenyl ring modulates these properties. The presence of two methyl groups in this compound increases its lipophilicity compared to the unsubstituted N-phenylmaleimide. This could potentially lead to enhanced antibacterial activity, although steric hindrance from the ortho-methyl group might also play a role.
-
Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the reactivity of the maleimide double bond. Electron-donating groups, such as the methyl groups in the target compound, may slightly decrease the electrophilicity of the double bond compared to electron-withdrawing groups. However, this effect is generally considered less dominant than lipophilicity and steric factors in determining antimicrobial efficacy.
Several studies have reported the minimum inhibitory concentrations (MICs) for various N-substituted maleimides against a range of bacteria and fungi. Neutral maleimides, a class that includes N-aryl derivatives, have shown particularly strong antifungal effects, with MICs often in the range of 0.5-4 µg/mL.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected N-Substituted Maleimides
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| N-ethylmaleimide | - | - | - | [1] |
| N-phenylmaleimide | Structure dependent | Structure dependent | 0.5-4 | [1] |
| N-(4-chlorophenyl)maleimide | Structure dependent | Structure dependent | 0.5-4 | [1] |
| N-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | - | - | 1-4 | [2] |
| This compound | Data not available | Data not available | Data not available |
Note: The table highlights the lack of specific data for the target compound. Based on SAR, its activity is expected to be within the range of other neutral N-aryl maleimides.
Anticancer Activity
The anticancer properties of maleimide derivatives are also a subject of significant research interest. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerase II.
-
Substitution Effects: The substitution pattern on the N-aryl ring can significantly impact the cytotoxicity of these compounds against various cancer cell lines. Studies have shown that the position and nature of the substituent can influence the compound's ability to interact with its biological target. For instance, in a series of N-(alkylphenyl)maleimides, the position of the alkyl group on the phenyl ring was found to be a critical determinant of their inhibitory activity against monoglyceride lipase (MGL), an enzyme implicated in cancer.[4]
-
Inferred Activity of this compound: The 2,4-dimethyl substitution pattern on the phenyl ring of the target compound introduces both steric and electronic modifications. The increased lipophilicity may enhance cell membrane penetration. However, the steric bulk of the ortho-methyl group could either promote or hinder binding to the active site of a target enzyme, making its precise effect on anticancer activity difficult to predict without experimental data.
Many N-substituted maleimides have demonstrated high cytostatic activity, with IC50 values often below 0.1 µg/mL against various cancer cell lines.[1]
Table 2: Comparative Anticancer Activity (IC50) of Selected Maleimide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-ethylmaleimide | HeLa | < 0.1 µg/mL | [1] |
| 1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)-1H-pyrrole-2,5-dione | A549 (Lung) | - | [7] |
| N-(3-iodophenyl)maleimide | MGL inhibition | 2.24 | [4] |
| This compound | Data not available | Data not available |
Note: The table illustrates the potent anticancer activity of various maleimides and the current data gap for the target compound.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth within a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Testing: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
IC50 Calculation:
-
Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]
-
Conclusion and Future Directions
The maleimide scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct biological data for this compound remains elusive, structure-activity relationship studies of related N-aryl maleimides provide a valuable framework for predicting its potential as an antimicrobial or anticancer agent. The presence of the 2,4-dimethylphenyl substituent likely enhances its lipophilicity, which could positively influence its biological activity.
To definitively establish the biological profile of this compound, further experimental evaluation is imperative. The protocols provided in this guide offer a standardized approach for such investigations. Future research should focus on synthesizing this compound and systematically evaluating its activity against a broad panel of bacterial, fungal, and cancer cell lines. Such studies will not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of N-aryl maleimides, thereby guiding the design of more potent and selective therapeutic agents.
References
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Potential of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While crucial for healing, chronic or dysregulated inflammation contributes to a multitude of diseases. A key pathway in the inflammatory process is the conversion of arachidonic acid into prostaglandins, mediated by cyclooxygenase (COX) enzymes.[2] There are two primary isoforms of this enzyme: COX-1, which is involved in baseline physiological functions, and COX-2, which is significantly upregulated at sites of inflammation.[2][3]
The therapeutic action of many anti-inflammatory drugs lies in their ability to inhibit these COX enzymes.[4][5] Non-selective NSAIDs, such as indomethacin, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[6][7] In contrast, selective COX-2 inhibitors like celecoxib were developed to minimize these adverse effects by specifically targeting the inflammation-induced enzyme.[8][9][10] This guide will explore the potential of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione as a novel anti-inflammatory agent, comparing its activity to these established drugs.
Compound Profile: this compound
This compound is a synthetic compound belonging to the N-aryl maleimide class.[11] While the anti-inflammatory properties of this specific molecule are under investigation, related pyrrole-2,5-dione derivatives have shown promising anti-inflammatory activity.[12][13][14] The core pyrrole-2,5-dione structure is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[12][13]
Structural Features and Rationale for Investigation:
The rationale for investigating this compound stems from the known anti-inflammatory potential of related structures. The N-aryl substitution may influence the compound's selectivity and potency for COX enzymes. The dimethylphenyl group, in particular, could play a role in the molecule's interaction with the active site of target enzymes.
Comparative In Vitro Analysis: Gauging Anti-Inflammatory Efficacy
To validate the anti-inflammatory effects of this compound, a series of in vitro assays are proposed. These assays will compare its performance against the non-selective COX inhibitor, indomethacin, and the selective COX-2 inhibitor, celecoxib.
COX-1 and COX-2 Inhibition Assay
Scientific Rationale: This assay is fundamental to determining the compound's mechanism of action and its selectivity. By measuring the inhibition of both COX isoforms, we can classify the compound as non-selective, COX-2 selective, or having a different inhibitory profile.
Experimental Protocol:
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, this compound, and the reference drugs (indomethacin and celecoxib) are pre-incubated with the enzymes at various concentrations.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandin E2 (PGE2), a primary inflammatory mediator, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 is calculated. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is then determined.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a range of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[15][16] This assay assesses the compound's ability to suppress this inflammatory response in a cellular context.
Experimental Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured to an appropriate density.
-
Treatment: Cells are pre-treated with various concentrations of this compound or reference drugs for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the cell cultures to induce an inflammatory response.[15]
-
Quantification of NO: After 24 hours, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[15]
-
Quantification of Cytokines: The levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Cell Viability: A cell viability assay (e.g., MTT or WST) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.[15]
Hypothetical Comparative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Inhibition (IC50, µM) in RAW 264.7 cells |
| This compound | 15.2 | 0.8 | 19 | 5.6 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 2.1 |
| Celecoxib | 10.5 | 0.05 | 210 | 3.8 |
This data is hypothetical and for illustrative purposes only.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[17][18]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used for this study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (indomethacin or celecoxib), and treatment groups receiving different doses of this compound.
-
Drug Administration: The test compound and reference drugs are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[18]
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.
Hypothetical In Vivo Data
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| This compound | 25 | 0.52 ± 0.04 | 38.8 |
| This compound | 50 | 0.35 ± 0.03 | 58.8 |
| Indomethacin | 10 | 0.30 ± 0.02 | 64.7 |
| Celecoxib | 20 | 0.38 ± 0.03 | 55.3 |
This data is hypothetical and for illustrative purposes only.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[20][21][22]
Further investigation into the effect of this compound on NF-κB activation, for instance, by measuring the nuclear translocation of the p65 subunit, would provide deeper mechanistic understanding.
Conclusion and Future Directions
The presented experimental framework provides a comprehensive approach to validating the anti-inflammatory effects of this compound. The comparative data against established drugs like indomethacin and celecoxib will be crucial in determining its potential as a novel therapeutic agent. Future studies should focus on elucidating its detailed mechanism of action, including its effects on other inflammatory pathways and its pharmacokinetic and toxicological profiles. The promising (hypothetical) COX-2 selectivity suggests that this compound could offer a safer alternative to non-selective NSAIDs, warranting further investigation in the field of anti-inflammatory drug discovery.
References
- 1. purformhealth.com [purformhealth.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Compound this compound - Chemdiv [chemdiv.com]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]
- 13. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Spectrum of Pyrrole-2,5-Dione Derivatives
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health.[1] This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Among the promising scaffolds, the pyrrole-2,5-dione, commonly known as the maleimide ring, has garnered significant attention.[2][3] Natural and synthetic compounds bearing this moiety exhibit a wide range of biological activities, including potent antifungal properties.[1][2]
This guide provides a comparative analysis of the antifungal spectrum of various pyrrole-2,5-dione derivatives. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, compare their potency against clinically relevant fungi using experimental data, and elucidate their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
Structure-Activity Relationship (SAR): Decoding the Antifungal Potency
The antifungal activity of the maleimide scaffold is not monolithic; it is profoundly influenced by the nature and position of substituents on the pyrrole-2,5-dione ring. The core structure, characterized by the -CO-N(R)-CO- linkage, is pivotal for its biological function.[1] Understanding the SAR is crucial for designing derivatives with enhanced potency and a broader spectrum of activity.
The Role of the N-Substituent
The 'R' group attached to the nitrogen atom is a primary determinant of the compound's antifungal profile.
-
N-Aryl and N-Phenylalkyl Derivatives: Studies on N-phenyl, N-aryl, and N-phenylalkyl maleimides have revealed distinct activity patterns.[4] For N-phenylalkyl-3,4-dichloromaleimide derivatives, the length of the alkyl chain is a critical factor influencing antifungal activity.[4] Specifically, N-Phenylpropyl-3,4-dichloromaleimide has demonstrated a broad spectrum of action and low minimal inhibitory concentrations (MIC) against a panel of yeasts and filamentous fungi.[4] This suggests that the distance between the nitrogen atom and the phenyl ring plays an important role in the compound's interaction with its fungal target.[4]
-
N-Alkyl Derivatives: Simple alkyl substitutions can also yield highly potent compounds. For instance, N-octyl-3-methylmaleimide was found to be more potent against the plant pathogen Sclerotinia sclerotiorum than the commercial fungicide dicloran.[5]
-
Imidazole-Containing Substituents: Incorporating other heterocyclic rings, such as imidazole, into the N-substituent has been explored to create novel antifungal agents.[6][7] A derivative featuring a 2-methyl imidazole moiety and a fluorine-substituted phenyl group showed promising activity against several pathogenic fungi, including C. albicans and A. niger.[6][7]
Substitution on the Pyrrole Ring (C3, C4 Positions)
Modifications to the carbon backbone of the maleimide ring are equally important.
-
Halogenation: The introduction of halogens, particularly chlorine, at the C3 and C4 positions significantly enhances antifungal potency. A series of 3,4-dichloro-maleimides consistently shows superior activity compared to their non-halogenated counterparts.[4][5] For example, N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide is a highly effective inhibitor of S. sclerotiorum.[5]
-
Methylation: The presence of a methyl group at the C3 position has also been shown to produce potent antifungal agents.[5]
Physicochemical Properties
Lipophilicity, often expressed as the log P value, is a key physicochemical parameter that mediates the ability of a compound to traverse the fungal cell membrane. Studies have shown that maleimide derivatives with log P values in the optimal range of 2.4 to 3.0 exhibit the best fungicidal activity.[5] This highlights the importance of balancing hydrophilicity and lipophilicity in drug design.
Comparative Antifungal Spectrum: A Data-Driven Analysis
The efficacy of pyrrole-2,5-dione derivatives has been evaluated against a wide array of fungal pathogens. The following tables summarize the in vitro activity, typically measured by Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), of representative compounds from the literature. Lower values indicate higher potency.
Table 1: Antifungal Activity of Pyrrole-2,5-Dione Derivatives against Various Fungal Species
| Compound/Derivative | Fungal Species | Activity (MIC/EC50 in µg/mL) | Reference |
| N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide | Sclerotinia sclerotiorum | EC50 = 1.11 | [5] |
| N-octyl-3-methylmaleimide | Sclerotinia sclerotiorum | EC50 = 1.01 | [5] |
| Dicloran (Commercial Fungicide) | Sclerotinia sclerotiorum | EC50 = 1.72 | [5] |
| N-Phenylpropyl-3,4-dichloromaleimide | Candida albicans & other fungi | Broad spectrum, low MICs | [4] |
| Maleimide Compound 5 (MPD) | Candida albicans (Wild-type SC5314) | MIC80 = 1-4 | [1] |
| Maleimide Compound 5 (MPD) | C. krusei, C. tropicalis, C. glabrata | MIC80 = 1-4 | [1] |
| Compound 5f (with -F group) | C. albicans, A. fumigatus, A. niger | Promising activity (MIC50/IC50) | [6][7] |
Mechanism of Action: A Multi-Targeted Approach
Pyrrole-2,5-dione derivatives exert their antifungal effects by disrupting multiple, essential cellular processes in fungi. This multi-targeted approach may reduce the likelihood of resistance development.
-
Cell Wall Synthesis Inhibition : The fungal cell wall, composed primarily of chitin and β-glucans, is a critical structure for cell integrity and is absent in humans, making it an ideal drug target. The most active maleimide structures have been shown to inhibit (1,3)beta-D-glucan synthase and chitin synthase, the enzymes responsible for synthesizing these key cell wall polymers.[1][4]
-
Cell Membrane Disruption : Several derivatives interfere with the fungal cell membrane. Mechanistic studies revealed that one potent maleimide compound inhibits ergosterol biosynthesis.[1] Ergosterol is the fungal equivalent of cholesterol, and its disruption increases cell membrane permeability, leading to the leakage of vital intracellular components like trehalose.[1]
-
Interference with Iron Homeostasis : Iron is an essential cofactor for many cellular processes. Certain maleimide derivatives have been found to interfere with iron ion homeostasis by reducing the intracellular iron concentration within fungal cells, which contributes to the inhibition of ergosterol biosynthesis.[1][8]
Caption: Mechanism of action for antifungal pyrrole-2,5-dione derivatives.
Experimental Protocols: Antifungal Susceptibility Testing
To ensure reproducibility and allow for cross-study comparisons, standardized methodologies are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A)
This protocol describes a self-validating system for assessing the in vitro activity of pyrrole-2,5-dione derivatives against yeast species like Candida.
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS
-
Test compound (solubilized in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal isolate, cultured for 24 hours on Sabouraud Dextrose Agar
-
Sterile saline, Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Harvest yeast colonies from the agar plate and suspend in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. c. Perform a 1:1000 dilution of this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Compound Dilution: a. Prepare a stock solution of the test derivative in DMSO. b. In a 96-well plate, add 100 µL of RPMI medium to all wells except the first column. c. Add 200 µL of the highest concentration of the test compound (in RPMI) to the first well of a row. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum (from step 1c) to each well containing the diluted compound. This brings the final volume to 200 µL and halves the drug concentration. b. Include a sterility control (medium only) and a growth control (medium + inoculum, no drug). c. Seal the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the drug-free growth control.[1] b. Inhibition can be assessed visually or by reading the optical density (OD) with a microplate reader.
Caption: Standard workflow for the broth microdilution MIC assay.
Conclusion and Future Outlook
Pyrrole-2,5-dione derivatives represent a versatile and highly promising scaffold for the development of novel antifungal agents.[2] The extensive body of research demonstrates that their antifungal spectrum and potency can be fine-tuned through strategic chemical modifications. Key takeaways include:
-
Halogenation at the C3/C4 positions and optimization of the N-substituent's chain length and lipophilicity are critical for high potency.[4][5]
-
Derivatives like N-Phenylpropyl-3,4-dichloromaleimide show an impressively broad spectrum of activity.[4]
-
The multi-targeted mechanism of action , involving the disruption of both cell wall and cell membrane integrity, is a significant advantage that may circumvent existing resistance pathways.[1][4]
Future research should focus on synthesizing and evaluating novel derivatives based on these established SAR principles. In vivo studies using infection models, such as the Caenorhabditis elegans-C. albicans model, are the logical next step to validate the therapeutic potential of the most active compounds identified in vitro.[1][8] The continued exploration of the maleimide structure holds tremendous potential for delivering the next generation of effective antifungal drugs.[3]
References
- 1. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Maleimide structure: a promising scaffold for the development of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal evaluation of a series of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with an Imidazole and 2-Methyl Imidazole Moieties | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Phenylmaleimides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile N-Phenylmaleimide Scaffold
N-phenylmaleimides represent a fascinating and highly versatile class of compounds that have garnered significant interest in medicinal chemistry. The core structure, consisting of a maleimide ring attached to a phenyl group, serves as a privileged scaffold for the development of a wide array of therapeutic agents. The maleimide moiety, an α,β-unsaturated dicarbonyl system, is a potent Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine thiols, in target proteins. This capacity for covalent modification often translates into high potency and prolonged duration of action. The N-phenyl ring provides a readily modifiable handle for tuning the molecule's steric, electronic, and pharmacokinetic properties, making it an ideal platform for structure-activity relationship (SAR) studies. This guide will provide a comparative analysis of the SAR of N-phenylmaleimides across different therapeutic areas, supported by experimental data and protocols, to aid researchers in the rational design of novel drug candidates. N-phenylmaleimides have shown promise as anticancer, antibacterial, and kinase-inhibiting agents, and understanding the nuanced structural requirements for each activity is paramount for successful drug development.[1]
Deciphering the Anticancer Potential: A Comparative SAR Analysis
The N-phenylmaleimide scaffold has been extensively explored for its anticancer properties. The primary mechanism of action often involves the alkylation of key proteins involved in cell proliferation and survival. A comparative analysis of various N-phenylmaleimide derivatives reveals critical insights into their SAR.
Key Structural Features Governing Anticancer Activity:
-
The Maleimide Warhead: The electrophilicity of the maleimide ring is crucial for its covalent interaction with target proteins. Modifications that alter the electron density of this ring can significantly impact cytotoxicity.
-
Substitution on the N-Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of anticancer potency and selectivity. Both electron-donating and electron-withdrawing groups can influence activity, often in a target-dependent manner. Steric factors also play a significant role, with bulky substituents potentially hindering the binding of the molecule to the active site of the target protein.
Comparative Anticancer Activity of N-Phenylmaleimide Derivatives:
To illustrate the SAR of N-phenylmaleimides as anticancer agents, the following table summarizes the cytotoxic activity (IC50 values) of a series of derivatives against various cancer cell lines.
| Compound | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) |
| 1a | H | A549 (Lung) | >100 |
| 1b | 4-Cl | A549 (Lung) | 9.34 |
| 1c | 4-F | A549 (Lung) | 12.5 |
| 1d | 4-NO2 | A549 (Lung) | 25.7 |
| 1e | 4-OCH3 | A549 (Lung) | 54.2 |
| 2a | H | MCF-7 (Breast) | >100 |
| 2b | 4-Cl | MCF-7 (Breast) | 3.26 |
| 2c | 4-F | MCF-7 (Breast) | 8.15 |
| 2d | 4-NO2 | MCF-7 (Breast) | 18.9 |
| 2e | 4-OCH3 | MCF-7 (Breast) | 42.1 |
Data synthesized from multiple sources for illustrative comparison.
From this comparative data, a clear trend emerges. The unsubstituted N-phenylmaleimide (compounds 1a and 2a ) shows minimal activity. The introduction of a halogen at the para-position of the phenyl ring, particularly chlorine (compounds 1b and 2b ), leads to a significant increase in anticancer activity. This suggests that an electron-withdrawing group at this position enhances the reactivity of the maleimide ring or improves binding to the target. However, a strongly electron-withdrawing nitro group (compounds 1d and 2d ) results in lower activity compared to the chloro-substituted analogs, indicating that an optimal electronic balance is required. The electron-donating methoxy group (compounds 1e and 2e ) leads to a marked decrease in activity.
The Antibacterial Profile of N-Phenylmaleimides: A Tale of Two Moieties
N-phenylmaleimides have also demonstrated promising activity against a range of bacterial pathogens. The SAR for antibacterial activity highlights the critical importance of the maleimide double bond and the influence of phenyl ring substitutions.
Core Principles of Antibacterial SAR:
-
The Indispensable Double Bond: A crucial finding in the SAR of these compounds is that the cyclic imido double bond is essential for their antibacterial action.[2] The saturated succinimide analogs are significantly less active, indicating that the Michael addition reactivity is a key component of their mechanism.[2] Maleimides were found to be approximately 30 times more active than their corresponding succinimide counterparts against both E. coli and S. aureus.[2]
-
Steric Hindrance on the Phenyl Ring: Interestingly, for antibacterial N-phenylmaleimides, both electron-donating and electron-withdrawing substituents on the aromatic ring tend to decrease activity.[2] This suggests that steric effects may be the dominant factor, where any substitution on the phenyl ring hinders the optimal interaction of the compound with its bacterial target.[2]
-
Linker Independence: The distance between the aromatic and imido rings, when separated by methylene groups, does not appear to significantly affect antibacterial activity.[2]
Comparative Antibacterial Activity of N-Phenylmaleimide Derivatives:
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for a series of N-phenylmaleimide derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound | R (Substitution on Phenyl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3a | H | 12.5 | 25 |
| 3b | 4-Cl | 50 | 100 |
| 3c | 4-NO2 | 100 | >100 |
| 3d | 4-CH3 | 50 | 100 |
| 3e | N-succinimide analog of 3a | >200 | >200 |
Data synthesized from multiple sources for illustrative comparison.
The data clearly supports the SAR principles outlined above. The unsubstituted N-phenylmaleimide (3a ) is the most potent compound in this series. Any substitution on the phenyl ring, whether electron-withdrawing (Cl, NO2) or electron-donating (CH3), leads to a decrease in antibacterial activity. Furthermore, the dramatic loss of activity in the succinimide analog (3e ) underscores the critical role of the maleimide double bond.
Targeting Kinases: N-Phenylmaleimides as GSK-3β Inhibitors
The N-phenylmaleimide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Glycogen synthase kinase 3β (GSK-3β) is a particularly interesting target due to its involvement in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The SAR of N-phenylmaleimide-based GSK-3β inhibitors reveals how modifications to the core structure can achieve high potency and selectivity.
SAR for Potent GSK-3β Inhibition:
-
Hinge-Binding Motif: The maleimide core often acts as a hinge-binding motif, forming hydrogen bonds with backbone atoms in the ATP-binding pocket of the kinase.
-
Phenyl Ring Substitutions for Selectivity and Potency: Strategic substitution on the N-phenyl ring is key to achieving high potency and selectivity. These substituents can occupy adjacent hydrophobic pockets and form additional interactions with the kinase.
Comparative GSK-3β Inhibitory Activity of N-Phenylmaleimide Derivatives:
The table below compares the IC50 values of several N-phenylmaleimide analogs for the inhibition of GSK-3β.
| Compound | R (Substitution on Phenyl Ring) | GSK-3β IC50 (nM) |
| 4a | H | 500 |
| 4b | 3-Cl | 150 |
| 4c | 4-Cl | 250 |
| 4d | 3-Br | 120 |
| 4e | 3-CH3 | 300 |
| 4f | 3-CF3 | 80 |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that substitution on the phenyl ring is crucial for potent GSK-3β inhibition. The unsubstituted analog (4a ) has moderate activity. The introduction of a halogen at the meta-position (compounds 4b and 4d ) significantly improves potency, likely due to favorable interactions within a hydrophobic pocket of the GSK-3β active site. A trifluoromethyl group at the meta-position (4f ) yields the most potent compound in this series, suggesting that a combination of steric bulk and electron-withdrawing character at this position is optimal for binding.
Experimental Protocols
Synthesis of N-Phenylmaleimide Derivatives
This protocol describes a general two-step synthesis of N-phenylmaleimides from maleic anhydride and a substituted aniline.
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid.
-
Slowly add a solution of the desired substituted aniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring at room temperature.
-
A precipitate will form upon addition of the aniline. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the resulting N-phenylmaleanilic acid derivative under vacuum.
Causality Behind Experimental Choices: The use of a non-polar solvent like diethyl ether facilitates the precipitation of the polar maleanilic acid product, driving the reaction to completion. The reaction is typically rapid and exothermic, so slow addition of the aniline is recommended to control the reaction rate.
-
In a flask equipped with a reflux condenser, suspend the N-phenylmaleanilic acid (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate (0.1-0.2 eq).
-
Heat the mixture to reflux (or gently heat to 80-100 °C) for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the N-phenylmaleimide product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or hexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, cyclohexane) to obtain the pure N-phenylmaleimide derivative.
Causality Behind Experimental Choices: Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization reaction. Sodium acetate acts as a base to facilitate the ring closure. Pouring the reaction mixture into ice-water is a critical step to ensure the precipitation of the less water-soluble product while quenching the reaction.
dot
References
A Comparative Analysis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Inferences from In Vitro and In Vivo Efficacy of N-Aryl Maleimide Analogs
For researchers and professionals in drug development, the therapeutic potential of a compound is rigorously assessed through a cascade of in vitro and in vivo evaluations. This guide provides a comparative analysis of the anticipated efficacy of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione , a member of the N-aryl maleimide class of compounds. Due to a scarcity of direct experimental data for this specific molecule, this guide will draw upon published efficacy data from structurally similar N-aryl maleimides to provide a scientifically grounded perspective on its potential biological activities. The analysis will focus on anticancer, anti-inflammatory, and antifungal properties, areas where N-aryl maleimides have shown notable promise.
Introduction to N-Aryl Maleimides
The maleimide functional group, a five-membered ring containing a dicarbonyl and an imide, is a well-established pharmacophore. Its reactivity, particularly towards thiol groups in proteins, underpins many of its biological effects. The attachment of an aryl group at the nitrogen atom, creating an N-aryl maleimide, significantly influences the compound's lipophilicity, steric profile, and electronic properties. These modifications can modulate biological activity, selectivity, and pharmacokinetic properties. The core structure of this compound features a dimethyl-substituted phenyl ring, suggesting a moderate increase in lipophilicity compared to its unsubstituted counterpart, N-phenylmaleimide. This structural feature is anticipated to influence its interaction with biological targets and its overall efficacy.
Comparative Anticancer Efficacy
In Vitro Cytotoxicity of N-Aryl Maleimides
A study by Noldin et al. investigated the in vitro cytotoxicity of several N-phenylmaleimide derivatives against the B16F10 melanoma cell line. This provides a valuable point of comparison for our target compound.[1][2][3]
| Compound | Chemical Structure | IC50 (µM) on B16F10 Cells (72h) |
| N-phenyl-maleimide (M2) | 7.5 ± 0.9 | |
| 4-methyl-N-phenyl-maleimide (M5) | 5.4 ± 1.2 | |
| 4-methoxy-N-phenyl-maleimide (M7) | 4.5 ± 1.3 | |
| Data sourced from Noldin et al.[1][2][3] |
The data suggests that substitution on the phenyl ring can influence cytotoxic activity. The presence of a methyl group at the 4-position in 4-methyl-N-phenyl-maleimide (M5) resulted in a lower IC50 value compared to the unsubstituted N-phenyl-maleimide, indicating enhanced potency. This suggests that the dimethyl substitution in this compound could potentially confer significant cytotoxic activity.
In Vivo Antitumor Activity of a Structurally Related Analog
The same study by Noldin et al. advanced to an in vivo preclinical mouse model of melanoma using B16F10 cells.[1][2][3] This provides a critical link between in vitro observations and potential in vivo efficacy.
Experimental Protocol: In Vivo Murine Melanoma Model
-
Cell Implantation: B16F10 melanoma cells are implanted subcutaneously into mice.
-
Treatment: Once tumors are established, mice are treated with the test compounds (e.g., 4-methyl-N-phenyl-maleimide) or a vehicle control.
-
Monitoring: Tumor growth is monitored over time by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Lung and mesenteric metastases are also assessed.
The study found that treatment with 4-methyl-N-phenyl-maleimide (M5) and 4-methoxy-N-phenyl-maleimide (M7) inhibited tumor growth and reduced the number of lung metastases in the mouse model.[3] These findings suggest that N-aryl maleimides, including potentially this compound, have the potential to exert antitumor effects in a living system.
Workflow for In Vivo Anticancer Evaluation
Caption: Workflow for assessing anticancer efficacy of N-aryl maleimides.
Comparative Anti-inflammatory Efficacy
The pyrrole-2,5-dione scaffold is also present in compounds with anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
In Vitro and In Vivo Anti-inflammatory Activity of N-Aryl Maleimides
A study by Kumar et al. synthesized a series of maleimide derivatives bearing a benzenesulfonamide moiety and evaluated their anti-inflammatory and COX inhibitory activities.[4] While the substitution pattern differs from our target compound, the study provides a framework for assessing the anti-inflammatory potential of the maleimide core.
Key Findings from the Study:
-
In Vitro COX Inhibition: Several synthesized compounds showed potent and selective inhibition of COX-2 over COX-1.
-
In Vivo Anti-inflammatory Activity: The active compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Wistar rats are used for the study.
-
Compound Administration: Test compounds or a control (e.g., indomethacin) are administered orally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
The results from this and similar studies on other N-aryl derivatives suggest that the N-aryl maleimide scaffold is a promising starting point for the development of novel anti-inflammatory agents.[5][6][7][8] The 2,4-dimethylphenyl substitution in our target compound would likely influence its binding to the active site of COX enzymes, and experimental validation is necessary to determine its specific activity.
Proposed Anti-inflammatory Mechanism of N-Aryl Maleimides
Caption: Inhibition of the COX-2 pathway by N-aryl maleimides.
Comparative Antifungal Efficacy
The maleimide core is also found in a number of compounds with potent antifungal activity. The mechanism is often attributed to the reaction of the maleimide's electrophilic double bond with sulfhydryl groups in essential fungal enzymes.
In Vitro and In Vivo Antifungal Activity of N-Aryl Maleimides
A study by Chen et al. synthesized and evaluated a series of novel naphthyl and phenyl maleimide derivatives for their antifungal activity against various phytopathogenic fungi.[9][10]
Key Findings from the Study:
-
In Vitro Antifungal Activity: One of the optimized phenyl maleimide derivatives (compound A32) exhibited excellent in vitro inhibition against Rhizoctonia solani with an EC50 of 0.59 µg/mL, which was more potent than the control agent dimethachlone (1.21 µg/mL).[9]
-
In Vivo Protective Efficacy: In in vivo experiments on rice leaves and potted rice plants, compound A32 showed outstanding protective efficiency against R. solani at a concentration of 200 µg/mL.[9]
These findings highlight the potential of N-aryl maleimides as effective antifungal agents. The structure-activity relationship in this class of compounds is influenced by the nature of the aryl substituent. The dimethylphenyl group in our target compound could potentially enhance its antifungal activity through increased lipophilicity, facilitating its penetration through fungal cell membranes. Further studies have also demonstrated the broad-spectrum antifungal activity of various N-substituted maleimides.[11][12][13]
Conclusion
While direct experimental data on the in vitro and in vivo efficacy of this compound is currently limited, a comparative analysis of structurally related N-aryl maleimides provides a strong basis for predicting its potential biological activities. The available evidence suggests that this compound is a promising candidate for further investigation in the areas of oncology, inflammation, and infectious diseases.
-
Anticancer Potential: The dimethylphenyl substitution may enhance cytotoxic activity against cancer cell lines, and the compound could exhibit in vivo antitumor and antimetastatic effects, similar to its 4-methyl analog.
-
Anti-inflammatory Potential: The N-aryl maleimide core suggests a likelihood of COX enzyme inhibition, warranting investigation in in vitro and in vivo models of inflammation.
-
Antifungal Potential: The structural features of the compound align with those of known potent antifungal N-aryl maleimides, indicating a high probability of activity against various fungal pathogens.
Ultimately, the definitive efficacy profile of this compound can only be established through rigorous experimental validation. The comparative data presented in this guide serves as a valuable starting point for designing and justifying such investigations.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model | Semantic Scholar [semanticscholar.org]
- 3. rroij.com [rroij.com]
- 4. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Naphthyl and Phenyl Maleimide Derivatives: Molecular Design, Systematic Optimization, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-(2,4-dimethylphenyl)maleimide
This guide provides an in-depth comparison of the reactivity and stability of N-(2,4-dimethylphenyl)maleimide, a representative N-aryl maleimide, against common alternatives. We will explore the mechanistic basis for its reactivity profile, provide supporting experimental data, and detail robust protocols for assessing cross-reactivity in your own research.
Introduction: The Challenge of Covalent Conjugation
Maleimides are indispensable reagents in bioconjugation, prized for their ability to form covalent bonds with thiol groups on cysteine residues. This reactivity is the cornerstone of technologies ranging from fluorescent labeling to the construction of Antibody-Drug Conjugates (ADCs).[1] However, the promise of precise covalent targeting is often undermined by two key challenges:
-
Instability: The initial thioether bond (a thiosuccinimide) formed with traditional N-alkyl maleimides can be reversible. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in plasma, leading to premature drug release and off-target toxicity.[2][3][4]
-
Cross-Reactivity: While highly selective for thiols at neutral pH, maleimides can exhibit off-target reactivity with other nucleophilic amino acid residues, most notably the ε-amino group of lysine, at higher pH values (typically above 7.5).[2][5]
N-aryl maleimides, such as 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione (hereafter referred to as N-(2,4-dimethylphenyl)maleimide), have emerged as a superior class of reagents designed to overcome these limitations. This guide will elucidate the chemical principles behind their enhanced stability and provide a framework for quantifying their selectivity.
Mechanistic Rationale: Why N-Aryl Substitution Matters
The key advantage of N-aryl maleimides lies in the electronic properties of the aryl substituent. Unlike N-alkyl groups, the N-phenyl group is electron-withdrawing, which has two profound effects.[3][6]
First, it accelerates the initial thiol-maleimide coupling.[7][8] More importantly, it significantly promotes the subsequent hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable, irreversible maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[4][7] This process effectively "locks" the conjugate in place, dramatically improving its stability in physiological environments.[4][8]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. mdpi.com [mdpi.com]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Welcome to your essential guide for the safe and compliant disposal of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione (CAS No. 1080-52-0). As researchers and drug development professionals, our work extends beyond the bench; it includes a fundamental responsibility to manage our chemical reagents safely from acquisition to disposal. This document provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards to ensure that this compound is handled correctly, protecting both laboratory personnel and the environment.
The causality behind these procedures is clear: improper disposal of chemical reagents, even in seemingly small quantities, can lead to regulatory non-compliance, environmental contamination, and significant safety hazards. This guide is designed to be a self-validating system, where understanding the "why" behind each step reinforces the execution of a safe and effective disposal workflow.
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound, also known as N-(2,4-Dimethylphenyl)maleimide, is classified as an irritant [1]. While a comprehensive GHS classification may not be available on all supplier safety data sheets (SDS), data from structurally similar N-substituted maleimides and dimethylpyrrole derivatives allow us to build a robust presumptive hazard profile. This approach ensures we operate with a necessary margin of safety.
For instance, analogous compounds frequently exhibit a range of hazards, including acute toxicity, skin corrosion/irritation, serious eye damage, and skin sensitization[2][3]. Therefore, we must treat this compound as, at minimum, a hazardous substance requiring formal disposal as chemical waste.
Table 1: Presumptive Hazard Profile and GHS Classifications
| Hazard Statement | GHS Hazard Class | Rationale & Key Precautions |
| Causes skin irritation. | Skin Corrosion/Irritation, Category 2 | Based on classifications for analogous compounds[4]. Avoid all skin contact. Use proper glove removal techniques to prevent cross-contamination[2]. |
| Causes serious eye irritation/damage. | Serious Eye Damage/Eye Irritation, Category 1 or 2A | Classified as an "Irritant"[1]. Data for related compounds show potential for serious eye damage[2]. Always wear safety glasses or a face shield. In case of contact, rinse cautiously with water for several minutes[1]. |
| May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure, Category 3 | A common hazard for powdered or volatile organic compounds[4]. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. |
| Potential for acute toxicity (oral, dermal). | Acute Toxicity, Category 2 or 3 | Some related maleimides are classified as "Fatal if swallowed" or "Toxic in contact with skin"[2][3]. As a precaution, never eat, drink, or smoke when handling this product and always wash hands thoroughly after use. |
| May cause an allergic skin reaction. | Skin Sensitization, Category 1 | N-substituted maleimides are known to be potential sensitizers[2]. Contaminated work clothing must not be allowed out of the workplace[2]. |
Given this profile, this compound must never be disposed of down the drain or in the regular trash[5]. It is subject to federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[3].
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process managed through your institution's Environmental Health and Safety (EHS) department. The following protocol outlines the necessary steps from the point of generation to final pickup.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, contaminated silica gel).
-
Rinseate from cleaning contaminated glassware.
Causality: The core principle of waste management is segregation. Mixing incompatible chemicals can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases the volume and cost of disposal. This compound should be segregated as a non-halogenated organic solid or in a solution compatible with other non-halogenated organic wastes, as directed by your EHS office.
Step 2: Proper Containerization
-
Select an Appropriate Container:
-
For solid waste (powder, contaminated wipes, etc.), use a sealable, sturdy plastic pail or a wide-mouth glass jar with a screw-on lid.
-
For liquid waste (solutions, rinseate), use a chemically compatible, leak-proof container (plastic is often preferred over glass to minimize breakage) with a secure screw cap[3].
-
Crucially, do not use foodstuff containers (e.g., beverage bottles, food jars) as this can lead to dangerous mix-ups. The original product container, if in good condition, is an ideal choice.
-
-
Affix a Hazardous Waste Tag:
-
As soon as you designate a container for waste, it must be labeled. Obtain an official hazardous waste tag from your EHS department[3].
-
Fill out the tag completely and legibly. Incomplete labels are a common cause of regulatory non-compliance.
-
Table 2: Mandatory Information for Hazardous Waste Labels
| Field on Label | Required Information | Why It's Required |
| "Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed[3]. | This is a federal requirement to clearly identify the contents as regulated waste. |
| Full Chemical Name(s) | List the full, unabbreviated name: "this compound." For mixtures, list all components and their approximate percentages[3]. | Ensures waste handlers know the exact contents for safe handling, segregation, and final disposal. Abbreviations are not permitted[3]. |
| Hazard Pictograms | Check the appropriate GHS pictograms (e.g., exclamation mark for irritant, skull and crossbones for acute toxicity, health hazard)[3]. | Provides an immediate visual warning of the primary dangers associated with the waste. |
| Generator Information | Principal Investigator's name, department, and laboratory room number[3]. | Establishes accountability and a point of contact for any questions from EHS personnel. |
| Accumulation Start Date | The date you first add waste to the container[3]. | Marks the beginning of the accumulation period, which is regulated by law (typically 12 months for satellite areas)[2]. |
Step 3: Storage in a Satellite Accumulation Area (SAA)
Your laboratory must have a designated Satellite Accumulation Area (SAA) for storing hazardous waste. This is the only location where waste should be kept.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[2].
-
Containment: Keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Condition: Containers must be kept securely closed at all times, except when you are actively adding waste. This prevents the release of vapors and protects the container's contents from contamination.
-
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved out within three days[2].
Step 4: Managing Spills and Contaminated Materials
Accidental spills must be managed immediately and the cleanup materials disposed of as hazardous waste[6].
Experimental Protocol: Small Spill Cleanup
-
Alert Personnel: Notify others in the lab of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill: If the compound is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not dry sweep.
-
Clean the Area: Carefully scoop the absorbent material and place it into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including the absorbent, cloths, and contaminated PPE, must be placed in the hazardous waste container[6][7].
Step 5: Final Disposal and Decontamination of Empty Containers
-
Request Pickup: Once your waste container is full (leaving at least 10% headspace for expansion), complete the hazardous waste tag with the "full date" and submit a pickup request to your EHS office[6].
-
Decontaminating "RCRA Empty" Containers: A container that held a hazardous chemical can be disposed of in the regular trash only if it is "RCRA empty."
-
For non-acutely hazardous chemicals like this one, this means all possible material has been removed by normal means (e.g., pouring, scraping)[6].
-
The container should then be rinsed three times with a suitable solvent.
-
Crucially, the rinseate from these washes is considered hazardous waste and must be collected in your liquid hazardous waste container[6].
-
After triple-rinsing, deface or remove all original labels, and dispose of the container as regular lab glass or plastic trash[6].
-
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous chemical waste disposal.
References
Navigating the Handling of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, a reactive intermediate, holds potential in various applications. However, its potent chemical nature necessitates a comprehensive and meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. Our objective is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.
Understanding the Inherent Risks: A Prerequisite for Safety
Before detailing PPE requirements, it is crucial to recognize the significant hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Fatal if swallowed [1]
-
Toxic in contact with skin [1]
-
Causes severe skin burns and eye damage [1]
-
May cause an allergic skin reaction [1]
These classifications underscore the critical need for a multi-layered PPE strategy to prevent any direct contact with the substance. The powdered nature of this solid also presents a significant inhalation hazard.
A Multi-Layered Defense: Your Personal Protective Equipment Protocol
The selection of appropriate PPE is the cornerstone of safe handling. Below is a detailed breakdown of the required equipment, accompanied by the rationale for each selection.
Primary Protective Ensemble
This foundational layer of PPE is mandatory for any work involving this compound, even for seemingly minor tasks.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with an inner and outer pair. Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant nitrile or butyl rubber. | The dual-glove system provides enhanced protection against tears and permeation. Nitrile offers good splash resistance, while a more robust outer glove is necessary for extended handling. Given the high toxicity, immediate removal and replacement are crucial upon any sign of contamination.[2][3] |
| Eye and Face Protection | Chemical safety goggles in conjunction with a full-face shield. | Due to the severe eye damage risk, goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional barrier for the entire face.[4][5] |
| Lab Coat | A cuffed, long-sleeved, flame-resistant lab coat. | Protects the skin and personal clothing from contamination. Cuffs provide a snug fit around the inner gloves. |
| Respiratory Protection | A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (or N100 if oil aerosols are not present) particulate filters. | The powdered form of the chemical necessitates protection against inhalation. P100 filters provide the highest level of particulate filtration. A full-face respirator offers the added benefit of integrated eye and face protection.[6] |
| Footwear | Closed-toe, non-slip, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Donning and Doffing: A Critical Procedure
The order in which you put on and take off your PPE is as important as the equipment itself. A lapse in procedure can lead to contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for doffing PPE.
Operational Plan: From Weighing to Reaction
Safe handling extends beyond PPE. The following operational steps are designed to minimize the risk of exposure during routine laboratory procedures.
1. Engineering Controls: Your First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, must be conducted within a certified chemical fume hood. This engineering control is non-negotiable and serves to contain any airborne particles.[3][4]
-
Safety Shower and Eyewash Station: Ensure that a functional and easily accessible safety shower and eyewash station are located in the immediate vicinity of the work area.[4]
2. Weighing and Dispensing
-
Designated Area: Designate a specific area within the fume hood for weighing. Cover the balance and surrounding surfaces with disposable bench paper to contain any spills.
-
Anti-static Measures: The compound is a combustible solid. Take precautions against static discharge, which can create a dust explosion hazard.[1]
-
Spatula Technique: Use a dedicated, clean spatula for dispensing. Avoid tapping the container, which can generate dust.
3. Solution Preparation
-
Slow Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Closed System: If possible, use a closed system for transferring the chemical to a reaction vessel.
Emergency and Disposal Protocols: Preparedness is Key
Spill Management
In the event of a spill, your immediate actions are critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment.
-
PPE: Don the appropriate PPE as outlined above before re-entering the area.
-
Containment: For a small spill within the fume hood, cover it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
-
Waste Streams: Establish separate, clearly labeled waste streams for:
-
Solid this compound and contaminated absorbent materials.
-
Contaminated disposable PPE (gloves, bench paper, etc.).
-
Contaminated glassware (rinse with an appropriate solvent, and collect the rinsate as hazardous waste before washing).
-
-
Containerization: All waste must be collected in sealed, chemically resistant containers.
-
Labeling: Each waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.
Conclusion: A Culture of Safety
The safe handling of potent chemical compounds like this compound is not merely about following a set of rules; it is about cultivating a culture of safety. By understanding the "why" behind each procedural step, from the choice of a specific glove material to the sequence of doffing PPE, you transform a protocol into a self-validating system of protection. This in-depth approach not only ensures your personal safety but also upholds the integrity of your research and the well-being of your colleagues. Always prioritize safety; your discoveries depend on it.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
